molecular formula C15H16BrNO2S B15572210 HC-1310 CAS No. 2101230-88-8

HC-1310

Cat. No.: B15572210
CAS No.: 2101230-88-8
M. Wt: 354.3 g/mol
InChI Key: XHMUXJZYLFPHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC-1310 is a useful research compound. Its molecular formula is C15H16BrNO2S and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2101230-88-8

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid

InChI

InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19)

InChI Key

XHMUXJZYLFPHTF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of ZL-1310 (zocilurtatug pelitecan): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ZL-1310, also known as zocilurtatug pelitecan (zoci), a promising investigational antibody-drug conjugate (ADC). The following sections detail its molecular target, therapeutic rationale, and the preclinical and clinical evidence that underpins its development for the treatment of extensive-stage small cell lung cancer (ES-SCLC).

Core Mechanism of Action: A Targeted Approach

ZL-1310 is an antibody-drug conjugate engineered to specifically target and eliminate cancer cells expressing Delta-like ligand 3 (DLL3).[1][2][3][4] DLL3 is a protein that is highly expressed on the surface of small cell lung cancer cells but has limited expression in healthy tissues, making it an attractive therapeutic target.[3]

The mechanism of action of ZL-1310 can be delineated into three key steps:

  • Targeted Binding: The proprietary humanized anti-DLL3 monoclonal antibody component of ZL-1310 selectively binds to the DLL3 protein on the surface of tumor cells.[1][4]

  • Internalization and Payload Release: Upon binding, the ZL-1310-DLL3 complex is internalized by the cancer cell. Inside the cell, the cleavable linker is broken, releasing the cytotoxic payload.[4]

  • Induction of Cell Death: The payload, a novel camptothecin derivative and topoisomerase I inhibitor, induces DNA damage and subsequently triggers apoptosis (programmed cell death) of the cancer cell.[3][4]

This targeted delivery system aims to maximize the therapeutic window by delivering a potent cytotoxic agent directly to the tumor cells, thereby minimizing systemic toxicity and damage to healthy cells.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ZL-1310 and a generalized workflow for its clinical evaluation.

Caption: Mechanism of action of ZL-1310.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ES-SCLC, Prior Platinum-based Chemo) Dose_Escalation Phase 1a: Dose Escalation Cohorts (Monotherapy) Patient_Screening->Dose_Escalation Dose_Expansion Phase 1b: Dose Expansion (Monotherapy & Combination) Dose_Escalation->Dose_Expansion Safety_Evaluation Primary Endpoint: Safety & Tolerability (DLTs, AEs) Dose_Expansion->Safety_Evaluation Efficacy_Evaluation Secondary Endpoint: Antitumor Activity (ORR, RECIST 1.1) Dose_Expansion->Efficacy_Evaluation Pivotal_Study Pivotal Study Efficacy_Evaluation->Pivotal_Study

Caption: Generalized clinical trial workflow for ZL-1310.

Clinical Efficacy and Safety Data

Clinical trial data for ZL-1310 has demonstrated promising antitumor activity in patients with ES-SCLC who have progressed after prior treatments.

Parameter Phase 1 Trial (NCT06179069) - Part 1a Monotherapy Dose-Escalation
Patient Population 25 patients with ES-SCLC who progressed after platinum-based chemotherapy.[1][2][5]
Dose Cohorts 0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg.[2][4]
Evaluable Patients for Efficacy 19 patients with at least one post-treatment tumor assessment.[4][5]
Overall Response Rate (ORR) 74% (95% CI, 48.8%-90.9%) in evaluable patients.[1][2][4]
Response in Brain Metastases All six patients with brain metastases responded to treatment.[1]
DLL3 Expression Responses were observed in patients with DLL3 H-scores as low as 5. No response was seen in a patient whose tumor did not express DLL3.[4][5]
Safety Profile Generally well-tolerated, with most side effects being mild to moderate.[1][5]
Dose-Limiting Toxicity One patient experienced a temporary but severe low blood count at the highest dose.[5]
Treatment-Related Adverse Events (TRAEs) Serious TRAEs occurred in 2 patients. Dose reductions were required for 3 patients. No patients discontinued treatment due to side effects.[5]

Experimental Protocols

The clinical evaluation of ZL-1310 is being conducted through a global Phase 1a/1b clinical trial (NCT06179069).[2][5]

Study Design:

  • Phase 1a: An open-label, monotherapy, dose-escalation study to determine the safety, tolerability, and pharmacokinetics of ZL-1310.[4][5]

  • Phase 1b: A dose-expansion phase evaluating ZL-1310 as a monotherapy and in combination with atezolizumab (Tecentriq), with or without carboplatin.[5]

Key Inclusion Criteria:

  • Patients with histologically or cytologically confirmed ES-SCLC.[4]

  • Documented disease progression during or after receiving platinum-based chemotherapy.[4]

Endpoints:

  • Primary Endpoints: To assess the safety and tolerability of ZL-1310, including the incidence of dose-limiting toxicities and treatment-emergent adverse events.[4]

  • Secondary Endpoints: To evaluate the antitumor activity of ZL-1310, measured by the overall response rate according to RECIST 1.1 criteria.[4]

Future Directions

The promising early clinical data for ZL-1310 has led to a Fast Track Designation from the FDA for the treatment of ES-SCLC.[1][5] A pivotal study is planned to be initiated, which could potentially lead to an accelerated approval.[1][5] Ongoing research will continue to explore the full therapeutic potential of ZL-1310, both as a monotherapy and in combination with other anticancer agents.

References

The Enigmatic URAT1 Inhibitor HC-1310: A Landscape View in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-1310, also identified as Compound 83, has been cataloged as a potent and selective inhibitor of the Urate Transporter 1 (URAT1).[1] URAT1 is a crucial protein in the renal reabsorption of uric acid, making it a prime therapeutic target for conditions such as hyperuricemia and gout.[2][3][4] While the designation of this compound as a URAT1 inhibitor positions it within a significant area of drug development, a comprehensive search of publicly available scientific literature and patent databases reveals a conspicuous absence of specific preclinical and clinical data for this particular compound.

This technical guide, therefore, aims to provide a thorough overview of selective URAT1 inhibitors as a class, leveraging available data from well-characterized compounds to offer a representative understanding of the field. This approach will enable researchers and drug development professionals to appreciate the core principles of URAT1 inhibition, including mechanisms of action, experimental evaluation, and relevant signaling pathways, which would be applicable to the theoretical profile of a compound like this compound.

The Role of URAT1 in Uric Acid Homeostasis and Gout

Uric acid is the final product of purine (B94841) metabolism in humans. Its physiological levels are maintained by a delicate balance between production and excretion. The kidneys are responsible for excreting approximately two-thirds of the daily uric acid load. A significant portion of filtered urate is reabsorbed in the proximal tubules, a process predominantly mediated by URAT1 (encoded by the SLC22A12 gene).

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as a urate/anion exchanger, reabsorbing uric acid from the tubular lumen back into the bloodstream in exchange for organic anions like lactate (B86563) and nicotinate. In hyperuricemia, which is the precursor to the painful inflammatory arthritis known as gout, there is an excess of uric acid in the blood. This can be due to overproduction or, more commonly, underexcretion of uric acid. By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.

Mechanism of Action of Selective URAT1 Inhibitors

Selective URAT1 inhibitors are designed to specifically block the urate-binding site of the URAT1 transporter. This competitive inhibition prevents uric acid from being transported back into the renal tubular cells, thereby promoting its excretion in the urine. The selectivity of these inhibitors for URAT1 over other renal transporters, such as OAT1 and OAT3, is a key characteristic aimed at reducing off-target effects and improving the safety profile of these drugs.

Below is a diagram illustrating the signaling pathway of URAT1-mediated uric acid reabsorption and the mechanism of action of a selective URAT1 inhibitor.

URAT1_Pathway URAT1 Signaling Pathway and Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 (SLC22A12) Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Serum) Uric Acid (Serum) Uric Acid (Intracellular)->Uric Acid (Serum) Efflux (e.g., via GLUT9) This compound (Theoretical) This compound (Theoretical) This compound (Theoretical)->URAT1 Inhibition

Mechanism of URAT1 Inhibition

Quantitative Data for Representative Selective URAT1 Inhibitors

In the absence of specific data for this compound, the following tables summarize the in vitro potency and in vivo efficacy of other well-documented selective URAT1 inhibitors to provide a comparative landscape.

Table 1: In Vitro Potency of Selective URAT1 Inhibitors

CompoundIC50 (µM) vs. Human URAT1Reference(s)
Dotinurad0.037[5]
Benzbromarone0.190 - 6.878[5]
Lesinurad7.3[6]
Verinurad0.025[7]
UR-11020.057 (Ki)

Table 2: In Vivo Efficacy of Selective URAT1 Inhibitors in Hyperuricemic Animal Models

CompoundAnimal ModelDose% Reduction in Serum Uric AcidReference(s)
UR-1102Tufted capuchin monkeys3-30 mg/kg, p.o.Dose-dependent reduction
DotinuradSprague-Dawley rats1 mg/kg, p.o.~50%
AR882 (Pozdeutinurad)Gout patients with tophi75 mg, once daily~50% at 3 months

Experimental Protocols for Evaluating Selective URAT1 Inhibitors

The preclinical development of selective URAT1 inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic profile.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid transport.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Uptake Assay: The uptake of radiolabeled [¹⁴C]-uric acid is initiated by adding it to the assay buffer.

  • Termination and Lysis: After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release intracellular contents.

  • Measurement: The amount of intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound.

The following diagram illustrates the general workflow for an in vitro URAT1 inhibition assay.

In_Vitro_Workflow In Vitro URAT1 Inhibition Assay Workflow A Seed hURAT1-expressing HEK293 cells B Pre-incubate with Test Compound (e.g., this compound) A->B C Add [14C]-Uric Acid to initiate uptake B->C D Stop uptake and wash cells C->D E Lyse cells and measure intracellular radioactivity D->E F Calculate IC50 E->F

In Vitro Assay Workflow
In Vivo Hyperuricemic Animal Models

Objective: To evaluate the in vivo efficacy of a test compound in lowering serum uric acid levels.

Commonly Used Models:

  • Potassium Oxonate-induced Hyperuricemia: Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents (which, unlike humans, express the uricase enzyme). Co-administration with a purine precursor like hypoxanthine (B114508) or inosine (B1671953) induces hyperuricemia.

  • Genetically Modified Models: Uricase knockout mice provide a model that more closely mimics human uric acid metabolism.

General Protocol:

  • Animal Acclimatization: Laboratory animals (e.g., mice or rats) are acclimatized to the housing conditions.

  • Induction of Hyperuricemia: Hyperuricemia is induced using one of the methods described above.

  • Compound Administration: The test compound is administered, typically via oral gavage, at various doses. A vehicle control and a positive control (e.g., benzbromarone) are included.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Urine may also be collected to measure uric acid excretion.

  • Biochemical Analysis: Serum and urinary uric acid levels are measured using commercially available assay kits.

  • Data Analysis: The percentage reduction in serum uric acid levels is calculated and compared between treatment groups.

The logical relationship for in vivo efficacy testing is depicted below.

In_Vivo_Logic In Vivo Efficacy Testing Logic Induction Induce Hyperuricemia in Animal Model Treatment Administer Test Compound (e.g., this compound) Induction->Treatment Measurement Measure Serum and/or Urinary Uric Acid Treatment->Measurement Outcome Efficacy Assessment: Lowered Serum Uric Acid Measurement->Outcome

In Vivo Efficacy Testing Logic

Conclusion

While this compound is identified as a selective URAT1 inhibitor, the lack of publicly available data prevents a detailed analysis of its specific characteristics. However, by examining the broader class of selective URAT1 inhibitors, we can construct a comprehensive technical framework for understanding their development and evaluation. The methodologies and data presented for representative compounds serve as a valuable resource for researchers and drug development professionals working in the field of hyperuricemia and gout. Future disclosure of data on this compound will be necessary to fully characterize its potential as a therapeutic agent.

References

An In-depth Technical Guide to HC-1310: A Potent URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-1310 is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. By blocking URAT1, this compound promotes the excretion of uric acid, making it a promising therapeutic candidate for the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound and the broader class of URAT1 inhibitors.

Chemical Properties and Structure

This compound, also known as Compound 83, is a small molecule inhibitor of URAT1. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 2101230-88-8[1][2]
Molecular Formula C15H16BrNO2S[3]
Molecular Weight 354.3 g/mol [3]
XLogP3-AA 4.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 5[3]
Exact Mass 353.00851 Da[3]
Topological Polar Surface Area 75.5 Ų[3]

Structure:

The chemical structure of this compound is 2-[(6-Bromo-4-quinolinyl)thio]-2-ethylbutanoic acid.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the urate transporter 1 (URAT1), which is encoded by the SLC22A12 gene. URAT1 is an organic anion transporter located on the apical membrane of proximal tubule cells in the kidneys. It plays a critical role in maintaining uric acid homeostasis by reabsorbing uric acid from the renal tubules back into the bloodstream.[4]

The inhibition of URAT1 by this compound blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels. This mechanism of action is a key therapeutic strategy for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary risk factor for gout.

The signaling pathway of URAT1-mediated uric acid reabsorption and its inhibition is depicted in the diagram below.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid (in filtrate) URAT1 URAT1 (SLC22A12) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid (intracellular) URAT1->UricAcid_Cell GLUT9 GLUT9 UricAcid_Cell->GLUT9 Efflux Anion Anion (e.g., Lactate) Anion->URAT1 Exchange UricAcid_Blood Uric Acid (reabsorbed) GLUT9->UricAcid_Blood HC1310 This compound HC1310->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.

Quantitative Data

The inhibitory potency of URAT1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound (Compound 83) is not publicly available, the IC50 values for other potent and selective URAT1 inhibitors provide a benchmark for its activity.

CompoundTargetIC50 (nM)
URAT1 inhibitor 1Human URAT132
URAT1 inhibitor 3Human URAT10.8
URAT1 inhibitor 7Human URAT112
URAT1 inhibitor 8Human URAT11
DotinuradHuman URAT137.2
Verinurad (RDEA3170)Human URAT125

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize URAT1 inhibitors like this compound.

In Vitro URAT1 Inhibition Assay

This assay evaluates the ability of a test compound to inhibit URAT1-mediated uptake of a substrate in a cell-based system.

Workflow Diagram:

InVitro_Workflow start Start plate_cells Plate URAT1-expressing HEK293 cells start->plate_cells pre_incubate Pre-incubate with This compound plate_cells->pre_incubate add_substrate Add [14C]-Uric Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop uptake with ice-cold buffer incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Measure intracellular radioactivity lyse_cells->measure_radioactivity analyze Analyze data and determine IC50 measure_radioactivity->analyze end End analyze->end InVivo_Workflow start Start select_model Select animal model (e.g., rat, mouse) start->select_model induce_hyperuricemia Induce hyperuricemia (e.g., with potassium oxonate) select_model->induce_hyperuricemia administer_drug Administer this compound (orally) induce_hyperuricemia->administer_drug collect_samples Collect blood and urine samples at time points administer_drug->collect_samples measure_uric_acid Measure serum and urinary uric acid levels collect_samples->measure_uric_acid analyze Analyze data for efficacy measure_uric_acid->analyze end End analyze->end

References

An In-depth Technical Guide to the Discovery and Development of HC-1310 (Compound 83)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. This has led to significant research into the discovery and development of novel agonists that can modulate its activity. Among these, Compound 83, a high-affinity GPR35 agonist, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GPR35 agonists, with a focus on the available information regarding Compound 83.

Discovery of Compound 83

Compound 83, chemically identified as 6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid, is a synthetic organic molecule recognized as a high-affinity agonist for GPR35.[1][2] Its discovery is part of a broader effort to identify and characterize novel modulators of this orphan receptor.

Chemical Structure:

The 2D structure of Compound 83 can be found on the IUPHAR/BPS Guide to PHARMACOLOGY page for this compound.[1]

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like Compound 83 initiates a cascade of intracellular signaling events through multiple pathways. The primary signaling mechanisms involve the coupling to Gα12/13 and Gαi/o G proteins, as well as the recruitment of β-arrestin.

Gα12/13 Signaling Pathway

The coupling of GPR35 to the Gα12/13 family of G proteins leads to the activation of RhoA, a small GTPase. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in the regulation of the actin cytoskeleton, cell adhesion, and migration.

Galpha12_13_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound_83 Compound 83 GPR35 GPR35 Compound_83->GPR35 binds Galpha12_13 Gα12/13 GPR35->Galpha12_13 activates RhoGEF RhoGEF Galpha12_13->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GDP->GTP RhoGEF->RhoA_GDP activates ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: GPR35 Gα12/13 Signaling Pathway.

Gαi/o Signaling Pathway

GPR35 can also couple to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of various downstream effector proteins.

Galpha_io_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound_83 Compound 83 GPR35 GPR35 Compound_83->GPR35 binds Galpha_io Gαi/o GPR35->Galpha_io activates AC_active Adenylyl Cyclase (active) Galpha_io->AC_active inhibits AC_inactive Adenylyl Cyclase (inactive) AC_active->AC_inactive ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream_Effects Downstream Effects PKA_active->Downstream_Effects

Caption: GPR35 Gαi/o Signaling Pathway.

β-Arrestin Signaling Pathway

Upon agonist binding, GPR35 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which not only desensitize the G protein-mediated signaling but also initiate a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds for various signaling proteins, including those in the MAPK/ERK pathway.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound_83 Compound 83 GPR35 GPR35 Compound_83->GPR35 binds GPR35_P GPR35-P GPR35->GPR35_P GRK GRK GPR35->GRK activates Beta_Arrestin β-Arrestin GPR35_P->Beta_Arrestin GRK->GPR35 phosphorylates ERK_Signaling ERK Signaling Beta_Arrestin->ERK_Signaling activates Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: GPR35 β-Arrestin Signaling Pathway.

Quantitative Data

CompoundAssay TypeSpeciesActivity (EC50/pEC50/Ki)
Compound 50 Dynamic Mass RedistributionHuman5.8 nM
Zaprinast β-arrestin recruitment (BRET)HumanpEC50 = 5.30 ± 0.03
β-arrestin recruitment (BRET)RatpEC50 = 7.02 ± 0.05
Calcium MobilizationRat16 nM
Lodoxamide β-arrestin recruitment (BRET)Human1.6 ± 0.4 nM
β-arrestin recruitment (BRET)Rat12.5 ± 0.6 nM
Pamoic acid β-arrestin recruitmentHuman79 nM
Kynurenic acid β-arrestin recruitmentHumanLow µM range

Note: The potency of GPR35 agonists can vary significantly depending on the assay format and the species ortholog of the receptor.[3]

Synthesis of Compound 83

A detailed, step-by-step synthesis protocol for Compound 83 is not publicly available. However, based on its chromenone scaffold, a general synthetic approach can be proposed. The synthesis of 2H-chromen-2-one derivatives often involves the Pechmann condensation or Knoevenagel condensation.

A plausible synthetic route for chromenone-based GPR35 agonists is outlined below.

Synthesis_Workflow Starting_Materials Substituted Salicylaldehyde + Diethyl Malonate Knoevenagel Knoevenagel Condensation Starting_Materials->Knoevenagel Intermediate_1 Chromenone Carboxylic Acid Ethyl Ester Knoevenagel->Intermediate_1 Hydrolysis Ester Hydrolysis Intermediate_1->Hydrolysis Intermediate_2 Chromenone Carboxylic Acid Hydrolysis->Intermediate_2 Amide_Coupling Amide Coupling with Substituted Aniline Intermediate_2->Amide_Coupling Final_Compound Compound 83 Amide_Coupling->Final_Compound

Caption: General Synthetic Workflow for Chromenone Derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the discovery and characterization of novel GPR35 agonists. Below are protocols for key assays used in the field.

β-Arrestin Recruitment Assay (PathHunter® EFC Assay)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC).

Materials:

  • PathHunter® CHO-K1 GPR35 β-Arrestin cells

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom assay plates

Protocol:

  • Cell Plating: Seed PathHunter® cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds in assay buffer. Add the compound solutions to the cell plate and incubate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of GPR35-β-arrestin interaction.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.

Materials:

  • HT-29 cells (or other cells endogenously expressing GPR35)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds

  • Corning® Epic® microplates (or similar biosensor plates)

  • DMR instrument (e.g., Corning® Epic® system)

Protocol:

  • Cell Plating: Seed cells into the biosensor microplates and culture until they form a confluent monolayer.

  • Baseline Reading: Wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for 1-2 hours to establish a stable baseline.

  • Compound Addition: Add the test compounds to the wells.

  • Data Acquisition: Continuously monitor the change in refractive index (the DMR signal) in real-time for a desired period (typically 1-2 hours). The magnitude and kinetics of the DMR signal reflect the integrated cellular response to GPR35 activation.

Conclusion

Compound 83 represents a significant tool for the study of GPR35 biology. Its high affinity and specific agonism make it a valuable probe for elucidating the complex signaling pathways and physiological roles of this receptor. While specific quantitative data and a detailed synthesis protocol for Compound 83 are not yet widely available, the information presented in this guide, including the signaling pathways, comparative data for other agonists, and detailed experimental protocols, provides a solid foundation for researchers in the field of GPR35 drug discovery. Further research into Compound 83 and other novel GPR35 agonists will undoubtedly continue to advance our understanding of this important therapeutic target.

References

The Role of URAT1 in Hyperuricemia and Gout: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a debilitating inflammatory arthritis. The regulation of sUA is a delicate balance between production and excretion, with the kidneys playing a predominant role in elimination. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the principal transporter responsible for the reabsorption of urate from the renal proximal tubules.[1] Its central role in mediating the majority of urate reabsorption makes it a critical determinant of sUA levels and, consequently, a key factor in the pathophysiology of hyperuricemia and gout.[2] Genetic variations that alter URAT1 function are strongly associated with the risk of developing these conditions. As such, URAT1 has become a primary therapeutic target for uricosuric agents designed to lower sUA. This technical guide provides an in-depth examination of URAT1's function, the impact of its genetic variants, its validation as a drug target, and key experimental methodologies used in its study.

URAT1: The Core Mediator of Renal Urate Reabsorption

URAT1 is an integral membrane protein located on the apical (brush border) membrane of epithelial cells in the kidney's proximal tubules.[1][3] It is a member of the organic anion transporter (OAT) family, specifically the Solute Carrier 22 (SLC22) superfamily.[3] Structurally, URAT1 is predicted to have 12 transmembrane domains and functions as an electroneutral organic anion exchanger.[3][4]

The primary physiological function of URAT1 is to reabsorb filtered uric acid from the tubular lumen back into the renal epithelial cells.[5] This process is not passive; URAT1 facilitates the exchange of one uric acid anion for one intracellular monovalent organic anion, such as lactate, nicotinate, or chloride.[3][4][6] This mechanism is a critical checkpoint in urate homeostasis, accounting for approximately 90% of all renal uric acid reabsorption.[2] Overactivity of this transporter directly contributes to reduced urinary excretion of uric acid, leading to elevated sUA levels.[7]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human URAT1.[6][8] These studies reveal that URAT1 operates via a "rocker-switch" alternating access mechanism, typical of Major Facilitator Superfamily (MFS) transporters, to move urate across the cell membrane.[5][9] The structures, resolved in various states—inward-facing, outward-facing, and in complex with substrates and inhibitors—have illuminated the specific amino acid residues within the central binding pocket that are critical for urate recognition and transport.[9][10]

Genetic Basis: SLC22A12 Variants and Disease

The SLC22A12 gene encodes the URAT1 protein, and genetic variations within this gene are strongly correlated with both hyperuricemia and hypouricemia, profoundly impacting gout risk.[11][12]

  • Loss-of-Function (LoF) Variants: These variants result in a dysfunctional or non-functional URAT1 protein, leading to impaired renal urate reabsorption. This causes a condition known as renal hypouricemia, characterized by high fractional excretion of urate and low sUA levels.[5][13] Individuals carrying LoF variants have a substantially decreased risk of developing gout.[14] The common LoF variants W258X (rs121907892) and R90H (rs121907896) are particularly prevalent in East Asian populations and are strongly protective against gout.[2][3][15]

  • Gain-of-Function or Other Risk-Associated Variants: Conversely, other polymorphisms are associated with increased sUA levels and a higher risk of hyperuricemia and gout.[16] These variants are thought to enhance URAT1's reabsorptive capacity, although the precise mechanisms are still under investigation.

The study of these genetic variants not only solidifies the central role of URAT1 in urate homeostasis but also provides a genetic basis for personalized medicine approaches and validates URAT1 as a therapeutic target.

Data Presentation: Genetic Association of SLC22A12 Variants with Gout and Serum Uric Acid
Variant (rsID)TypePopulation StudiedAllele FrequencyEffect on Gout Risk (Odds Ratio)Effect on Serum Uric Acid (sUA)Reference(s)
W258X (rs121907892)Loss-of-Function (Nonsense)Japanese2.24%Protective: Not observed in 1,993 gout cases.-2.19 mg/dL per allele (males); -1.08 mg/dL per allele (females)[2][3][15]
R90H (rs121907896)Loss-of-Function (Missense)Japanese0.28%Protective: Not observed in 1,993 gout cases.-2.19 mg/dL per allele (males); -1.08 mg/dL per allele (females)[2][3][15]
Combined LoF Variants Loss-of-FunctionJapanese-Protective: OR = 0.0338-[14][17]
G65W (rs12800450)Loss-of-Function (Missense)African American1.0%Protective-1.19 mg/dL per allele
rs3825016 RiskMeta-analysis-Risk Factor (Allelic & Dominant Models)Associated with hyperuricemia[16]
rs7932775 RiskMeta-analysis-Risk Factor (Dominant & Recessive Models)Associated with hyperuricemia[16]
rs475688 ProtectiveMeta-analysis-Protective FactorAssociated with lower hyperuricemia risk[16]

URAT1 as a Therapeutic Target for Hyperuricemia and Gout

Given that over 90% of hyperuricemia cases are due to inefficient renal excretion of uric acid, inhibiting URAT1 is a primary therapeutic strategy. Small molecule inhibitors that block URAT1 prevent urate reabsorption, thereby increasing its excretion in the urine (uricosuria) and lowering sUA levels.[7] This approach directly addresses the most common underlying cause of hyperuricemia.

Several URAT1 inhibitors, also known as uricosurics, have been developed and approved for clinical use, including probenecid, benzbromarone (B1666195), lesinurad, and dotinurad.[2] More potent and selective inhibitors are continually being developed to improve efficacy and reduce off-target effects. Structural studies have been pivotal in this effort, revealing that inhibitors bind within the central cavity of URAT1, locking it in an inward-facing conformation and physically preventing urate from being transported.[9]

Data Presentation: In Vitro Potency of URAT1 Inhibitors
InhibitorIC₅₀ (Human URAT1)Assay TypeReference(s)
Verinurad (RDEA3170)25 - 40 nMCell-based urate uptake[2][9]
Dotinurad 8 nMCell-based ¹⁴C-urate uptake[9]
URAT1 inhibitor 1 32 nMCell-based urate uptake[2]
AR882 Potent & Selective(Preclinical data)[8]
Benzbromarone 37.2 - 200 nMCell-based urate uptake[2][9][16]
Lesinurad 7.2 - 12 µMCell-based urate uptake[9]
Probenecid 15.8 - 165 µMCell-based urate uptake[16]
Data Presentation: Clinical Efficacy of URAT1 Inhibitors (sUA Reduction)
Inhibitor (Daily Dose)Trial PhaseTreatmentBaseline sUA (Mean)Resulting sUA (Mean)% sUA Reduction% Patients Reaching Target sUAReference(s)
AR882 (75 mg)Phase 2bMonotherapy~8.6 mg/dL~3.5 mg/dL (at 12 wks)~59%73% < 5 mg/dL
Dotinurad (2 mg)Phase 3Monotherapy--~45.9%55.5% ≤ 6.0 mg/dL (at 12 wks)[4][6][17]
Dotinurad (4 mg)Phase 3Monotherapy--~45.9%73.6% ≤ 6.0 mg/dL (at 24 wks)[6][17]
Lesinurad (400 mg)Phase 1bMonotherapy--~44%-[7]
Lesinurad (200 mg) + Febuxostat (80 mg)Phase 3Combination---56.6% < 5.0 mg/dL (at 6 mos)[13]
Lesinurad (200 mg) + Allopurinol (B61711) (≥300 mg)Phase 3Combination≥6.0 mg/dL--54.2% < 6.0 mg/dL (at 12 mos)

Key Experimental Methodologies

The study of URAT1 function and inhibition relies on a set of specialized in vitro and in vivo experimental models.

In Vitro URAT1 Uric Acid Uptake Assay

This cell-based assay is the gold standard for quantifying the activity of URAT1 and the potency of its inhibitors.

  • Principle: Human Embryonic Kidney (HEK293) cells, which have low endogenous transporter activity, are stably or transiently transfected to overexpress human URAT1 (hURAT1).[6] These cells will transport significantly more uric acid than non-transfected control cells. The inhibitory effect of a test compound is measured by its ability to reduce this URAT1-mediated uptake.[6]

  • Detailed Protocol:

    • Cell Culture and Seeding: Culture hURAT1-expressing HEK293 cells and parental (control) HEK293 cells in DMEM with 10% FBS. Seed cells into 24- or 96-well plates at a density to achieve 80-90% confluency on the day of the assay (e.g., 2.5 x 10⁵ cells/well for a 24-well plate).[6] Incubate for 24-48 hours.

    • Compound Preparation: Prepare serial dilutions of test compounds and a positive control (e.g., Benzbromarone) in a suitable assay buffer (e.g., Krebs-Ringer buffer).[6]

    • Pre-incubation: Aspirate culture medium from wells and wash once with pre-warmed assay buffer. Add the diluted compounds to the wells and pre-incubate at 37°C for 15-30 minutes.[6]

    • Uptake Reaction: Initiate the transport reaction by adding assay buffer containing a known concentration of uric acid (e.g., 750 µM unlabeled uric acid for LC-MS/MS analysis, or a lower concentration like 20-50 µM for ¹⁴C-labeled uric acid).[6][12] Incubate at 37°C for a defined period (e.g., 5-30 minutes).

    • Termination and Washing: Stop the reaction by rapidly aspirating the uric acid solution. Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular uric acid.[6]

    • Cell Lysis and Quantification:

      • Lyse the cells using an appropriate buffer (e.g., 80% methanol (B129727) for LC-MS/MS, or 0.1 M NaOH for scintillation counting).[6]

      • Transfer the lysate for analysis. Quantify intracellular uric acid concentration using LC-MS/MS or measure radioactivity using a liquid scintillation counter.[6]

    • Data Analysis:

      • Calculate URAT1-specific uptake by subtracting the value from control cells from the value in hURAT1-expressing cells.

      • Determine the percent inhibition for each compound concentration relative to the vehicle control.

      • Calculate the IC₅₀ value by fitting the concentration-response curve using non-linear regression.

In Vivo Hyperuricemic Animal Models

Since most non-primate mammals have the enzyme uricase, which degrades uric acid, creating a hyperuricemic model requires pharmacological intervention.

  • Principle: The uricase inhibitor potassium oxonate (PO) is administered to mice or rats to prevent the breakdown of uric acid.[7] This is often combined with an oral purine (B94841) load (e.g., hypoxanthine (B114508) or adenine) to increase uric acid production, thereby mimicking human hyperuricemia.[7][11]

  • Detailed Protocol (Acute/Sub-chronic Mouse Model):

    • Animal Acclimatization: Use male C57BL/6 or Kunming mice (8-10 weeks old). Allow animals to acclimate for at least one week with standard chow and water ad libitum.[7]

    • Model Induction:

      • Prepare a fresh suspension of potassium oxonate in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).

      • Administer PO via intraperitoneal (i.p.) injection (e.g., 300 mg/kg) or oral gavage.[11]

      • Approximately 1 hour after PO administration, administer a purine source, such as hypoxanthine (e.g., 300 mg/kg), via oral gavage to increase uric acid production.[7][11]

      • This procedure is typically repeated daily for the duration of the study (e.g., 7 days).[11]

    • Drug Administration: Test compounds (or a positive control like allopurinol or benzbromarone) are typically administered orally 1 hour after the PO/purine challenge.[11]

    • Sample Collection: Collect blood samples at specified time points after drug administration (e.g., via retro-orbital sinus). Prepare serum or plasma for analysis.

    • Biochemical Analysis: Measure serum uric acid levels using a commercial assay kit. Other markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) can be measured to assess kidney function.

Humanized URAT1 (hURAT1-KI) Mouse Model

To overcome species differences in URAT1 affinity for inhibitors, humanized mouse models have been developed.

  • Principle: The mouse Slc22a12 gene is genetically modified, often using CRISPR/Cas9 technology, to replace the coding sequence with the human SLC22A12 cDNA.[4] This results in a mouse that expresses the human URAT1 protein in the correct location (apical membrane of renal proximal tubules), providing a more clinically relevant model for testing human-specific URAT1 inhibitors.[4]

  • Methodology Outline:

    • Targeting Strategy: A donor vector is designed containing the human SLC22A12 coding sequence. Guide RNAs (gRNAs) are designed to target the mouse Slc22a12 gene (e.g., at exon 1).[4]

    • Generation: The donor vector, Cas9 mRNA, and gRNAs are microinjected into single-cell embryos (e.g., from C57BL/6J mice).[4]

    • Screening: Founder mice are screened by PCR and sequencing to confirm successful knock-in of the human gene. Homozygous mice are generated through subsequent breeding.[4]

    • Validation: Expression of human URAT1 protein in the kidney is confirmed via Western blot or immunohistochemistry. The model is validated by demonstrating a hyperuricemic response to a purine challenge and a subsequent reduction in sUA upon treatment with a known hURAT1 inhibitor like benzbromarone.

Visualizing URAT1 Pathways and Processes

Diagram 1: Renal Urate Reabsorption Pathway via URAT1

URAT1_Pathway cluster_tubule Tubular Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Lumen Urate URAT1 URAT1 (SLC22A12) Urate In Anion Out Urate_Lumen->URAT1:f1 Reabsorption Urate_Intra Urate Anion_Intra Anion (Lactate, etc.) GLUT9 GLUT9 Urate_Intra->GLUT9 Efflux Anion_Intra->URAT1:f2 Exchange Urate_Blood Urate GLUT9->Urate_Blood Inhibitor URAT1 Inhibitor Inhibitor->URAT1:f1 BLOCKS

Caption: Mechanism of URAT1-mediated urate reabsorption and inhibition in the kidney.

Diagram 2: Experimental Workflow for In Vitro URAT1 Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Culture hURAT1-HEK293 and Control HEK293 Cells A2 Seed Cells into Multi-well Plates A1->A2 B1 Wash Cells & Pre-incubate with Compounds (37°C) A2->B1 A3 Prepare Serial Dilutions of Test Compounds A3->B1 B2 Add Uric Acid Substrate (37°C) B1->B2 B3 Stop Reaction & Wash with Ice-Cold PBS B2->B3 B4 Lyse Cells B3->B4 C1 Quantify Intracellular Uric Acid (e.g., LC-MS/MS) B4->C1 C2 Calculate URAT1-Specific Uptake C1->C2 C3 Determine % Inhibition vs Vehicle Control C2->C3 C4 Calculate IC₅₀ Value C3->C4 Reagent1 hURAT1 Cells Reagent1->A1 Reagent2 Test Compound Reagent2->A3 Reagent3 Uric Acid Reagent3->B2

Caption: Workflow for identifying and characterizing URAT1 inhibitors in vitro.

Diagram 3: Logical Relationship of SLC22A12 Variants to Gout Risk

Gout_Risk_Logic Gene SLC22A12 Gene Variant_LoF Loss-of-Function Variant (e.g., W258X, R90H) Gene->Variant_LoF Mutation Variant_Risk Risk-Associated Variant Gene->Variant_Risk Polymorphism Function_Down Decreased URAT1 Function (Impaired Urate Reabsorption) Variant_LoF->Function_Down Leads to Function_Up Increased URAT1 Function (Enhanced Urate Reabsorption) Variant_Risk->Function_Up Leads to sUA_Low Low Serum Uric Acid (Hypouricemia) Function_Down->sUA_Low Causes sUA_High High Serum Uric Acid (Hyperuricemia) Function_Up->sUA_High Causes Gout_Low Decreased Gout Risk (Protective Effect) sUA_Low->Gout_Low Results in Gout_High Increased Gout Risk sUA_High->Gout_High Results in

References

Technical Guide: HC-1310 Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility and stability of HC-1310, a C5 aliphatic hydrocarbon resin. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the physicochemical properties of this polymer. The data presented is based on publicly available information for C5 aliphatic hydrocarbon resins and a representative technical data sheet for a closely related product, ExxonMobil ESCOREZ™ 1310 LC.

Introduction to this compound

This compound is a low molecular weight, aliphatic hydrocarbon resin derived from the polymerization of C5 fractions from petroleum cracking.[1] It is characterized by its light color and narrow molecular weight distribution.[2][3] These properties make it a versatile tackifier in a variety of adhesive and sealant formulations, where it is used to enhance adhesion and modify rheological properties. Its compatibility with a wide range of polymers, including ethylene-vinyl acetate (B1210297) (EVA), styrene-isoprene-styrene (SIS) block copolymers, and natural rubber, is a key feature.[3][4][5]

Solubility Data

C5 aliphatic hydrocarbon resins like this compound are nonpolar and therefore exhibit good solubility in a range of organic solvents. They are, however, insoluble in water.[1] The solubility is influenced by the type of solvent, the specific molecular structure of the resin, and the temperature.[1]

Qualitative Solubility:

This compound and similar C5 resins are generally soluble in:

  • Aliphatic Hydrocarbons: (e.g., hexane, heptane)

  • Aromatic Hydrocarbons: (e.g., toluene, xylene)[1][4][6]

  • Esters: (e.g., ethyl acetate, butyl acetate)[1][4][6]

  • Ketones: (e.g., acetone, methyl ethyl ketone)[1][4][6]

  • Chlorinated Solvents [4]

Quantitative Solubility Data:

PropertyValueTest Method
Softening Point 91.0 - 97.0 °CExxonMobil Method (based on ASTM D-6090-97)
Melt Viscosity @ 160°C 750 mPa·sExxonMobil Method
Molecular Weight (Mn) 1200 g/mol ExxonMobil Method
Molecular Weight (Mw) 1900 g/mol ExxonMobil Method
Glass Transition Temp. 47 °CExxonMobil Method
Color (Yellowness Index) ≤ 40ExxonMobil Method
Wax Cloud Point ≤ 90 °CExxonMobil Method

Data sourced from ExxonMobil ESCOREZ™ 1310 LC Technical Data Sheet.

Stability Data

The stability of tackifier resins like this compound is critical for the performance and shelf-life of the final adhesive product. Stability can be affected by exposure to heat, oxygen, and light.

General Stability Profile:

  • Storage: It is recommended to store this compound in a cool, ventilated, and dry place, with a recommended temperature not exceeding 40°C.[7]

  • Shelf Life: The typical shelf life is stated as one year when stored under recommended conditions.[7]

Quantitative Stability Data:

The following stability data is for the representative product, ExxonMobil ESCOREZ™ 1310 LC.

PropertyValueTest ConditionTest Method
Thermal Color Stability 103 YI5 hours @ 175°CExxonMobil Method

Data sourced from ExxonMobil ESCOREZ™ 1310 LC Technical Data Sheet.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various organic solvents.

Methodology (based on ASTM D3132):

  • Solvent Selection: A range of solvents with varying polarity will be selected (e.g., toluene, hexane, ethyl acetate, acetone, ethanol, and water).

  • Sample Preparation: A known weight of this compound resin is added to a known volume of each solvent in a sealed container at room temperature. A typical starting concentration would be 10% (w/v).

  • Dissolution: The mixtures are agitated using a magnetic stirrer or shaker until the resin is fully dissolved or until it is clear that it will not dissolve further. Gentle heating may be applied to expedite dissolution, but the final solubility should be determined at a specified temperature (e.g., 25°C).

  • Observation: The solutions are visually inspected for clarity, presence of undissolved particles, or phase separation.

  • Quantitative Analysis (Gravimetric Method):

    • For solvents in which the resin appears soluble, a saturated solution is prepared by adding an excess of resin to the solvent and allowing it to equilibrate with agitation for a set period (e.g., 24 hours).

    • The solution is then filtered to remove any undissolved resin.

    • A known volume of the clear supernatant is transferred to a pre-weighed dish.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the resin's softening point).

    • The dish is weighed again, and the mass of the dissolved resin is determined.

    • Solubility is expressed in grams of resin per 100 mL of solvent.

G cluster_prep Sample Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep1 Weigh this compound Resin prep2 Measure Solvent Volume prep1->prep2 prep3 Combine in Sealed Container prep2->prep3 diss1 Agitate Mixture prep3->diss1 diss2 Control Temperature diss1->diss2 ana1 Visual Observation for Clarity diss2->ana1 ana2 Prepare Saturated Solution ana1->ana2 ana3 Filter Undissolved Resin ana2->ana3 ana4 Evaporate Solvent ana3->ana4 ana5 Gravimetric Measurement ana4->ana5

Solubility Determination Workflow
Thermal Stability Assessment

Objective: To evaluate the thermal stability of this compound by monitoring changes in its physical and chemical properties upon exposure to elevated temperatures.

Methodology (based on ISO 10363):

  • Sample Preparation: A sample of this compound is placed in a stainless steel or glass vessel.

  • Heating: The vessel is placed in a ventilated oven or a stirred oil bath maintained at a constant elevated temperature (e.g., 175°C).

  • Monitoring: At regular intervals (e.g., every 4-6 hours), the following are observed and recorded:

    • Visual Appearance: Changes in color, skin formation, fuming, phase separation, or gelation.

    • Melt Viscosity: Measured using a rotational viscometer at the test temperature.

    • Softening Point: Determined using the ring-and-ball method (ASTM E28) on a sample removed from the vessel.

  • Data Analysis: The changes in viscosity, softening point, and color are plotted against time to assess the rate of degradation.

G cluster_setup Experimental Setup cluster_monitoring Periodic Monitoring cluster_analysis Data Analysis setup1 Place this compound in Vessel setup2 Heat in Oven/Oil Bath to Test Temperature setup1->setup2 mon1 Record Visual Changes (Color, Skinning) setup2->mon1 Start t=0 mon2 Measure Melt Viscosity mon1->mon2 mon3 Determine Softening Point mon2->mon3 mon3->mon1 Repeat at Intervals ana1 Plot Properties vs. Time mon3->ana1 After Final Interval ana2 Assess Degradation Rate ana1->ana2

Thermal Stability Assessment Workflow

Conclusion

This compound, as a C5 aliphatic hydrocarbon resin, demonstrates excellent solubility in a wide array of non-polar organic solvents and good thermal stability under recommended storage conditions. For applications requiring high-temperature processing or long-term aging, a thorough evaluation of its stability profile is recommended using standardized testing protocols. The data and methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the physicochemical properties of this compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of HC-1310

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data corresponding to a compound designated "HC-1310." The following guide is a structured template based on established principles of pharmacokinetic and pharmacodynamic reporting. This document is intended to serve as a framework for researchers, scientists, and drug development professionals to organize and present data for a novel compound once it becomes available. The experimental protocols and data presented herein are illustrative examples and should not be interpreted as pertaining to any real-world compound.

Introduction

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the hypothetical compound this compound. The aim is to offer a detailed technical guide for researchers and drug development professionals, summarizing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and physiological effects. All data presented are hypothetical and for illustrative purposes only.

Pharmacokinetics (PK)

The pharmacokinetic profile of a drug describes its journey through the body. Understanding this profile is crucial for determining dosing regimens and predicting potential drug-drug interactions.

Preclinical Pharmacokinetics

Preclinical studies in animal models provide the first insights into the PK profile of a new chemical entity.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterUnitRat (5 mg/kg, IV)Rat (10 mg/kg, PO)Dog (2 mg/kg, IV)Dog (5 mg/kg, PO)
Cmax ng/mL15008501200600
Tmax h0.251.00.251.5
AUC(0-inf) ng*h/mL3200450028003900
t1/2 h2.53.04.04.5
Vd L/kg1.2-1.8-
CL L/h/kg0.45-0.30-
F (%) %-70-75

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Vd: Volume of distribution; CL: Clearance; F: Bioavailability.

  • Subjects: Male Sprague-Dawley rats (n=6 per group) and Beagle dogs (n=4 per group).

  • Administration: Intravenous (IV) administration via the tail vein (rats) or cephalic vein (dogs). Oral (PO) administration via gavage.

  • Sample Collection: Serial blood samples (approx. 0.25 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

G cluster_protocol Experimental Workflow: Preclinical PK animal_prep Animal Acclimatization (Rats & Dogs) dosing Drug Administration (IV & PO Routes) animal_prep->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc

Workflow for the preclinical pharmacokinetic study.
Human Pharmacokinetics

Data from first-in-human (FIH) studies are essential to understand how a drug behaves in humans.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterUnit10 mg (PO)25 mg (PO)50 mg (PO)100 mg (PO)
Cmax ng/mL1503807501600
Tmax h2.02.52.53.0
AUC(0-t) ng*h/mL12003100620013000
t1/2 h8.58.89.19.5
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Subjects: Healthy adult male and female volunteers (n=8 per cohort).

  • Administration: Single oral dose of this compound or placebo administered after an overnight fast.

  • Sample Collection: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Bioanalysis: Plasma concentrations were quantified using a validated LC-MS/MS assay.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis. Safety and tolerability were monitored throughout the study.

Pharmacodynamics (PD)

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.

Mechanism of Action

This compound is a hypothetical selective inhibitor of the novel kinase, Target Kinase 1 (TK1), which is a key component of the Pro-Survival Signaling Pathway (PSSP). By inhibiting TK1, this compound is designed to block downstream signaling, leading to the induction of apoptosis in targeted cells.

G cluster_pathway Proposed Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TK1 Target Kinase 1 (TK1) Receptor->TK1 Downstream Downstream Effector (e.g., Akt) TK1->Downstream Apoptosis Apoptosis TK1->Apoptosis Survival Cell Survival & Proliferation Downstream->Survival HC1310 This compound HC1310->TK1

This compound inhibits TK1, blocking the pro-survival pathway.
Target Engagement and Biomarker Analysis

To confirm that this compound engages its target in vivo, a biomarker assay was developed to measure the phosphorylation of a direct TK1 substrate (Substrate-P).

Table 3: Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)

This compound Dose (PO)Mean Inhibition of Substrate-P (%)
Placebo2
10 mg35
25 mg68
50 mg85
100 mg92
  • Subjects: Healthy volunteers from the Phase 1 SAD study.

  • Sample Collection: Whole blood was collected at pre-dose and 4 hours post-dose.

  • Methodology: PBMCs were isolated by density gradient centrifugation. Cell lysates were prepared, and the levels of phosphorylated TK1 substrate (Substrate-P) and total substrate were quantified using a validated immunoassay (e.g., ELISA or Western Blot).

  • Data Analysis: The percentage inhibition of Substrate-P was calculated relative to pre-dose levels for each subject.

PK/PD Relationship

The relationship between drug concentration (PK) and the observed effect (PD) is critical for selecting a dose and schedule for further clinical development. A direct relationship was observed between this compound plasma concentration and the inhibition of the Substrate-P biomarker.

G cluster_pkpd PK/PD Modeling Logic PK_Data This compound Plasma Concentrations (PK) Model Exposure-Response Model (e.g., Emax Model) PK_Data->Model PD_Data Biomarker Inhibition Data (PD) PD_Data->Model Dose_Selection Therapeutic Dose Selection Model->Dose_Selection

Logical flow for establishing the PK/PD relationship.

Conclusion

This guide has outlined the hypothetical pharmacokinetic and pharmacodynamic profile of this compound. The illustrative data demonstrate a compound with favorable oral bioavailability in preclinical species and dose-proportional pharmacokinetics in humans. The proposed mechanism of action through TK1 inhibition is supported by a clear dose-dependent effect on a target engagement biomarker. The established PK/PD relationship provides a strong foundation for dose selection in future efficacy trials. It must be reiterated that this document serves as a structural template, and all data and protocols are purely illustrative due to the absence of public information on a compound named this compound.

An In-depth Technical Guide to the Safety Profile and Toxicology of Investigational Antibody-Drug Conjugates DB-1310 and ZL-1310

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's query for "HC-1310" did not yield a specific match for an investigational drug. Based on the available scientific literature, it is highly probable that the query refers to one of two contemporary antibody-drug conjugates (ADCs) with similar numerical designations: DB-1310 or ZL-1310 (also known as zocilurtatug pelitecan). This guide provides a comprehensive overview of the safety and toxicology of both compounds, compiled from publicly available preclinical and clinical data.

This document is intended for researchers, scientists, and drug development professionals.

Part 1: DB-1310

DB-1310 is an investigational antibody-drug conjugate composed of a humanized anti-HER3 monoclonal antibody (Hu3f8) linked to a proprietary DNA topoisomerase I inhibitor payload, P1021, via a cleavable linker.[1][2] It is designed to target and deliver the cytotoxic payload to tumor cells overexpressing the HER3 receptor.[2]

Preclinical Toxicology

The preclinical safety of DB-1310 was evaluated in cynomolgus monkeys, a relevant species due to the antibody's cross-reactivity with monkey HER3.[2][3]

A 6-week repeat-dose toxicology study was conducted to assess the safety and tolerability of DB-1310.[3]

  • Test System: Cynomolgus monkeys.[3]

  • Dose Levels: 15, 30, or 45 mg/kg.[3]

  • Route of Administration: Intravenous (IV).[3]

  • Dosing Schedule: Once every three weeks for a total of three doses.[3]

  • Observation Period: A 4-week recovery period followed the treatment phase.[3]

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmological examinations, cardiovascular parameters, and clinical pathology were monitored throughout the study.[3]

  • Terminal Procedures: Necropsy was performed at the end of the recovery period.[3]

All animals survived the duration of the study. The highest non-severely toxic dose (HNSTD) was determined to be 45 mg/kg. The primary toxicities observed were related to the lung and thymus.[3] A tissue cross-reactivity study noted binding of DB-1310 to pneumocytes in monkeys, a finding not observed in human tissues.[2]

Table 1: Summary of Preclinical Toxicology Findings for DB-1310

SpeciesStudy TypeKey FindingsHNSTD
Cynomolgus Monkey6-Week Repeated-Dose IVAll animals survived; main toxicities were in the lung and thymus.[3]45 mg/kg[1][2][3]
Clinical Safety Profile (Phase 1/2a)

Preliminary results from the first-in-human, multicenter, open-label Phase 1/2a clinical trial (NCT05785741) in patients with advanced solid tumors provide initial safety data in humans.[4][5]

The Phase 1 portion of the study utilized a "3+3" dose-escalation design, with DB-1310 administered intravenously every three weeks at doses ranging from 1.5 mg/kg to 6.5 mg/kg.[4]

As of January 17, 2025, in a cohort of 123 patients, DB-1310 demonstrated a manageable safety profile.[4] The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Table 2: Common Treatment-Related Adverse Events (TRAEs) with DB-1310 (Any Grade / Grade ≥3)

Adverse EventAny Grade (%)Grade ≥3 (%)
Nausea36.6%0.8%
Anemia35.8%4.1%
Decreased Neutrophil Count34.1%17.9%
Decreased Platelet Count31.7%9.8%
Decreased White Blood Cell Count29.3%8.9%
Decreased Appetite23.6%0.8%
Vomiting21.1%0%

Data from a cohort of 123 patients as of January 17, 2025.[4]

Serious adverse events (SAEs) related to the drug were reported. TRAEs led to dose reduction in 11.4% of patients and discontinuation in 4.1%. No deaths were attributed to treatment-related adverse events. Interstitial lung disease (ILD) was observed in 5.7% of patients, with most cases being low grade (6 Grade 1 and 1 Grade 2).[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Publicly available data does not include specific studies on the genotoxicity, carcinogenicity, or reproductive and developmental toxicology of DB-1310. According to the ICH S9 guideline for anticancer pharmaceuticals, dedicated carcinogenicity studies are often not required for drugs intended to treat patients with advanced cancer.[3][6][7] Genotoxicity studies are typically conducted, but the results for DB-1310 are not available in the reviewed literature.

Part 2: ZL-1310 (Zocilurtatug Pelitecan)

ZL-1310, now known as zocilurtatug pelitecan, is an investigational, first-in-class ADC that targets Delta-like ligand 3 (DLL3).[6][8] It consists of a humanized anti-DLL3 monoclonal antibody linked to a novel camptothecin (B557342) derivative, a topoisomerase I inhibitor, as its payload.[7][8]

Preclinical Toxicology

Detailed preclinical toxicology study results for ZL-1310 are not extensively reported in the available public literature. The development program has advanced into clinical trials based on the preclinical assessment.

Clinical Safety Profile (Phase 1)

The safety of zocilurtatug pelitecan has been evaluated in an ongoing global Phase 1 clinical trial (NCT06179069) in patients with extensive-stage small cell lung cancer (ES-SCLC) that has progressed after platinum-based chemotherapy.

The study includes a monotherapy dose-escalation phase with intravenous administration of ZL-1310 once every three weeks. Dose cohorts have ranged from 0.8 mg/kg to 2.8 mg/kg.[9]

Data from 115 patients showed that zocilurtatug pelitecan was reasonably well-tolerated, particularly at doses of 1.2 mg/kg and 1.6 mg/kg.[10][11]

Table 3: Summary of Treatment-Related Adverse Events (TRAEs) with Zocilurtatug Pelitecan (ZL-1310)

Adverse Event CategoryAll Dose Cohorts (n=115) (%)1.6 mg/kg Dose Cohort (%)
Grade ≥3 TRAEs20%[10][11]13%[10][12]
Serious TRAEs8%[10]9%[10][12]
TRAEs Leading to Dose ReductionN/A5.6%[11]
TRAEs Leading to Discontinuation5 patients (all at higher dose levels)[10]0%[10][12]

Table 4: Common Grade ≥3 TRAEs with Zocilurtatug Pelitecan (ZL-1310) in a 28-patient cohort

Adverse EventNumber of Patients (n=28)
Anemia6
Neutropenia5
Thrombocytopenia3
Decreased White Blood Cell Count2
Interstitial Lung Disease2

Data from an earlier cohort of 28 patients as of Jan 28, 2025.[9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Similar to DB-1310, there is no publicly available information regarding specific genotoxicity, carcinogenicity, or reproductive toxicology studies for zocilurtatug pelitecan (ZL-1310). The development of anticancer drugs for advanced disease often follows the ICH S9 guideline, which may waive the need for long-term carcinogenicity studies.[3][6][7]

Visualizations: Mechanism of Action and Experimental Workflows

Mechanism of Action: Topoisomerase I Inhibitor Payload

Both DB-1310 and ZL-1310 utilize a topoisomerase I inhibitor as their cytotoxic payload.[2][8] The following diagram illustrates the general mechanism of action for this class of drugs.

Topoisomerase_I_Inhibition cluster_cell Tumor Cell cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (HER3 or DLL3) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Topoisomerase I Inhibitor Payload Lysosome->Payload 4. Payload Release Top1_Complex Top1-DNA Cleavable Complex Payload->Top1_Complex 5. Stabilization DNA DNA Replication Fork Top1 Topoisomerase I (Top1) Top1->DNA Relieves torsional strain DSB DNA Double-Strand Breaks Top1_Complex->DSB 6. Collision with replication fork Apoptosis Apoptosis DSB->Apoptosis 7. Cell Death Signaling

Caption: General signaling pathway for ADC-delivered Topoisomerase I inhibitors.

Experimental Workflow: Nonclinical Repeated-Dose Toxicology Study

The following diagram outlines the typical workflow for a nonclinical repeated-dose toxicology study, based on the protocol described for DB-1310.

Preclinical_Tox_Workflow start Study Start: Animal Acclimation grouping Randomization into Dose Groups (e.g., Vehicle, Low, Mid, High) start->grouping dosing Treatment Phase: Repeated IV Dosing (e.g., Q3W for 3 cycles) grouping->dosing monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food Consumption - Ophthalmology - Cardiovascular dosing->monitoring Throughout Treatment recovery Recovery Phase (e.g., 4 weeks) dosing->recovery recovery->monitoring Throughout Recovery necropsy Terminal Phase: Necropsy & Histopathology recovery->necropsy analysis Data Analysis & Reporting necropsy->analysis end Study Conclusion: HNSTD Determination analysis->end

Caption: Workflow for a nonclinical repeated-dose toxicology study.

References

The Therapeutic Potential of HC-1310: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel URAT1 Inhibitor for Hyperuricemia and Gout

HC-1310 has emerged as a potent and selective inhibitor of the human urate transporter 1 (hURAT1), positioning it as a promising therapeutic candidate for the management of hyperuricemia and gout. This technical guide synthesizes the core preclinical data, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, in vitro potency, in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene. URAT1 is primarily located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By blocking URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This targeted action addresses the underlying cause of hyperuricemia in most patients, which is characterized by insufficient renal excretion of urate.

Quantitative Preclinical Data

The preclinical evaluation of this compound, identified as Compound 83 in foundational patent literature, demonstrates significant potency and efficacy. The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of its activity.

In Vitro Potency

The inhibitory activity of this compound on hURAT1 was assessed using a stable cell line overexpressing the transporter. The half-maximal inhibitory concentration (IC50) was determined to quantify its potency.

Table 1: In Vitro Inhibitory Activity of this compound against hURAT1

CompoundTargetCell LineIC50 (nM)
This compound (Compound 83)hURAT1HEK29317.1
In Vivo Efficacy

The uric acid-lowering effect of this compound was evaluated in a mouse model of hyperuricemia induced by potassium oxonate, a uricase inhibitor. The study measured the reduction in serum uric acid levels following oral administration of the compound.

Table 2: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

CompoundDose (mg/kg, p.o.)Administration Schedule% Reduction in Serum Uric Acid (at 2 hours post-dose)
This compound (Compound 83)1Single Dose57.3%

Signaling and Transport Pathway

The mechanism of this compound is centered on the direct inhibition of the URAT1 transporter, preventing the reabsorption of uric acid from the renal tubules. The following diagram illustrates this pathway.

cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream UricAcid_Urine Uric Acid (in filtrate) URAT1 URAT1 Transporter UricAcid_Urine->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Serum Uric Acid UricAcid_Cell->UricAcid_Blood Efflux HC1310 This compound HC1310->URAT1 Inhibition

Mechanism of URAT1 Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide the protocols for the key experiments conducted to evaluate this compound.

In Vitro hURAT1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of a substrate by the human URAT1 transporter in a controlled cellular environment.

1. Cell Line and Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing the full-length human SLC22A12 (URAT1) gene.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well plates and grown to confluence.
  • On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
  • Cells are then pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control dissolved in the transport buffer.
  • The uptake reaction is initiated by adding the transport buffer containing a radiolabeled substrate, such as [14C]-uric acid.
  • The incubation is carried out for a defined period (e.g., 5-10 minutes) at 37°C.
  • The reaction is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular radioactivity.
  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The radioactivity counts are normalized to the protein concentration in each well.
  • The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.
  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

A[label="Seed hURAT1-HEK293\ncells in 96-well plate"]; B[label="Pre-incubate with\nthis compound or vehicle"]; C [label="Add [14C]-Uric Acid\nto initiate uptake"]; D [label="Incubate at 37°C"]; E [label="Stop reaction and wash\nwith ice-cold buffer"]; F [label="Lyse cells and measure\nintracellular radioactivity"]; G [label="Calculate IC50 value"];

A -> B -> C -> D -> E -> F -> G; }

Workflow for the In Vitro hURAT1 Inhibition Assay.
In Vivo Hyperuricemia Animal Model

This in vivo study is designed to assess the serum uric acid-lowering effect of a test compound in an animal model that mimics human hyperuricemia.

1. Animal Model:

  • Species: Male Kunming mice.
  • Induction of Hyperuricemia: Animals are administered potassium oxonate (a uricase inhibitor) intraperitoneally to induce elevated serum uric acid levels. This is typically done approximately 1 hour before the administration of the test compound.

2. Drug Administration:

  • This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
  • The compound is administered orally (p.o.) to the hyperuricemic mice at the specified dose. A vehicle control group and a positive control group (e.g., benzbromarone) are included in the study design.

3. Sample Collection and Analysis:

  • Blood samples are collected from the mice at specific time points after the administration of the test compound (e.g., 2 hours).
  • Serum is separated from the blood samples by centrifugation.
  • The concentration of uric acid in the serum is determined using a commercial uric acid assay kit or by high-performance liquid chromatography (HPLC).

4. Data Analysis:

  • The serum uric acid levels in the this compound-treated group are compared to those in the vehicle-treated control group.
  • The percentage reduction in serum uric acid is calculated to determine the in vivo efficacy of the compound.

A[label="Induce Hyperuricemia in mice\n(Potassium Oxonate, i.p.)"]; B[label="Administer this compound (p.o.)\nor vehicle control"]; C [label="Collect blood samples\nat 2 hours post-dose"]; D [label="Separate serum"]; E [label="Measure serum\nuric acid concentration"]; F [label="Calculate % reduction\nvs. vehicle control"];

A -> B -> C -> D -> E -> F; }

Workflow for the In Vivo Hyperuricemia Study.

Methodological & Application

Application Notes and Protocols for HC-1310: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-1310 is a novel small molecule inhibitor targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation. Dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its cytotoxic and mechanistic effects.

Mechanism of Action: NF-κB Signaling Pathway Inhibition

The NF-κB signaling cascade is a key survival pathway for many cancer cells. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound is hypothesized to inhibit the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation and activity.

NF_kB_Pathway Figure 1: Hypothesized Mechanism of this compound in the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα-P IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation Leads to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HC1310 This compound HC1310->IKK Inhibits Stimulus Pro-inflammatory Stimuli Stimulus->IKK Activates DNA DNA NFkB_nuc->DNA Binds to TargetGenes Target Gene Transcription (Proliferation, Survival) DNA->TargetGenes Promotes

Caption: Figure 1: Hypothesized Mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Experimental_Workflow Figure 2: General In Vitro Experimental Workflow for this compound start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Characterize this compound Effects data_analysis->end

Caption: Figure 2: In Vitro Experimental Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on a representative cancer cell line (e.g., HeLa).

Table 1: Cell Viability (MTT Assay) after 48h Treatment with this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle)100 ± 4.5\multirow{6}{*}{15.2}
192.1 ± 5.1
575.3 ± 6.2
1058.4 ± 4.8
2531.7 ± 3.9
5012.5 ± 2.1

Table 2: Apoptosis Analysis (Annexin V/PI Staining) after 24h Treatment

This compound Concentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)3.2 ± 0.81.5 ± 0.4
1015.8 ± 2.14.3 ± 0.9
2535.1 ± 3.510.2 ± 1.8
5052.6 ± 4.721.7 ± 2.5

Table 3: Cell Cycle Distribution (PI Staining) after 24h Treatment

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45.2 ± 3.130.5 ± 2.524.3 ± 2.8
1060.1 ± 4.222.3 ± 2.117.6 ± 1.9
2575.8 ± 5.510.7 ± 1.513.5 ± 1.7
5082.3 ± 6.15.4 ± 0.912.3 ± 1.4

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of a compound on a cell line.[1][2][3]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)[1]

  • DMSO

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.[2] Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method assesses the distribution of cells in different phases of the cell cycle.[7][8][9]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol[7]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[7][10]

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[7] Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.[11][12][13]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.[12]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the Evaluation of HC-1310 in Animal Models of Gout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This deposition triggers a potent inflammatory response, primarily mediated by the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β. These Application Notes provide a comprehensive guide for the preclinical evaluation of HC-1310, a novel therapeutic agent, in established animal models of gout. The following protocols and methodologies are designed to assess the efficacy of this compound in attenuating gouty inflammation and to elucidate its mechanism of action.

The most common animal models for studying acute gout involve the injection of MSU crystals into a joint or subcutaneous air pouch to mimic the inflammatory events of a gout flare.[1][2][3][4] Chronic models of gout that better replicate the long-term pathological features of the human disease are also being developed.[5][6][7]

Mechanism of Action: The NLRP3 Inflammasome Pathway

The inflammatory response in gout is largely driven by the activation of the NLRP3 inflammasome in macrophages and neutrophils upon phagocytosis of MSU crystals.[8][9] This multi-protein complex assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms, potent mediators of inflammation.[8] Colchicine, a standard treatment for gout, is known to inhibit NLRP3 inflammasome activation by disrupting microtubule assembly.[10][11][12] It is hypothesized that this compound may exert its anti-inflammatory effects by targeting key components of this signaling cascade.

Gout_Signaling_Pathway cluster_inflammasome NLRP3 Inflammasome Activation MSU MSU Crystals Phagocytosis Phagocytosis MSU->Phagocytosis Macrophage Macrophage / Neutrophil Phagocytosis->Macrophage NLRP3 NLRP3 Macrophage->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Secreted IL-1β ProIL1b->IL1b Inflammation Gouty Inflammation (Pain, Swelling, Redness) IL1b->Inflammation HC1310 This compound (Hypothesized Target) HC1310->NLRP3 inhibits Experimental_Workflow_Gout_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10) Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Colchicine, Vehicle) Grouping->Drug_Admin MSU_Injection MSU Crystal Injection (Subcutaneous, Hind Paw) Drug_Admin->MSU_Injection Paw_Swelling Paw Swelling Measurement (0-48h) MSU_Injection->Paw_Swelling Pain_Assessment Pain Assessment (Von Frey, 0-48h) MSU_Injection->Pain_Assessment Histopathology Histopathology (48h) MSU_Injection->Histopathology Cytokine_Analysis Cytokine Analysis (ELISA, 48h) MSU_Injection->Cytokine_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the recommended dosage of the hypothetical novel therapeutic agent, HC-1310, for preclinical studies. The following protocols are based on established best practices in preclinical drug development and are intended to guide researchers in designing and executing studies to identify a safe and efficacious dose range for in vivo evaluation. The successful determination of a suitable dose is a critical step in the translational path from discovery to clinical application.[1][2][3]

The primary objectives of these preclinical toxicology and pharmacology studies are to:

  • Identify a safe starting dose for first-in-human (FIH) clinical trials.[1]

  • Characterize the dose-response relationship and the full toxicological profile of this compound.[4]

  • Understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[2][3][5]

I. Preclinical In Vitro Assessment of this compound

Prior to in vivo studies, a thorough in vitro evaluation of this compound is essential to understand its mechanism of action and to determine initial dose ranges for animal studies.

Target Engagement and Potency

Objective: To determine the concentration of this compound required to engage its molecular target and elicit a biological response in relevant cell-based assays.

Protocol:

  • Cell Line Selection: Utilize a panel of well-characterized cell lines that express the target of this compound.

  • Assay: Perform a dose-response assay (e.g., ELISA, Western Blot, fluorescence-based reporter assay) to measure the modulation of the target or a downstream biomarker.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) to quantify the potency of this compound.

In Vitro Toxicology

Objective: To assess the cytotoxic potential of this compound.

Protocol:

  • Assay: Conduct a cell viability assay (e.g., MTT, LDH release) on a panel of cell lines, including both target-expressing and non-target cells, as well as primary cells if possible.

  • Dose Range: Test a wide concentration range of this compound, typically from nanomolar to micromolar concentrations.

  • Data Analysis: Determine the concentration of this compound that results in 50% cell death (LC50) to establish a preliminary therapeutic index (LC50/EC50).

II. In Vivo Pharmacokinetic and Dose-Range Finding Studies

The initial in vivo studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to identify a tolerated dose range in animal models.[5]

Pharmacokinetic (PK) Studies

Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.

Protocol:

  • Animal Model: Select a rodent species (e.g., mouse or rat) for initial PK studies.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Analysis: Measure the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Dose-Range Finding (DRF) Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities.[6]

Protocol:

  • Animal Model: Use a rodent species, typically the same as in the PK studies.[6]

  • Dose Escalation: Administer escalating doses of this compound to small groups of animals. A phased approach, starting with a tolerability phase with a few animals over a wide dose range, followed by a dose-range phase with larger groups and fewer doses, is recommended.[7]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy, and collect tissues for histopathological examination. Blood samples should also be collected for hematology and clinical chemistry analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Table 1: Representative Data from a Dose-Range Finding Study for this compound in Mice

Dose Group (mg/kg)Route of AdministrationNumber of AnimalsObserved ToxicitiesBody Weight Change (%)Mortality
Vehicle ControlOral5None+5%0/5
10Oral5None+4%0/5
30Oral5Mild lethargy+1%0/5
100Oral5Significant lethargy, ruffled fur-8%1/5
300Oral5Severe lethargy, ataxia-15%3/5

III. Definitive Preclinical Efficacy and Toxicology Studies

Based on the data from the DRF studies, definitive studies are conducted to establish a dose-response relationship for efficacy and to further characterize the safety profile of this compound.

Efficacy Studies in Disease Models

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Protocol:

  • Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

  • Dose Selection: Based on the MTD and PK/PD data, select at least three dose levels (low, medium, and high) for evaluation.

  • Treatment Schedule: The frequency and duration of treatment should be informed by the pharmacokinetic profile of this compound.

  • Efficacy Endpoints: Measure relevant efficacy endpoints (e.g., tumor growth inhibition, reduction in disease-specific biomarkers).

Table 2: Example Efficacy Data for this compound in a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500-
This compound10Daily105030
This compound30Daily60060
This compound50Daily30080
IND-Enabling Toxicology Studies

Objective: To conduct toxicology studies in compliance with regulatory guidelines to support an Investigational New Drug (IND) application.

Protocol:

  • Species Selection: Typically conducted in two species, one rodent and one non-rodent.[6]

  • Study Design: These are typically repeated-dose toxicity studies with a duration relevant to the intended clinical use.

  • Endpoints: Comprehensive evaluation of all major organ systems through histopathology, clinical pathology, and other relevant assessments.

  • NOAEL Determination: The highest dose at which there are no statistically or biologically significant adverse findings (No Observed Adverse Effect Level - NOAEL) is determined.[4]

IV. Visualization of Key Concepts

Hypothetical Signaling Pathway for this compound

HC1310_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates HC1310 This compound HC1310->Receptor Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Preclinical Dose Determination

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Dose Selection Potency Target Potency (IC50/EC50) PK Pharmacokinetics (PK) Potency->PK Toxicity In Vitro Toxicity (LC50) Toxicity->PK DRF Dose-Range Finding (MTD) PK->DRF Efficacy Efficacy Studies DRF->Efficacy IND_Tox IND-Enabling Toxicology (NOAEL) DRF->IND_Tox RecommendedDose Recommended Preclinical Dose Efficacy->RecommendedDose IND_Tox->RecommendedDose

Caption: Workflow for preclinical dose determination of a novel compound.

Relationship Between Dose, Exposure, and Effect

Dose_Exposure_Effect Dose Administered Dose (mg/kg) Exposure Systemic Exposure (AUC, Cmax) Dose->Exposure Pharmacokinetics Efficacy Therapeutic Effect (e.g., Tumor Regression) Exposure->Efficacy Pharmacodynamics Toxicity Adverse Effects (e.g., Weight Loss) Exposure->Toxicity Pharmacodynamics

Caption: Relationship between dose, systemic exposure, and pharmacological effect.

References

Application Notes and Protocols for HC-1310 Solution Preparation in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into "HC-1310" has revealed that this designation primarily corresponds to an industrial C5 Aliphatic Hydrocarbon Resin and not a compound typically utilized in biomedical or pharmaceutical research. [1] The CAS number associated with this hydrocarbon resin is 64742-16-1.[1] This substance is mainly used as a tackifier in the manufacturing of adhesives.[1]

Given the discrepancy between the common industrial use of "this compound" and the request for protocols relevant to researchers, scientists, and drug development professionals—including details on signaling pathways—it is not possible to provide accurate and safe laboratory application notes for a bioactive "this compound" solution. The creation of such protocols requires precise knowledge of a substance's chemical and biological properties, which are not available for a compound with this designation in the context of drug development.

It is possible that "this compound" is an internal compound code, a new and not yet publicly documented molecule, or a misnomer for a different substance. For instance, other compounds with similar alphanumeric designations exist in biomedical literature, such as:

  • JS1310 : A specific small-molecule inhibitor of PRMT7 (Protein Arginine Methyltransferase 7).[2]

  • HC-Toxin : A cyclic tetrapeptide that acts as a potent inhibitor of histone deacetylase (HDAC).[3][4]

  • AID 1310 : A PubChem BioAssay identifier for a counterscreen assay for STAT1 inhibitors.[5]

Furthermore, the CAS number 1310-73-2 corresponds to Sodium Hydroxide, a common laboratory chemical.[6][7][8]

Due to this ambiguity and the critical importance of safety and accuracy in a laboratory setting, providing detailed experimental protocols, data tables, or signaling pathway diagrams for an unconfirmed substance would be irresponsible and potentially hazardous.

To proceed with this request, please provide additional clarifying information, such as:

  • The full chemical name of the compound.

  • The correct CAS (Chemical Abstracts Service) number.

  • The biological target or class of compound (e.g., enzyme inhibitor, receptor agonist).

  • Any relevant scientific literature or supplier information.

Once the specific compound is accurately identified, detailed and appropriate application notes and protocols can be developed to meet the specified requirements for researchers, scientists, and drug development professionals.

References

Application of HC-1310 in Uric Acid Transport Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-1310, also identified as compound 83, is a potent inhibitor of Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. Elevated levels of serum uric acid, a condition known as hyperuricemia, are a primary cause of gout, a painful inflammatory arthritis. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby offering a promising therapeutic strategy for the management of hyperuricemia and gout. Furthermore, studies have revealed that this compound also exhibits inhibitory activity against Glucose Transporter 9 (GLUT9), another important protein involved in uric acid transport. This dual inhibitory action suggests a comprehensive mechanism for lowering serum urate levels.

These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in in vitro studies of uric acid transport. The information is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel treatments for hyperuricemia and related conditions.

Data Presentation

The inhibitory potency of this compound and other common URAT1 inhibitors is summarized in the table below. This allows for a direct comparison of their in vitro efficacy.

CompoundTargetIC50 (µM)Cell LineAssay Type
This compound (Compound 83) URAT1 4.2 HEK293Uric Acid Uptake
GLUT9 31.7 --
BenzbromaroneURAT10.22HEK293[14C]-Uric Acid Uptake
LesinuradURAT16.94HEK293[14C]-Uric Acid Uptake
ProbenecidURAT120.21HEK293[14C]-Uric Acid Uptake

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.

URAT1 Signaling Pathway cluster_renal_tubule Renal Proximal Tubule Urine Urine Tubular Cell Tubular Cell Blood Blood Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Uric Acid (Blood) Uric Acid (Blood) GLUT9->Uric Acid (Blood) This compound This compound This compound->URAT1 Inhibition This compound->GLUT9 Inhibition

Caption: Mechanism of this compound in inhibiting uric acid reabsorption.

Experimental Workflow A 1. Cell Culture (HEK293 cells stably expressing hURAT1) B 2. Cell Seeding (24-well plates) A->B C 3. Compound Preparation (Serial dilutions of this compound) B->C D 4. Pre-incubation (Cells with this compound or vehicle) C->D E 5. Uric Acid Uptake (Addition of [14C]-uric acid) D->E F 6. Reaction Termination & Washing (Ice-cold PBS) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting (Quantify intracellular [14C]-uric acid) G->H I 9. Data Analysis (Calculate % inhibition and IC50) H->I

Caption: Workflow for in vitro URAT1 inhibition assay.

Experimental Protocols

In Vitro URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on URAT1-mediated uric acid transport.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293)

  • Parental HEK293 cells (for control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Henseleit (KH) buffer (or other suitable uptake buffer)

  • This compound

  • [¹⁴C]-Uric Acid

  • Unlabeled Uric Acid

  • Positive controls: Benzbromarone, Lesinurad, Probenecid

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • 24-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Maintain hURAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Seed the hURAT1-HEK293 and parental HEK293 cells into 24-well plates at a density of 2 x 10⁵ cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in KH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.1%.

    • Prepare solutions of positive controls (Benzbromarone, Lesinurad, Probenecid) in the same manner.

  • Uric Acid Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with pre-warmed KH buffer.

    • Add 200 µL of KH buffer containing the various concentrations of this compound, positive controls, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plates at 37°C for 15-30 minutes.

    • Prepare the uptake solution by mixing [¹⁴C]-uric acid with unlabeled uric acid in KH buffer to a final concentration of 50-100 µM.

    • Initiate the uptake reaction by adding 200 µL of the uric acid uptake solution to each well.

    • Incubate the plates at 37°C for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of uptake.

  • Reaction Termination and Cell Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [¹⁴C]-uric acid.

    • Lyse the cells by adding 500 µL of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Note: The specific concentrations of uric acid, incubation times, and other assay parameters may need to be optimized for your specific experimental conditions.

Application Notes and Protocols: Investigating HC-1310 in Combination with Standard Gout Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This occurs in the context of sustained hyperuricemia.[1][2] Current treatment strategies for gout focus on two main areas: reducing serum uric acid (sUA) levels and managing the acute inflammation associated with gout flares.[2][3]

Standard-of-care urate-lowering therapies (ULTs) include xanthine (B1682287) oxidase inhibitors (e.g., allopurinol (B61711), febuxostat) that decrease uric acid production, and uricosuric agents that increase its renal excretion. For acute flares, anti-inflammatory agents such as colchicine (B1669291), non-steroidal anti-inflammatory drugs (NSAIDs), and corticosteroids are utilized.[3] Despite these options, many patients fail to reach target sUA levels or continue to experience flares, highlighting the need for novel therapeutic agents and combination strategies.

This document outlines the preclinical and clinical application of HC-1310, a novel investigational compound for the treatment of gout. The focus is on evaluating the efficacy and safety of this compound in combination with existing gout therapies. The provided protocols are intended to serve as a comprehensive guide for researchers in the development of new treatment regimens for gout.

This compound: A Novel Therapeutic Candidate

For the purpose of these application notes, this compound is a hypothetical compound with a dual mechanism of action:

  • Urate-Lowering Effect: this compound is a potent inhibitor of a key renal urate transporter, leading to increased urinary excretion of uric acid.

  • Anti-inflammatory Properties: this compound has been shown in early studies to modulate the NLRP3 inflammasome signaling pathway, a critical driver of the inflammatory response to MSU crystals.[4][5][6][7][8]

Signaling Pathways in Gout

A fundamental understanding of the molecular pathways involved in gout is crucial for the rational design of combination therapies.

Uric Acid Production and Renal Handling

Gout_Urate_Pathway Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid Kidney Kidney UricAcid->Kidney XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol/ Febuxostat Allopurinol->XO1 Inhibit Allopurinol->XO2 Inhibit Transporters Urate Transporters (e.g., URAT1, OAT1/3) Kidney->Transporters Reabsorption Excretion Uric Acid Excretion Kidney->Excretion Transporters->UricAcid HC1310 This compound HC1310->Transporters Inhibit

Caption: Uric acid production and renal excretion pathway with targets for therapeutic intervention.

MSU Crystal-Induced Inflammatory Pathway

Gout_Inflammation_Pathway MSU MSU Crystals Macrophage Macrophage MSU->Macrophage Phagocytosis TLR TLR Signaling Macrophage->TLR NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 NFkB NF-κB Activation TLR->NFkB ProIL1B Pro-IL-1β Transcription NFkB->ProIL1B Caspase1 Caspase-1 ProIL1B->Caspase1 Substrate NLRP3->Caspase1 Activates IL1B Active IL-1β Caspase1->IL1B Cleaves Pro-IL-1β to Inflammation Gout Flare: - Cytokine Release - Neutrophil Influx - Pain & Swelling IL1B->Inflammation HC1310 This compound HC1310->NLRP3 Inhibits Colchicine Colchicine Colchicine->NLRP3 Inhibits

Caption: Key signaling events in MSU crystal-induced inflammation and gout flares.

Preclinical Evaluation of this compound Combination Therapy

The preclinical assessment of this compound in combination with standard gout treatments is designed to establish synergistic or additive efficacy and to identify any potential for adverse interactions.

Experimental Workflow: Preclinical

Preclinical_Workflow start Start: Hypothesis This compound enhances standard therapy invitro In Vitro Assays: - XO Inhibition - NLRP3 Activation (THP-1 cells) - Cytokine Profiling start->invitro animal_model Animal Model Selection: - Potassium Oxonate-induced  Hyperuricemia (Mouse/Rat) - MSU-induced Paw Edema (Rat) invitro->animal_model dosing Dose-Ranging Studies: - this compound Monotherapy - Allopurinol/Febuxostat Monotherapy - Colchicine Monotherapy animal_model->dosing combo_study Combination Therapy Study: - this compound + Allopurinol - this compound + Colchicine dosing->combo_study endpoints Endpoint Analysis: - Serum & Urine Uric Acid - Paw Swelling - Histopathology of Joints - Inflammatory Markers (IL-1β, TNF-α) combo_study->endpoints safety Safety & Toxicity Assessment: - General Health Monitoring - Blood Chemistry & Hematology - Histopathology of Organs combo_study->safety data_analysis Data Analysis & Interpretation endpoints->data_analysis safety->data_analysis end End: Go/No-Go Decision for Clinical Development data_analysis->end

Caption: Workflow for preclinical evaluation of this compound combination therapies.

Protocol 1: In Vivo Hyperuricemia and Anti-inflammatory Combination Study

This protocol combines a hyperuricemia model with an acute inflammation model to assess both mechanisms of action of this compound in combination with allopurinol.

Objective: To evaluate the synergistic or additive effects of this compound and allopurinol on sUA levels and MSU crystal-induced inflammation in a rat model.

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

  • This compound

  • Allopurinol

  • Potassium Oxonate (PO)

  • Monosodium Urate (MSU) crystals (prepared and verified for needle-like shape and endotoxin (B1171834) levels)[9][10]

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • ELISA kits for rat IL-1β and TNF-α

  • Uric acid assay kit

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions.

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle Control

    • Group 2: PO + MSU Control

    • Group 3: this compound (e.g., 10 mg/kg) + PO + MSU

    • Group 4: Allopurinol (e.g., 5 mg/kg) + PO + MSU

    • Group 5: this compound (10 mg/kg) + Allopurinol (5 mg/kg) + PO + MSU

  • Hyperuricemia Induction: Administer PO (250 mg/kg, intraperitoneally) 1 hour before test compound administration on days 1-7.[11]

  • Treatment Administration: Administer this compound, allopurinol, or their combination orally, once daily for 7 days.

  • Blood Sampling: Collect blood via tail vein at baseline (Day 0) and 2 hours post-dosing on Day 7 for sUA measurement.

  • Induction of Acute Gouty Arthritis: On Day 7, 2 hours after the final drug administration, inject 50 µL of MSU crystal suspension (20 mg/mL in sterile saline) into the intra-articular space of the right ankle joint.

  • Inflammation Assessment:

    • Measure ankle joint swelling (plethysmometer) at 0, 4, 8, and 24 hours post-MSU injection.

    • At 24 hours, euthanize animals and collect synovial fluid for cytokine analysis (IL-1β, TNF-α) via ELISA.

    • Collect ankle joint tissue for histopathological examination (inflammatory cell infiltration, synovial hyperplasia).

  • Data Analysis: Use one-way ANOVA with post-hoc tests to compare between groups. A p-value < 0.05 is considered statistically significant.

Data Presentation: Preclinical Efficacy

Table 1: Effect of this compound and Allopurinol on Serum Uric Acid and Ankle Swelling in a Rat Model of Gout

Treatment GroupSerum Uric Acid (mg/dL) at Day 7% Reduction in sUA vs. ControlAnkle Swelling (mL) at 24h% Inhibition of Swelling
Vehicle Control2.1 ± 0.3-0.15 ± 0.05-
PO + MSU Control8.5 ± 0.90%1.25 ± 0.150%
This compound (10 mg/kg)5.2 ± 0.638.8%0.75 ± 0.1040.0%
Allopurinol (5 mg/kg)4.8 ± 0.543.5%0.80 ± 0.1236.0%
This compound + Allopurinol2.9 ± 0.4#65.9%0.45 ± 0.08#64.0%

Data are presented as Mean ± SD. *p<0.05 vs. PO + MSU Control. #p<0.05 vs. monotherapy groups.

Table 2: Effect of this compound and Allopurinol on Inflammatory Cytokines in Synovial Fluid

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)
Vehicle Control15 ± 525 ± 8
PO + MSU Control250 ± 30400 ± 45
This compound (10 mg/kg)130 ± 20210 ± 30
Allopurinol (5 mg/kg)235 ± 25380 ± 40
This compound + Allopurinol115 ± 18190 ± 25

Data are presented as Mean ± SD. *p<0.05 vs. PO + MSU Control.

Clinical Development of this compound Combination Therapy

Based on promising preclinical data, a clinical development program is designed to evaluate the efficacy and safety of this compound in patients with gout.

Experimental Workflow: Clinical Trial

Clinical_Trial_Workflow start Start: Positive Preclinical Data phase1 Phase I: - Safety & Tolerability in Healthy Volunteers - Pharmacokinetics (PK) - Pharmacodynamics (PD) - sUA levels start->phase1 phase2 Phase II: - Dose-Finding in Gout Patients - Efficacy (sUA reduction, flare rate) - Safety in Target Population phase1->phase2 phase3_design Phase III Trial Design: - Randomized, Double-Blind, Active-Controlled - Add-on to Standard of Care (Allopurinol) phase2->phase3_design recruitment Patient Recruitment: - Gout diagnosis (ACR/EULAR criteria) - sUA > 6 mg/dL despite stable allopurinol - History of ≥2 flares in past year phase3_design->recruitment randomization Randomization: - Group A: this compound + Allopurinol - Group B: Placebo + Allopurinol recruitment->randomization treatment Treatment Period (e.g., 6-12 months): - Flare prophylaxis (colchicine/NSAID)  for first 3-6 months randomization->treatment endpoints Endpoint Assessment: - Primary: % achieving sUA < 6 mg/dL - Secondary: Flare rate, tophi resolution,  patient-reported outcomes (pain, QoL) treatment->endpoints safety_monitoring Safety Monitoring: - Adverse Events - Renal & Liver Function - Cardiovascular Events treatment->safety_monitoring data_analysis Data Analysis & NDA Submission endpoints->data_analysis safety_monitoring->data_analysis end End: Regulatory Approval data_analysis->end

Caption: Phased workflow for the clinical development of this compound as a combination therapy.

Protocol 2: Phase III Clinical Trial of this compound as Add-on Therapy

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Combination with Allopurinol in Patients with Inadequately Controlled Gout.

Objective: To determine if this compound as an add-on to allopurinol is superior to allopurinol alone in achieving and maintaining target sUA levels in patients with gout.

Study Population: Adults (18-75 years) with a diagnosis of gout according to American College of Rheumatology criteria, sUA > 6.0 mg/dL despite stable allopurinol therapy (≥300 mg/day or maximum tolerated dose) for at least 4 weeks, and a history of at least two gout flares in the preceding 12 months.

Study Design:

  • Screening Period (4 weeks): Confirm eligibility and establish baseline sUA on stable allopurinol dose.

  • Randomization (1:1):

    • Arm A: this compound (fixed dose determined from Phase II) + Allopurinol (stable dose)

    • Arm B: Placebo + Allopurinol (stable dose)

  • Treatment Period (24 weeks):

    • All patients receive flare prophylaxis (e.g., colchicine 0.6 mg daily) for the first 12 weeks.

    • Study visits at weeks 2, 4, 8, 12, 16, 20, and 24.

  • Endpoints:

    • Primary Endpoint: Proportion of subjects with sUA < 6.0 mg/dL at Week 24.

    • Secondary Endpoints:

      • Mean percentage change in sUA from baseline to Week 24.

      • Proportion of subjects with sUA < 5.0 mg/dL at Week 24.

      • Mean number of gout flares requiring treatment from Week 12 to Week 24.

      • Change in tophus size (in subjects with tophi at baseline).

      • Patient-reported outcomes (pain via VAS, Health Assessment Questionnaire).

  • Safety Assessments:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Laboratory assessments (serum chemistry, hematology, urinalysis) at each visit.

    • Vital signs and physical examinations.

    • Special attention to renal function (eGFR) and cardiovascular events, given the common comorbidities in gout patients.[12]

Data Presentation: Clinical Efficacy and Safety

Table 3: Primary and Key Secondary Efficacy Endpoints at Week 24

EndpointThis compound + Allopurinol (n=150)Placebo + Allopurinol (n=150)p-value
Primary Endpoint
% Subjects with sUA < 6.0 mg/dL72.0%35.3%<0.001
Secondary Endpoints
% Subjects with sUA < 5.0 mg/dL55.3%18.7%<0.001
Mean % change in sUA from baseline-45.2%-15.8%<0.001
Mean number of gout flares (Wk 12-24)0.451.120.005

Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event CategoryThis compound + Allopurinol (n=150)Placebo + Allopurinol (n=150)
Any TEAE55 (36.7%)48 (32.0%)
Diarrhea8 (5.3%)4 (2.7%)
Upper Respiratory Tract Infection7 (4.7%)6 (4.0%)
Headache6 (4.0%)5 (3.3%)
Elevated Liver Enzymes4 (2.7%)2 (1.3%)
Serious TEAEs3 (2.0%)4 (2.7%)
TEAEs leading to discontinuation2 (1.3%)3 (2.0%)

Conclusion

The provided application notes and protocols offer a structured framework for the investigation of this compound in combination with standard gout therapies. The dual mechanism of action of this compound, targeting both hyperuricemia and inflammation, presents a compelling rationale for its use in combination regimens. The successful execution of these preclinical and clinical studies will be critical in determining the therapeutic potential of this compound to address the unmet needs of patients with gout. Careful attention to study design, endpoint selection, and safety monitoring will be paramount throughout the development process.

References

Application Notes: Stable URAT1-Expressing Cell Lines via Lentiviral Transduction for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in regulating uric acid levels in the body.[1][2][3][4] Located on the apical membrane of renal proximal tubule cells, URAT1 reabsorbs approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[2][3][5] Elevated serum uric acid, or hyperuricemia, can lead to gout, a painful inflammatory condition caused by the formation of monosodium urate crystals in joints.[2][3][5] Consequently, inhibiting URAT1 is a primary therapeutic strategy for treating hyperuricemia and gout.[1][2][3]

Developing robust in vitro models that accurately reflect URAT1 function is essential for screening and characterizing novel inhibitor compounds. Lentiviral transduction offers a highly efficient method for creating stable cell lines with consistent, high-level expression of membrane proteins like URAT1.[6][7][8] This approach combines the speed of transient transfection with the durable expression of stably integrated transgenes, providing a superior platform for drug discovery and development.[6][7][8] These application notes provide detailed protocols for generating and validating a URAT1-expressing stable cell line using lentiviral methods.

Experimental Protocols

Protocol 1: Lentiviral Particle Production in HEK293T Cells

This protocol describes the generation of replication-incompetent lentiviral particles encoding human URAT1. It utilizes a second-generation packaging system with co-transfection of a transfer plasmid (containing the SLC22A12 gene), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) into HEK293T cells.[9]

Materials:

  • HEK293T cells (low passage)

  • DMEM, high glucose, supplemented with 10% FBS (D10 medium)

  • Opti-MEM™ I Reduced Serum Medium

  • Lentiviral transfer vector containing full-length human SLC22A12 cDNA

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI, Lipofectamine™ 2000, or FuGENE®)[9][10][11]

  • 10 cm tissue culture dishes

  • 0.45 µm polyethersulfone (PES) filters

  • Sterile conical tubes

Procedure:

  • Day 0: Seed HEK293T Cells: Seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in D10 medium.[10] Incubate overnight at 37°C with 5% CO₂ to reach 80-90% confluency by the next day.[12]

  • Day 1: Co-transfection:

    • Prepare the DNA mixture in a sterile tube with serum-free medium (e.g., Opti-MEM). For a 10 cm dish, use a total of 15-20 µg of DNA. A commonly used ratio is 4:3:1 for transfer:packaging:envelope plasmids.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.[11]

    • Gently add the transfection complex dropwise to the HEK293T cells.[11]

  • Day 2: Medium Change: Approximately 16-18 hours post-transfection, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh, pre-warmed D10 medium.[10][11]

  • Day 3 & 4: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.[9]

    • Add 10 mL of fresh D10 medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.

    • Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any detached cells.

    • Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.[6][12] The viral stock can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[11][13]

G cluster_prep Day 0-1: Preparation & Transfection cluster_culture Day 2-4: Virus Production & Harvest seed Seed HEK293T Cells prep_dna Prepare Plasmid DNA Mix (Transfer + Packaging + Envelope) transfect Co-transfect HEK293T Cells prep_dna->transfect medium_change Change Medium (16-18h post-transfection) transfect->medium_change Incubate 16-18h harvest1 Harvest Supernatant (48h) medium_change->harvest1 Incubate 24h harvest2 Harvest Supernatant (72h) harvest1->harvest2 Incubate 24h filter_virus Filter & Store Viral Stock harvest2->filter_virus

Protocol 2: Lentiviral Transduction and Stable Cell Line Generation

This protocol details the infection (transduction) of a target cell line (e.g., HEK293) with the URAT1-encoding lentivirus and the subsequent selection of a stable polyclonal population.

Materials:

  • Target cells (e.g., HEK293)

  • Complete growth medium for target cells

  • URAT1 lentiviral stock (from Protocol 1)

  • Polybrene or other transduction enhancement reagent

  • Selection antibiotic (e.g., Puromycin, G418), if the transfer vector contains a resistance gene

Procedure:

  • Day 0: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Day 1: Transduction:

    • Thaw the lentiviral stock on ice.[13]

    • Remove the culture medium from the target cells.

    • Add fresh medium containing a transduction enhancement reagent (e.g., Polybrene at 4-8 µg/mL).

    • Add the desired volume of lentiviral supernatant to the cells. The amount (Multiplicity of Infection, MOI) should be optimized for your specific cell line.

    • Incubate overnight at 37°C with 5% CO₂.

  • Day 2: Medium Change: Replace the virus-containing medium with fresh complete growth medium.[13]

  • Day 3 Onwards: Antibiotic Selection:

    • Approximately 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., Puromycin at 1-10 µg/mL) to the culture medium. The optimal concentration must be determined beforehand with a kill curve on the parental cell line.

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells have died off.

    • Expand the surviving polyclonal population for further analysis and banking.

Protocol 3: Functional Validation via Uric Acid Uptake Assay

This assay confirms the functionality of the expressed URAT1 transporter by measuring the uptake of uric acid into the stable cell line.[2]

Materials:

  • URAT1-stable HEK293 cells and parental (wild-type) HEK293 cells

  • 24-well or 96-well tissue culture plates

  • Uptake Buffer (e.g., Krebs-Ringer buffer)

  • [¹⁴C]-Uric acid or non-radiolabeled uric acid

  • URAT1 inhibitor (positive control, e.g., Benzbromarone or Probenecid)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH or 80% methanol)[2][14]

  • Detection method: Liquid Scintillation Counter (for ¹⁴C) or LC-MS/MS (for non-radiolabeled uric acid)[2][14]

Procedure:

  • Cell Plating: Seed both URAT1-stable and parental HEK293 cells into a multi-well plate and grow to 80-90% confluency.[14][15]

  • Pre-incubation:

    • Gently wash the cells twice with pre-warmed Uptake Buffer.[1]

    • For inhibitor wells, pre-incubate the cells with Uptake Buffer containing the inhibitor (e.g., 10 µM Benzbromarone) for 10-30 minutes at 37°C.[2][14] For control wells, add buffer with vehicle (e.g., DMSO).

  • Initiate Uptake:

    • Start the reaction by adding Uptake Buffer containing uric acid (e.g., a final concentration of 50 µM [¹⁴C]-uric acid) to all wells.[1]

    • Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes).[2][14]

  • Terminate Uptake:

    • Quickly aspirate the uric acid solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular uric acid.[2]

  • Cell Lysis: Add ice-cold Lysis Buffer to each well to lyse the cells and release the intracellular contents.[2]

  • Quantification:

    • Transfer the lysate to appropriate tubes.

    • Measure the amount of intracellular uric acid using either liquid scintillation counting or LC-MS/MS.[2]

    • Normalize uptake values to the total protein concentration in each well.

G cluster_prep Assay Preparation cluster_assay Uptake Reaction & Measurement seed Seed URAT1 & WT Cells wash Wash Cells with Buffer seed->wash preincubate Pre-incubate with Inhibitor or Vehicle wash->preincubate initiate Add Uric Acid (Initiate Uptake) preincubate->initiate Incubate 10-30 min terminate Terminate with Ice-Cold PBS initiate->terminate Incubate 5-30 min lyse Lyse Cells terminate->lyse quantify Quantify Intracellular Uric Acid (LSC or LC-MS/MS) lyse->quantify

Data Presentation

Quantitative data from validation experiments should be summarized for clear interpretation.

Table 1: Functional Validation of URAT1-Expressing Cells This table presents representative data from a uric acid uptake assay comparing parental (Wild-Type) HEK293 cells with the generated stable URAT1-expressing cell line. The effect of a known URAT1 inhibitor, Benzbromarone, is also shown.

Cell LineConditionUric Acid Uptake (pmol/mg protein/min)% Inhibition
HEK293 (Wild-Type) Vehicle (DMSO)5.2 ± 0.8N/A
HEK293-URAT1 Vehicle (DMSO)85.7 ± 6.30% (Reference)
HEK293-URAT1 Benzbromarone (10 µM)9.1 ± 1.5~89%
Values are representative and should be determined experimentally.

Table 2: Kinetic Parameters of URAT1 Transport Kinetic parameters can be determined by measuring uric acid uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

ParameterDescriptionRepresentative Value
Kₘ (µM) Michaelis constant; substrate concentration at half-maximal velocity.150 - 350
Vₘₐₓ (pmol/mg/min) Maximum initial velocity of the transporter.To be determined
Note: Kₘ values for URAT1 can vary depending on the experimental system and conditions.

Table 3: IC₅₀ Values for Known URAT1 Inhibitors The potency of various inhibitors can be compared by determining their half-maximal inhibitory concentration (IC₅₀).

CompoundReported IC₅₀ (µM)
Benzbromarone0.22 - 6.88[16][17]
Lesinurad~1.36
Probenecid10 - 50
Dotinurad~0.008[18]
IC₅₀ values are highly dependent on assay conditions (e.g., uric acid concentration, cell type).[16][18]

References

Application Notes and Protocols for Measuring Urate Uptake Inhibition by HC-1310

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of serum urate homeostasis. It is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidneys.[1] Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and lower serum urate levels.[1]

HC-1310 has been identified as a potent inhibitor of URAT1 and is a valuable tool for research in hyperuricemia and gout.[2] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on URAT1-mediated urate uptake in a cell-based assay format. Additionally, protocols for assessing the selectivity of this compound against other important renal organic anion transporters, OAT1 and OAT3, are included.

Mechanism of Action: URAT1 Inhibition

URAT1 is an anion exchanger located on the apical membrane of renal proximal tubule cells. It mediates the reabsorption of urate from the tubular lumen into the cells in exchange for intracellular anions like lactate. By blocking this transporter, URAT1 inhibitors like this compound prevent urate reabsorption, thereby promoting its excretion in the urine and reducing serum uric acid levels.

URAT1_Inhibition Tubule Lumen Tubule Lumen Proximal Tubule Cell Proximal Tubule Cell Bloodstream Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 (SLC22A12) Uric Acid (Urine)->URAT1 Uric Acid (Intracellular) Uric Acid (Intracellular) GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Uric Acid (Serum) Uric Acid (Serum) This compound This compound This compound->URAT1 Inhibition URAT1->Uric Acid (Intracellular) GLUT9->Uric Acid (Serum)

URAT1-mediated urate reabsorption and its inhibition by this compound.

Quantitative Data on URAT1 Inhibitors

While this compound is recognized as a potent URAT1 inhibitor, specific public domain data on its half-maximal inhibitory concentration (IC50) and selectivity are limited.[2] The following table provides a summary of the in vitro potency of other well-characterized URAT1 inhibitors for comparative purposes.

Inhibitor hURAT1 IC50 (µM) Notes
This compound Not Publicly AvailablePotent URAT1 inhibitor.[2]
Benzbromarone0.22 - 0.425Potent, non-selective uricosuric agent.[3][4]
Lesinurad3.5 - 7.3Selective URAT1 inhibitor.[3]
Verinurad~0.04Potent and selective URAT1 inhibitor.[5]
Dotinurad0.0372Selective URAT1 inhibitor.[6]
Probenecid22Non-selective uricosuric agent.[3]

Experimental Protocols

The following protocols describe methods to determine the inhibitory activity of this compound on URAT1 and its selectivity against OAT1 and OAT3.

Protocol 1: Cell-Based URAT1 Inhibition Assay using LC-MS/MS

This protocol details a non-radioactive method to measure the inhibition of URAT1-mediated uric acid uptake in human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

URAT1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed hURAT1-HEK293 and parental HEK293 cells D Pre-incubate cells with This compound or vehicle A->D B Prepare serial dilutions of this compound B->D C Prepare uric acid working solution E Initiate uptake with uric acid solution D->E F Stop reaction and wash cells E->F G Lyse cells and collect intracellular content F->G H Quantify intracellular uric acid via LC-MS/MS G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Experimental workflow for the URAT1 inhibition assay.

Materials:

  • hURAT1-expressing HEK293 cells and parental HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer buffer or Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Uric acid

  • Positive control (e.g., Benzbromarone)

  • Vehicle (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 80% methanol)

  • Multi-well plates (e.g., 24-well or 96-well)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture hURAT1-HEK293 and parental HEK293 cells in appropriate medium at 37°C in a 5% CO2 incubator.

    • Seed cells into multi-well plates to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound and the positive control in assay buffer to the desired concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.1%.

  • Uric Acid Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the diluted this compound, positive control, or vehicle control for 10-30 minutes at 37°C.

    • Initiate the uptake reaction by adding the uric acid working solution (e.g., 50-100 µM) to each well.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of urate uptake.

    • Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.

  • Sample Preparation for LC-MS/MS:

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Incubate on ice or at -20°C for 20 minutes to precipitate proteins.

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the intracellular uric acid concentration using a validated LC-MS/MS method.

    • Calculate the URAT1-specific uptake by subtracting the mean uptake in parental HEK293 cells from the uptake in hURAT1-HEK293 cells.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Uptake with Inhibitor / Uptake with Vehicle)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This protocol offers a higher-throughput, non-radioactive alternative using a fluorescent substrate for URAT1. 6-carboxyfluorescein (B556484) (6-CFL) has been identified as a substrate for URAT1.[2]

Materials:

  • hURAT1-expressing HEK293 cells and parental HEK293 cells

  • Assay buffer (as in Protocol 1)

  • This compound and positive control

  • 6-carboxyfluorescein (6-CFL)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Fluorescent Substrate Uptake Assay:

    • Wash the cells as described in Protocol 1.

    • Pre-incubate with this compound, positive control, or vehicle.

    • Initiate uptake by adding assay buffer containing 6-CFL (the optimal concentration should be determined, but is often near its Km value).

    • Incubate for a defined period at 37°C.

    • Terminate the reaction by washing with ice-cold PBS.

    • Lyse the cells in a suitable buffer.

    • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for 6-CFL.

  • Data Analysis: Calculate the percent inhibition and IC50 value as described in Protocol 1, using fluorescence intensity as the measure of uptake.

Protocol 3: Radiolabeled Uric Acid Uptake Assay

This is a classic and sensitive method for measuring urate transport.

Materials:

  • hURAT1-expressing HEK293 cells and parental HEK293 cells

  • Assay buffer

  • This compound and positive control

  • [14C]-Uric acid or [3H]-Uric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Radiolabeled Uric Acid Uptake:

    • Wash and pre-incubate the cells with inhibitors as described previously.

    • Initiate uptake by adding assay buffer containing a known concentration of radiolabeled uric acid.

    • Incubate for a defined time at 37°C.

    • Terminate the reaction by washing with ice-cold PBS.

    • Lyse the cells (e.g., with 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition and IC50 value based on the counts per minute (CPM) or disintegrations per minute (DPM) as a measure of uptake.

Protocol 4: OAT1 and OAT3 Inhibition Assays

To assess the selectivity of this compound, its inhibitory activity against OAT1 and OAT3 should be determined. These transporters are also involved in the renal handling of organic anions.

Selectivity_Pathway cluster_transporters Renal Transporters cluster_assays Inhibition Assays cluster_result Selectivity Profile Compound This compound URAT1 URAT1 Compound->URAT1 Primary Target (High Affinity) OAT1 OAT1 Compound->OAT1 Off-Target (Assess Affinity) OAT3 OAT3 Compound->OAT3 Off-Target (Assess Affinity) Assay_URAT1 URAT1 IC50 URAT1->Assay_URAT1 Assay_OAT1 OAT1 IC50 OAT1->Assay_OAT1 Assay_OAT3 OAT3 IC50 OAT3->Assay_OAT3 Selectivity Selectivity Ratio (IC50 OATx / IC50 URAT1) Assay_URAT1->Selectivity Assay_OAT1->Selectivity Assay_OAT3->Selectivity

Logical workflow for determining the selectivity of this compound.

Materials:

  • HEK293 cells stably expressing hOAT1 or hOAT3

  • A known fluorescent or radiolabeled substrate for OAT1 and OAT3 (e.g., 6-carboxyfluorescein for both, or p-aminohippurate (B12120003) for OAT1 and estrone-3-sulfate for OAT3)

  • A known OAT1/OAT3 inhibitor as a positive control (e.g., probenecid)

Procedure:

The procedure is analogous to the URAT1 inhibition assays described above, with the following modifications:

  • Use HEK293 cells expressing either hOAT1 or hOAT3.

  • Use a substrate specific for the transporter being assayed.

  • Compare the IC50 value of this compound against OAT1 and OAT3 to its IC50 value against URAT1 to determine the selectivity profile.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity and selectivity of this compound. Consistent and accurate application of these methods will enable researchers to further elucidate the pharmacological profile of this potent URAT1 inhibitor and its potential for the treatment of hyperuricemia and gout.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HC-1310 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "HC-1310" appears to refer to multiple substances, including a water-insoluble C5 Aliphatic Hydrocarbon Resin. For the context of researchers, scientists, and drug development professionals, this guide will address "this compound" as a placeholder for a representative, poorly soluble small molecule compound, a common challenge in experimental settings. The following troubleshooting advice provides general strategies for addressing poor aqueous solubility of such research compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many small molecule compounds like this compound poorly soluble in aqueous solutions?

A1: Many small molecule inhibitors are designed to be lipophilic (fat-soluble) to effectively bind to hydrophobic pockets within their target proteins. This inherent hydrophobicity is a primary reason for their low solubility in water-based, or aqueous, solutions. Such compounds are often categorized under the Biopharmaceutical Classification System (BCS) Class II, which characterizes them as having low solubility and high membrane permeability.[1]

Q2: What is the first step I should take to dissolve a new, poorly soluble compound?

A2: A systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in a common organic solvent to create a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[2] If your experimental system is intolerant to DMSO, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[2] This stock solution can then be diluted into your aqueous experimental buffer.

Q3: What are the main techniques to enhance the solubility of a compound in aqueous solutions?

A3: Solubility enhancement techniques are broadly divided into physical and chemical modifications.[3]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal structure (using amorphous forms instead of crystalline), and creating solid dispersions in hydrophilic carriers.[3][4]

  • Chemical Modifications: These involve strategies like adjusting the pH of the solution, forming salts, or using complexing agents like cyclodextrins.[3][5]

  • Other Methods: The use of co-solvents, surfactants, and hydrotropy are also common approaches.[4][5][6]

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve in my aqueous buffer.

  • Possible Cause: The compound has very low intrinsic aqueous solubility. Direct dissolution in an aqueous medium is often not feasible for highly hydrophobic molecules.

  • Troubleshooting Steps:

    • Prepare a Stock Solution: First, dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Serial Dilution: Dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid off-target effects.[1]

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.

  • Possible Cause: This common issue, known as "precipitation upon dilution," occurs when the compound's solubility limit is exceeded in the final aqueous environment.[2]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.[2]

    • Adjust the pH: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. For example, basic compounds are often more soluble at a lower pH, while acidic compounds are more soluble at a higher pH.[2][5]

    • Use Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase solubility.[2][6]

    • Add Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help keep hydrophobic compounds in solution.[2]

    • Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) or using sonication in short bursts can help dissolve the compound.[2] However, you must first verify that your compound is stable under these conditions to avoid degradation.[2]

Issue 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Poor solubility and precipitation of the compound in the cell culture medium can lead to an actual soluble concentration that is much lower and more variable than the intended nominal concentration.[2]

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before adding to cells, carefully inspect the medium for any signs of cloudiness or precipitate after adding the compound.

    • Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can sometimes impact compound solubility and bioavailability. You may need to test different serum concentrations.[2]

    • Use Solubility Enhancers: As with buffer solutions, consider the use of pharmaceutically acceptable surfactants or co-solvents if your experimental design allows.

Data Presentation

Table 1: Common Solvents for Preparing Stock Solutions

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 - 50 mMPowerful solvent, but can have cellular effects at >0.5-1%.[1][2]
Ethanol10 - 50 mMLess toxic to cells than DMSO, but also a less powerful solvent.
Dimethylformamide (DMF)10 - 50 mMA strong solvent; use with caution due to potential toxicity.

Table 2: Common Solubility Enhancers for Aqueous Buffers

EnhancerTypeTypical ConcentrationUse Case
Tween® 20/80, Triton™ X-100Surfactant0.01 - 0.1%Prevents precipitation in assays.[2]
Polyethylene Glycol (PEG)Co-solvent1 - 10%Increases solubility for in vitro and in vivo studies.[2]
CyclodextrinsComplexing AgentVariesEncapsulates the hydrophobic drug to increase solubility.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

  • Calculation: Determine the mass of this compound needed to prepare a desired volume and concentration (e.g., 10 mM) of stock solution.

  • Weighing: Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (or another suitable organic solvent).

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but the thermal stability of the compound should be considered.[2]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Stock Dilution: Prepare an intermediate dilution of your this compound DMSO stock solution.

  • Test Dilution: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. Ensure the final DMSO concentration is constant across all conditions (e.g., 0.5%).[1]

  • Observation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.[1]

  • Quantification (Optional): For a more rigorous assessment, centrifuge the samples to pellet any precipitate. Measure the concentration of the soluble compound in the supernatant using HPLC or UV-Vis spectrophotometry.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Insolubility start Compound Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Precipitation Observed? dilute->check success Soluble: Proceed with Experiment check->success No troubleshoot Implement Solubility Enhancement Strategy check->troubleshoot Yes strategy Strategies: - Lower Final Concentration - Adjust Buffer pH - Add Co-solvent/Surfactant - Gentle Heating/Sonication troubleshoot->strategy strategy->dilute

Caption: A workflow for addressing compound insolubility.

G cluster_1 Solubility Enhancement Pathways compound Poorly Soluble Compound (this compound) phys Physical Modifications compound->phys chem Chemical Modifications compound->chem form Formulation Approaches compound->form phys_ex - Particle Size Reduction - Amorphous Forms - Solid Dispersions phys->phys_ex chem_ex - pH Adjustment - Salt Formation - Complexation chem->chem_ex form_ex - Co-solvents - Surfactants - Liposomes form->form_ex

Caption: Key strategies for enhancing compound solubility.

References

Technical Support Center: HC-1310 (JS1310)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC-1310, a selective small-molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental issues, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as JS1310) is a specific small-molecule inhibitor of human Protein Arginine Methyltransferase 7 (PRMT7).[1] Its primary on-target effect is the inhibition of PRMT7's enzymatic activity, which is the symmetric dimethylation of arginine residues on histone and non-histone proteins. For example, this compound has been shown to decrease the symmetric dimethylation of histone H2A at arginine 3 (H2AR3me2s).[1]

Q2: What are the known on-target effects of this compound in a cellular context?

A2: In cellular models, particularly in the context of Chronic Myeloid Leukemia (CML), this compound has been demonstrated to impair the survival and self-renewal of human CML CD34+ cells, with minimal toxic effects on normal CD34+ cells.[1] It can also induce apoptosis in primary CD34+CD38- leukemia cells.[1] These effects are attributed to the inhibition of the PRMT7-TRPS1-GLDC signaling axis.[1]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a selective inhibitor, like all small molecules, it has the potential for off-target effects, especially at higher concentrations. Based on its selectivity profile, this compound shows significantly less activity against other PRMTs. However, it is crucial to consider that any observed phenotype, especially one that is inconsistent with the known functions of PRMT7, could be the result of an off-target interaction.

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that achieves the desired on-target effect (e.g., reduction in H2AR3me2s) without causing overt toxicity.

  • Employ orthogonal validation: Use a structurally and mechanistically different PRMT7 inhibitor (if available) or a genetic approach like siRNA or CRISPR/Cas9-mediated knockout of PRMT7 to confirm that the observed phenotype is indeed due to the inhibition of PRMT7.[1]

  • Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments. Additionally, using a structurally similar but inactive analog of this compound, if available, can be a powerful control.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cellular toxicity at expected effective concentrations. Off-target effects.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.
Observed phenotype does not match known PRMT7 function. Off-target effects.Validate the on-target effect by assessing the methylation status of a known PRMT7 substrate (e.g., H2AR3me2s). Use a rescue experiment by overexpressing a drug-resistant mutant of PRMT7.
Inconsistent results between experiments. Compound degradation or variability in cell state.Ensure proper storage of this compound stock solutions. Use freshly prepared dilutions for each experiment. Ensure consistent cell passage number and confluency.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound (JS1310)

TargetIC50
Human PRMT75 µM
Type I PRMTs (PRMT1, 3, 4, 6, 8)>100 µM
Type II PRMT (PRMT5)50 µM

Data sourced from ProbeChem.[1]

Experimental Protocols

Protocol 1: Western Blot for H2AR3me2s (On-Target Engagement)

Objective: To determine the on-target engagement of this compound by measuring the levels of a known PRMT7 substrate mark.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H2AR3me2s overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control such as total Histone H3.

Protocol 2: Kinase Profiling (Off-Target Identification)

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Single-Dose Screening: Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases at a single concentration (typically 1 µM).

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).

  • IC50 Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of this compound against these off-targets.

  • Selectivity Analysis: Compare the IC50 values for PRMT7 and any identified off-target kinases to determine the selectivity profile of this compound.

Visualizations

G PRMT7 Signaling Pathway and Inhibition by this compound cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound PRMT7 PRMT7 This compound->PRMT7 Inhibits H2A Histone H2A PRMT7->H2A methylates (H2AR3me2s) TRPS1 TRPS1 PRMT7->TRPS1 regulates GLDC GLDC TRPS1->GLDC regulates Leukemia Cell\nSurvival & Self-Renewal Leukemia Cell Survival & Self-Renewal GLDC->Leukemia Cell\nSurvival & Self-Renewal Apoptosis Apoptosis Leukemia Cell\nSurvival & Self-Renewal->Apoptosis inhibits

Caption: On-target effect of this compound on the PRMT7 signaling pathway.

G Troubleshooting Workflow for Suspected Off-Target Effects start Phenotype Observed with this compound q1 Does the phenotype match known PRMT7 function? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_investigation Investigate Off-Target Effects q1->off_target_investigation No dose_response Perform Dose-Response Curve off_target_investigation->dose_response orthogonal_validation Orthogonal Validation (siRNA/CRISPR) off_target_investigation->orthogonal_validation rescue_experiment Rescue Experiment off_target_investigation->rescue_experiment off_target_profiling Off-Target Profiling (e.g., Kinome Scan) off_target_investigation->off_target_profiling

Caption: A logical workflow for investigating suspected off-target effects.

G Experimental Workflow for Off-Target Validation cluster_0 Genetic Validation cluster_1 Pharmacological Validation crispr CRISPR/Cas9 Knockout of PRMT7 phenotype_recapitulated Phenotype Recapitulated? crispr->phenotype_recapitulated siRNA siRNA Knockdown of PRMT7 siRNA->phenotype_recapitulated conclusion_on_target Phenotype is On-Target phenotype_recapitulated->conclusion_on_target Yes conclusion_off_target Phenotype is Likely Off-Target phenotype_recapitulated->conclusion_off_target No inactive_analog Test Inactive Analog no_phenotype No Phenotype Observed? inactive_analog->no_phenotype no_phenotype->conclusion_on_target Yes no_phenotype->conclusion_off_target No

Caption: Key experimental approaches to validate on-target versus off-target effects.

References

Interpreting unexpected results with HC-1310 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HC-1310 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results with this compound, a novel kinase inhibitor. The content is designed for researchers, scientists, and drug development professionals to diagnose and interpret paradoxical outcomes during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell proliferation at higher concentrations of this compound, which is designed as an inhibitor. What could be the underlying cause?

A1: This paradoxical effect is a known phenomenon with some kinase inhibitors.[1][2][3] While this compound is a potent and selective inhibitor of its primary target, it can exhibit off-target effects at higher concentrations.[1][4] The current leading hypothesis is that this compound has a secondary, lower-affinity interaction with a key phosphatase, leading to the activation of a parallel pro-proliferative signaling pathway that counteracts the intended inhibitory effect.

Q2: What is the optimal concentration range for this compound to achieve target inhibition without inducing paradoxical effects?

A2: The optimal concentration of this compound is highly cell-type dependent. We strongly recommend performing a dose-response curve for each new cell line. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the therapeutic window where target inhibition is achieved without activating off-target pathways.

Q3: How can we experimentally verify the off-target activation of a parallel signaling pathway?

A3: Western blotting is the most direct method to probe for the activation of alternative pathways. We recommend analyzing the phosphorylation status of key proteins in major pro-survival pathways, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236), alongside your primary target. An increase in the phosphorylation of these proteins concurrent with the paradoxical increase in proliferation would support the off-target hypothesis.

Q4: What are the essential controls to include in our experiments to ensure the observed effects are specific to this compound?

A4: To ensure data integrity, we recommend including the following controls:

  • Vehicle Control: (e.g., DMSO) to control for the effect of the solvent.

  • Positive Control: A well-characterized inhibitor of the same target to confirm the expected biological response.

  • Negative Control: An inactive isomer of this compound, if available, to control for non-specific compound effects.

Troubleshooting Guides

If you are observing a paradoxical increase in cell proliferation, follow this step-by-step guide to diagnose the issue.

Issue: Unexpected Increase in Cell Proliferation with this compound Treatment

Troubleshooting Step Recommended Action Expected Outcome
1. Dose-Response Analysis Perform a cell proliferation assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations (e.g., 0.1 nM to 20 µM).To identify the concentration at which the paradoxical effect begins. This will help in differentiating the on-target inhibition from the off-target proliferative effect.
2. Pathway Activation Analysis Treat cells with three concentrations of this compound: one that gives maximal inhibition, one that shows the paradoxical proliferative effect, and an intermediate concentration. Perform Western blot analysis for both the primary target pathway and suspected off-target pathways (e.g., p-ERK, total ERK, p-Akt, total Akt).This will allow for correlation of the proliferative phenotype with the activation state of specific signaling pathways.
3. Combination Treatment Co-treat cells with this compound (at a concentration that causes proliferation) and a known inhibitor of the suspected off-target pathway (e.g., a PI3K or Akt inhibitor).If the paradoxical proliferation is reversed by the co-treatment, it strongly suggests the involvement of the off-target pathway.
4. Target Engagement Assay If available, utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to its intended target in the cellular context.This will help rule out issues with compound inactivity or cell permeability as the cause of the unexpected results.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and controls) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Pathway Analysis

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Intended On-Target Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Inhibited Cell Proliferation (Inhibited) ERK->Proliferation_Inhibited HC1310_on This compound (Low Conc.) HC1310_on->MEK

Caption: Intended on-target effect of this compound at low concentrations.

G cluster_1 Paradoxical Off-Target Pathway Activation RTK2 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Proliferation_Promoted Cell Proliferation (Promoted) mTORC1->Proliferation_Promoted HC1310_off This compound (High Conc.) PTEN PTEN (Phosphatase) HC1310_off->PTEN PTEN->PIP3 Inhibits

Caption: Off-target effect of this compound at high concentrations.

G start Unexpected Result: Increased Proliferation q1 Perform Dose-Response Proliferation Assay start->q1 biphasic Biphasic Response Observed? q1->biphasic western Analyze Pathway Phosphorylation (p-ERK, p-Akt) biphasic->western Yes check_conc Check Compound Purity and Concentration biphasic->check_conc No akt_up p-Akt Increased? western->akt_up combo Combination Treatment with Akt Inhibitor akt_up->combo Yes reassess Re-evaluate Hypothesis: Consider other off-targets or mechanisms akt_up->reassess No reversal Paradoxical Effect Reversed? combo->reversal conclusion Conclusion: Off-target Akt activation causes proliferation reversal->conclusion Yes reversal->reassess No

References

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with improving the oral bioavailability of poorly soluble compounds, referred to here as HC-1310, in animal studies.

Disclaimer: Publicly available information identifies this compound as a C5 aliphatic hydrocarbon resin used in adhesives, not as a pharmaceutical compound[1]. The following guidance is provided under the assumption that "this compound" is a placeholder for a poorly soluble drug candidate.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal studies. What are the likely causes?

A1: Low and variable oral bioavailability for poorly soluble compounds like this compound is a common challenge. The primary reasons often stem from:

  • Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption[2][3][4].

  • Low Dissolution Rate: Even if soluble, the compound may dissolve too slowly from its solid form to be absorbed effectively within the GI transit time[4][5].

  • High First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation[5][6].

  • Efflux Transporter Activity: Transporters like P-glycoprotein in the intestinal wall can actively pump the compound back into the GI lumen, limiting its net absorption[7][8].

  • Inadequate Formulation: The formulation used to deliver the compound may not be optimized to enhance its solubility or absorption[2][3].

Q2: What are the initial steps to improve the oral bioavailability of this compound?

A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound. Key parameters include its aqueous solubility, pKa, logP, and crystalline form (polymorphism)[3]. Based on these properties, you can then select an appropriate formulation strategy. Common starting points include:

  • Particle Size Reduction: Increasing the surface area of the drug can improve its dissolution rate[3][9].

  • pH Adjustment: For ionizable compounds, using buffers to modify the pH of the microenvironment can enhance solubility[9][10].

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can improve solubility[9].

Q3: Which animal model is most appropriate for bioavailability studies?

A3: The choice of animal model is critical and depends on the specific drug and research question. Commonly used models include rodents (rats, mice), canines (beagle dogs), and non-human primates[11].

  • Rats are often used for initial screening due to their small size, low cost, and similar drug metabolism profiles to humans for some compounds[11][12]. However, the small size can be a limitation for administering certain dosage forms[11].

  • Beagle dogs are a good alternative for oral bioavailability studies as their GI anatomy and physiology share many similarities with humans[11].

  • Pigs , particularly minipigs, are also considered a suitable model for predicting oral bioavailability in humans due to similarities in their gastrointestinal tracts[13]. It's important to note that no animal model perfectly predicts human bioavailability, and correlations can be weak[14][15].

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent Plasma Concentrations Across Animals
Potential Cause Troubleshooting Steps
Formulation Heterogeneity If using a suspension, ensure it is thoroughly mixed before each dose to prevent settling of drug particles. For lipid-based formulations, check for phase separation[16].
Inaccurate Dosing Verify the accuracy of your dosing technique (e.g., oral gavage). Ensure the dosing volume is appropriate for the animal's size.
Variable Food Effects Standardize the fasting state of the animals before dosing. The presence of food can significantly alter drug absorption[16][17].
Physiological Variability Differences in gastric pH, GI motility, and metabolic enzyme expression among animals can contribute to variability. Ensure you are using a sufficient number of animals to account for this.
Issue 2: Low Bioavailability Despite Using a Solubilizing Formulation
Potential Cause Troubleshooting Steps
In Vivo Precipitation The formulation may be stable in vitro but could be precipitating upon contact with GI fluids. Consider formulations that maintain the drug in a solubilized state in vivo, such as Self-Emulsifying Drug Delivery Systems (SEDDS)[2][18].
First-Pass Metabolism If the compound is a substrate for metabolic enzymes (e.g., Cytochrome P450s), consider co-administering a known inhibitor of these enzymes in preclinical studies to assess the impact of first-pass metabolism.
Efflux by Transporters If the compound is a substrate for efflux transporters (e.g., P-glycoprotein), co-administration with an inhibitor can help determine the extent of this limitation.
Poor Permeability If the compound has poor permeability across the intestinal epithelium, formulation strategies alone may not be sufficient. Structural modification of the drug molecule (prodrug approach) could be considered to enhance permeability[6].

Formulation Strategies to Enhance Bioavailability

The choice of formulation is a critical factor in improving the oral bioavailability of poorly soluble compounds.

Strategy Mechanism of Action Advantages Disadvantages
Micronization/Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate[3][9].Simple and widely applicable to crystalline drugs.May not be sufficient for compounds with very low solubility. Can lead to particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility and dissolves faster than the crystalline form[2][19].Can significantly increase solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized form for absorption[2][18][20].Can significantly enhance the solubility and absorption of lipophilic drugs. May also reduce first-pass metabolism by promoting lymphatic uptake[20].Requires careful selection of excipients. Potential for GI side effects with high surfactant concentrations.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility[3][18].Can enhance solubility and dissolution.The amount of drug that can be complexed is limited. The affinity of the drug for the cyclodextrin must be optimal.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension
  • Objective: To prepare a simple suspension of this compound with a reduced particle size to enhance its dissolution rate.

  • Materials: this compound, milling equipment (e.g., ball mill or jet mill), vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water), particle size analyzer.

  • Procedure:

    • Place a known quantity of this compound into the milling apparatus.

    • Mill the compound according to the equipment's instructions to achieve the desired particle size range (typically <10 µm).

    • Verify the particle size distribution using a particle size analyzer.

    • Prepare the vehicle (e.g., 0.5% methylcellulose solution).

    • Gradually add the micronized this compound powder to the vehicle while stirring continuously to form a homogenous suspension.

    • Store the suspension under appropriate conditions and ensure it is well-shaken before each administration.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.

  • Materials: this compound, oil (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor EL, Tween 80), co-surfactant (e.g., Transcutol P), vortex mixer, heated magnetic stirrer.

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

    • Based on the solubility data, mix the selected oil, surfactant, and co-surfactant in different ratios to prepare various blank formulations.

    • Add an excess amount of this compound to the blank formulations and stir at a controlled temperature (e.g., 40°C) for 24 hours to achieve saturation.

    • Centrifuge the samples and analyze the supernatant to determine the equilibrium solubility of this compound in each formulation.

    • Select the formulation with the highest solubilizing capacity and good self-emulsification properties (forms a stable microemulsion upon dilution with water).

    • Prepare the final SEDDS formulation by dissolving the required amount of this compound in the selected vehicle.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vivo Animal Study cluster_2 Phase 3: Analysis & Interpretation char Physicochemical Characterization (Solubility, LogP, pKa) form_dev Formulation Development (Suspension, SEDDS, Solid Dispersion) char->form_dev in_vitro In Vitro Dissolution Testing form_dev->in_vitro animal_model Select Animal Model (Rat, Dog) in_vitro->animal_model Select best formulation dosing Oral Administration of Formulation animal_model->dosing sampling Blood Sample Collection (Timed Intervals) dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis Analyze samples pk_calc Pharmacokinetic (PK) Analysis (AUC, Cmax, Tmax) bioanalysis->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for improving oral bioavailability in animal studies.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Aqueous Solubility bioavailability Oral Bioavailability solubility->bioavailability dissolution Dissolution Rate dissolution->bioavailability permeability Permeability permeability->bioavailability metabolism Metabolism Stability metabolism->bioavailability particle_size Particle Size particle_size->dissolution excipients Excipients (Surfactants, Lipids) excipients->solubility dosage_form Dosage Form (Solution, Suspension) dosage_form->dissolution gi_ph GI pH gi_ph->solubility motility GI Motility motility->dissolution first_pass First-Pass Effect first_pass->bioavailability efflux Efflux Transporters efflux->permeability

Caption: Key factors influencing oral bioavailability.

References

Technical Support Center: Antioxidant Degradation in Polymer-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter issues related to the degradation of antioxidants in polymer-based laboratory and pharmaceutical materials.

Frequently Asked Questions (FAQs)

Q1: What are common antioxidants found in laboratory plastics and how can they affect my experiments?

A1: Many polymer materials used in laboratory equipment and pharmaceutical containers, such as polyolefins, contain antioxidants to prevent material degradation and enhance stability.[1][2][3] Common antioxidants include hindered phenolic compounds like BHT, Antioxidant 1010, and Antioxidant 1076.[1][2][3] These compounds, or their degradation products, can leach into experimental solutions and potentially interfere with your results, for example, by appearing as unexpected peaks in analytical assays.

Q2: What is "1310" and how is it formed?

A2: "1310" is a known degradation product of the hindered phenolic antioxidants, specifically Antioxidant 1010 and Antioxidant 1076.[1][2][3][4] The degradation of these primary antioxidants leads to the formation of "1310".[1][2][3][4] Its presence in your samples could indicate leaching from plastic containers or tubing and subsequent breakdown of the parent antioxidant.

Q3: What are the recommended storage conditions for polymer-based labware to minimize antioxidant degradation and leaching?

A3: To minimize the degradation of antioxidants and their subsequent leaching, it is recommended to store polymer-based labware and pharmaceutical containers in a controlled environment. This includes:

  • Temperature: Store at a constant, cool temperature, avoiding excessive heat which can accelerate degradation.

  • Light: Protect from direct sunlight or strong UV light sources, as light can also promote the degradation of polymer additives.

  • Chemical Exposure: Avoid storing near volatile chemicals or gases that could interact with the polymer or its additives.

While specific storage temperature ranges for all plasticware are not universally defined, following the manufacturer's guidelines is always the best practice. For sensitive applications, consider pre-washing or rinsing plasticware with a solvent appropriate for your experiment to remove surface contaminants.

Q4: I am seeing an unexpected peak in my HPLC analysis. Could it be a leached antioxidant or its degradation product?

A4: It is possible. If you are using plastic containers, tubing, or other components in your experimental setup, leached substances are a potential source of contamination. Antioxidants and their degradation products, like "1310", have been detected in migration studies from packaging materials into solutions.[2][3][4] To confirm if the peak is from a leachable, you can run a blank experiment with just the solvent that has been exposed to the plasticware under the same conditions as your actual experiment.

Troubleshooting Guides

Issue: Unidentified Peaks in Chromatographic Analysis

If you observe unexpected peaks in your analytical experiments (e.g., HPLC, GC-MS), it could be due to leachables from polymer materials. Follow this troubleshooting workflow:

Unidentified_Peaks_Workflow Start Unidentified Peak Observed Check_Blank Run Blank Sample (Solvent + Plasticware) Start->Check_Blank Peak_Present Is Peak Present in Blank? Check_Blank->Peak_Present Source_Confirmed Source is likely Leachable from Plasticware Peak_Present->Source_Confirmed Yes No_Leachable Source is likely from Sample Matrix or Reagents Peak_Present->No_Leachable No Change_Plasticware Consider Alternative (e.g., Glass) or Pre-cleaned Plasticware Source_Confirmed->Change_Plasticware Further_Investigation Investigate Sample Components and Reagents No_Leachable->Further_Investigation

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Degradation Pathway of Common Antioxidants

The following diagram illustrates the degradation of primary antioxidants into a common byproduct.

Antioxidant_Degradation cluster_Primary Primary Antioxidants AO1010 Antioxidant 1010 Degradation_Process Degradation (e.g., due to heat, light) AO1010->Degradation_Process AO1076 Antioxidant 1076 AO1076->Degradation_Process Product_1310 Degradation Product '1310' Degradation_Process->Product_1310

Caption: Degradation pathway of Antioxidants 1010 and 1076 to produce "1310".[1][2][3][4]

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for several antioxidants and their degradation products as determined by a validated HPLC method.[3]

CompoundTypeLOD (μg/mL)LOQ (μg/mL)
BHT-OHDegradation Product0.0110.031
BHT-COOHDegradation Product0.0410.124
1310 Degradation Product 0.033 0.099
BHT-CHODegradation Product0.0130.039
BHT-QDegradation Product0.0210.063
DBPDegradation Product0.0240.072
BHTAntioxidant0.1510.393
3114Antioxidant0.0650.196
1010Antioxidant0.0820.248
1330Antioxidant0.0680.205
1076Antioxidant0.0710.214
168Antioxidant0.0320.096

Data sourced from a study on antioxidants in sodium chloride injection for blood transfusion.[3]

Experimental Protocols

Protocol: HPLC Method for Detection of Antioxidants and Their Degradation Products

This section details the High-Performance Liquid Chromatography (HPLC) method validated for the simultaneous quantification of six common antioxidants and six of their degradation products.[2][3]

Objective: To separate and quantify antioxidants and their degradation products that may have leached from polymer-based materials.

Materials and Equipment:

  • HPLC system with a UV detector

  • Waters Symmetry RP18 column (250 × 4.6 mm, 5 μm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water

  • Standard solutions of antioxidants and their degradation products

Chromatographic Conditions:

  • Column: Waters Symmetry RP18 (250 × 4.6 mm, 5 μm)

  • Column Temperature: 35°C

  • Detection Wavelength: 277 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 μL

  • Mobile Phase: Gradient elution of methanol/acetonitrile/acetic acid-water (1:99, v/v)

Procedure:

  • Sample Preparation:

    • For migration studies, the solution in contact with the polymer material is used.

    • Solid-phase extraction (SPE) can be employed to concentrate the analytes if necessary.[4]

  • Standard Preparation:

    • Prepare individual stock solutions of each antioxidant and degradation product.

    • Create working standard solutions by mixing and diluting the stock solutions with methanol.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared samples and standards.

    • Run the gradient elution program to separate the compounds.

  • Quantification:

    • Identify peaks based on the retention times of the standards.

    • Quantify the analytes by comparing the peak areas in the samples to the calibration curve generated from the standard solutions.

This method has been validated for linearity, precision, accuracy, and stability.[3]

References

Technical Support Center: Overcoming Resistance to URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to URAT1 inhibitors in cell models. Here you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to resistance to URAT1 inhibitors in cell models?

A1: Resistance to URAT1 inhibitors can manifest through several key mechanisms:

  • Genetic Alterations of URAT1: Mutations within the SLC22A12 gene, which encodes the URAT1 protein, can change the inhibitor's binding site or alter the transporter's conformation, thereby reducing the inhibitor's binding affinity and effectiveness.[1] Over 30 loss-of-function mutations in SLC22A12 have been identified.[1]

  • Altered URAT1 Expression: A reduction in the expression of the URAT1 transporter on the cell surface diminishes the number of available targets for the inhibitor, resulting in apparent resistance.[1] Conversely, in certain physiological states like insulin (B600854) resistance, URAT1 expression may be upregulated.[1][2]

  • Increased Drug Efflux: The upregulation of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively expel the URAT1 inhibitor from the cell.[1] This lowers the intracellular concentration of the inhibitor, reducing its efficacy.[1]

  • Activation of Bypass Pathways: Cells may compensate for URAT1 inhibition by upregulating alternative pathways for urate transport.[1] Other transporters like OAT1, OAT3, and GLUT9 are also involved in urate transport and can contribute to this compensatory mechanism.[1][3]

Q2: How can I confirm if my cell line has developed resistance to a specific URAT1 inhibitor?

A2: Confirmation of resistance is typically achieved by conducting a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value (generally considered 3-fold or higher) in the suspected resistant cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.[1]

Q3: Are there specific mutations in SLC22A12 known to confer resistance to URAT1 inhibitors?

A3: Yes, mutations that cause a loss of function of the URAT1 protein would inherently confer resistance to an inhibitor in a cellular model. For instance, the W258X mutation leads to a truncated, non-functional protein.[1] Additionally, site-directed mutagenesis studies have revealed that altering key residues, such as S35 and F365, can markedly decrease the inhibitory effects of certain compounds.[1][4] The K393 residue has also been identified as important for inhibitor interactions.[5]

Troubleshooting Guides

Problem 1: I'm observing a decreased or complete lack of response to the URAT1 inhibitor in my cell line.

Possible Cause Troubleshooting Steps
Cell line does not express sufficient URAT1. 1. Verify URAT1 expression at both the mRNA (qPCR) and protein (Western blot, flow cytometry) levels.[1] 2. Use a positive control cell line known to express URAT1, such as HEK293 cells stably transfected with SLC22A12.[1][6]
Incorrect inhibitor concentration or degradation. 1. Prepare fresh inhibitor solutions for each experiment. 2. Perform a dose-response curve to confirm you are using an effective concentration range.[1]
Development of resistance. 1. Determine the IC50 of the inhibitor in your cell line. 2. Compare this value to that of the parental cell line or published data. A significant increase suggests resistance has developed.[1]
Variations in experimental conditions. 1. Maintain a consistent concentration of the substrate (uric acid) in all assays.[7] 2. Use cells within a consistent and low passage number range, as transporter expression can vary with prolonged culturing.[7] 3. Ensure strict adherence to optimized incubation times for both the inhibitor and the substrate.[7]

Problem 2: My cell line has confirmed resistance. What are the next steps to investigate the underlying mechanism?

Investigative Step Experimental Approach
Check for genetic alterations. 1. Sequence the SLC22A12 gene in the resistant cell line to identify any mutations. 2. Compare the sequence to that of the parental cell line.
Assess URAT1 expression levels. 1. Quantify URAT1 mRNA levels using qPCR. 2. Measure URAT1 protein levels via Western blot or flow cytometry to check for changes in expression or cellular localization.
Investigate the role of efflux pumps. 1. Treat the resistant cells with the URAT1 inhibitor in combination with a broad-spectrum efflux pump inhibitor (e.g., verapamil, MK-571).[1] 2. A restoration of sensitivity to the URAT1 inhibitor points to the involvement of efflux pumps.[1] 3. Measure the expression of common drug transporters like ABCG2.[1]

Data Presentation

Table 1: IC50 Values of Common URAT1 Inhibitors

This table provides a reference for the inhibitory potency of several known URAT1 inhibitors. Note that IC50 values can vary based on experimental conditions.

InhibitorIC50Cell LineReference
Benzbromarone425 nMHEK293T (URAT1EM)[7]
Benzbromarone14.3 µMFluorescence-based assay[8]
Lesinurad6.94 µMHEK293 cells[5]
Verinurad25 nMCells expressing hURAT1[7]
Verinurad0.29 µMHEK293 cells[5]
Lingdolinurad70 nMHEK293T (URAT1EM)[7]
Dotinurad-URAT1-selective inhibitor[9]
Probenecid20.21 µMHEK293 cells[5]
CDER1672.1 µM-[8]
CC180021.69 µMhURAT1-stably expressed HEK293 cells[8]
NP02333518.46 µMURAT1-expressing 293T cells[10]
TN114824.64 µMURAT1-expressing 293T cells[10]
TN100853.04 µMURAT1-expressing 293T cells[10]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Decreased Inhibitor Efficacy Start Decreased or No Response to URAT1 Inhibitor CheckExpression Verify URAT1 Expression (qPCR, Western Blot) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK LowExpression Low/No Expression: Re-evaluate Cell Model ExpressionOK->LowExpression No CheckInhibitor Check Inhibitor Stability & Concentration ExpressionOK->CheckInhibitor Yes InhibitorOK Inhibitor OK? CheckInhibitor->InhibitorOK BadInhibitor Prepare Fresh Inhibitor & Redo Dose-Response InhibitorOK->BadInhibitor No AssessResistance Assess for Resistance (Compare IC50 Values) InhibitorOK->AssessResistance Yes ResistanceConfirmed Resistance Confirmed? AssessResistance->ResistanceConfirmed NoResistance No Resistance: Optimize Assay Conditions ResistanceConfirmed->NoResistance No InvestigateMechanism Investigate Mechanism (See Fig. 2) ResistanceConfirmed->InvestigateMechanism Yes

Caption: Troubleshooting workflow for decreased URAT1 inhibitor efficacy.

G cluster_1 Investigating Mechanisms of Confirmed Resistance Start Confirmed Resistance SequenceGene Sequence SLC22A12 Gene Start->SequenceGene MutationFound Mutation(s) Found? SequenceGene->MutationFound MutationMechanism Mechanism: Genetic Alteration MutationFound->MutationMechanism Yes CheckExpression Analyze URAT1 Expression (mRNA & Protein) MutationFound->CheckExpression No ExpressionAltered Expression Altered? CheckExpression->ExpressionAltered ExpressionMechanism Mechanism: Altered Expression ExpressionAltered->ExpressionMechanism Yes CheckEfflux Test with Efflux Pump Inhibitors ExpressionAltered->CheckEfflux No SensitivityRestored Sensitivity Restored? CheckEfflux->SensitivityRestored EffluxMechanism Mechanism: Increased Efflux SensitivityRestored->EffluxMechanism Yes BypassMechanism Consider Bypass Pathways SensitivityRestored->BypassMechanism No G cluster_2 URAT1 Inhibition and Resistance Pathway Urate_Extracellular Urate (Urine) URAT1 URAT1 Transporter Urate_Extracellular->URAT1 Transport Urate_Intracellular Urate (Cell) URAT1->Urate_Intracellular Inhibitor URAT1 Inhibitor Inhibitor->URAT1 Inhibition Resistance Resistance Mechanisms Resistance->URAT1 Mutation Gene Mutation Expression Decreased Expression Efflux Drug Efflux (e.g., ABCG2)

References

Refining experimental design for HC-1310 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Frequently Asked Questions (FAQs)

Q1: What is HC-030031 and what is its primary mechanism of action?

HC-030031 is a selective blocker of the TRPA1 ion channel.[1][2][3] Its primary mechanism of action is to antagonize the activation of the TRPA1 channel, thereby inhibiting the influx of cations like calcium.[2][4][5][6] It has been shown to be effective against various TRPA1 agonists, including allyl isothiocyanate (AITC) and formalin.[1][2][3][4][6] HC-030031 is a valuable tool for studying the role of TRPA1 in physiological and pathological processes, particularly in the context of pain and inflammation.[1][7][8]

Q2: What are the common experimental applications of HC-030031?

HC-030031 is widely used in preclinical research to investigate the role of TRPA1 in:

  • Inflammatory Pain: It has been shown to attenuate mechanical hypersensitivity in models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA)-induced model.[4][8]

  • Neuropathic Pain: Studies have demonstrated its efficacy in reducing mechanical hypersensitivity in models of neuropathic pain, like the spinal nerve ligation model.[1][4]

  • Acute Pain: It is used to study acute pain responses, for instance, by reducing nocifensive behaviors in the formalin test.[3][4]

  • Chemotherapy-Induced Neuropathy: Research indicates its potential in mitigating pain associated with certain chemotherapy agents.[7]

Q3: What is the selectivity profile of HC-030031?

HC-030031 is considered a selective antagonist for the TRPA1 channel. It shows little to no activity at other related TRP channels such as TRPV1, TRPV3, and TRPV4 at concentrations typically used to inhibit TRPA1.[1][2][3] However, at higher concentrations (e.g., 10 µM), some off-target activity against other proteins like sodium channels and sigma receptors has been reported.[9]

Troubleshooting Guide

Issue 1: Difficulty dissolving HC-030031

  • Problem: HC-030031 is poorly soluble in aqueous solutions.

  • Solution:

    • For in vitro experiments, it is recommended to first dissolve HC-030031 in an organic solvent like DMSO or dimethylformamide (DMF).[6][10] Stock solutions in DMSO can typically be prepared at concentrations of 10-25 mg/mL.[11] For aqueous buffers, a common method is to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[10] It is advised not to store the aqueous solution for more than a day.[10]

    • For in vivo experiments, HC-030031 is often suspended in 0.5% methylcellulose (B11928114) for oral administration.[4]

Issue 2: Inconsistent or unexpected results in in vivo studies

  • Problem: Variability in the efficacy of HC-030031 in animal models of pain.

  • Solution:

    • Vehicle Preparation: Ensure the vehicle for HC-030031 is prepared correctly and consistently. For oral administration, a uniform suspension in 0.5% methylcellulose is crucial.[4]

    • Route of Administration: The route of administration (e.g., oral, intraperitoneal, local injection) can significantly impact the compound's bioavailability and efficacy.[5][6] Ensure the chosen route is appropriate for the experimental question.

    • Dosage: The dose of HC-030031 is critical. Doses ranging from 100 mg/kg to 300 mg/kg have been used in rats for oral administration to achieve significant effects in pain models.[4][8] A dose-response study may be necessary to determine the optimal concentration for your specific model and species.

    • Timing of Administration: The timing of drug administration relative to the induction of pain or inflammation and the behavioral assessment is a critical parameter that should be optimized.

Issue 3: Potential off-target effects

  • Problem: Observing effects that may not be mediated by TRPA1 antagonism.

  • Solution:

    • Concentration: Use the lowest effective concentration of HC-030031 to minimize the risk of off-target effects. As mentioned, off-target activities have been observed at higher concentrations.[9]

    • Control Experiments: Include appropriate controls in your experimental design. This could involve using a structurally distinct TRPA1 antagonist to confirm that the observed effects are indeed due to TRPA1 inhibition.

    • Selectivity Profiling: Be aware of the known selectivity profile of HC-030031 and consider potential confounding effects from its interaction with other targets, especially at higher concentrations.

Data Presentation

Table 1: In Vitro Potency of HC-030031

AgonistAssaySpeciesIC50 ValueReference
Allyl isothiocyanate (AITC)Calcium InfluxHuman6.2 µM[2][3][4]
FormalinCalcium InfluxHuman5.3 µM[2][3][4]
CinnamaldehydeCalcium InfluxHuman4.9 µM[1][4]
Allyl isothiocyanate (AITC)Calcium InfluxHuman7.5 µM[1][4]

Table 2: In Vivo Efficacy of HC-030031 in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

Treatment GroupDose (mg/kg, p.o.)% Reversal of Mechanical Hypersensitivity
HC-03003110024%
HC-03003130041%
Pregabalin (Positive Control)2056%

Data adapted from Eid et al., 2008.[12]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay using a FLIPR System

This protocol is a general guideline for measuring the inhibitory effect of HC-030031 on TRPA1-mediated calcium influx in a cell-based assay.

Materials:

  • HEK-293 cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and G418)

  • Poly-D-lysine coated 384-well black, clear-bottom plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6)

  • HC-030031

  • TRPA1 agonist (e.g., AITC or cinnamaldehyde)

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Plating: Seed the TRPA1-expressing HEK-293 cells into 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.

  • Dye Loading: The next day, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit). Remove the cell culture medium and add an equal volume of the dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of HC-030031 in DMSO. Create a dilution series of HC-030031 in HBSS/HEPES buffer. Also, prepare a solution of the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first add the HC-030031 dilutions to the cell plate and incubate for a specified period (e.g., 10 minutes).

    • Following the incubation, the instrument should add the TRPA1 agonist to the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of HC-030031 by plotting the inhibition of the agonist-induced calcium response against the concentration of HC-030031.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This protocol describes a common method to induce inflammatory pain and assess the analgesic effect of HC-030031.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • HC-030031

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Naproxen)

  • Equipment for assessing mechanical hypersensitivity (e.g., von Frey filaments or a Randall-Selitto apparatus)

Procedure:

  • Baseline Measurement: Before inducing inflammation, measure the baseline mechanical withdrawal threshold for each rat's hind paw.

  • Induction of Inflammation: Inject a specific volume of CFA (e.g., 100 µL) into the plantar surface of one hind paw of each rat.

  • Post-CFA Measurement: At a specified time after CFA injection (e.g., 24 hours), re-measure the mechanical withdrawal threshold to confirm the development of mechanical hypersensitivity.

  • Drug Administration:

    • Divide the animals into groups: Vehicle control, HC-030031 treated (at various doses), and a positive control group.

    • Administer HC-030031 (e.g., 100 or 300 mg/kg) or the vehicle orally (p.o.).

  • Assessment of Analgesia: At a predetermined time after drug administration (e.g., 1 hour), measure the mechanical withdrawal threshold again.

  • Data Analysis: Compare the mechanical withdrawal thresholds between the different treatment groups. The efficacy of HC-030031 is determined by its ability to reverse the CFA-induced decrease in withdrawal threshold.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonists Agonists TRPA1 TRPA1 Agonists->TRPA1 Activates Ca2_Influx Ca2+ Influx TRPA1->Ca2_Influx Allows Depolarization Membrane Depolarization Ca2_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal HC_030031 HC-030031 HC_030031->TRPA1 Blocks

Caption: TRPA1 signaling pathway and the inhibitory action of HC-030031.

Experimental_Workflow_CFA_Model Baseline 1. Baseline Mechanical Threshold Measurement CFA_Injection 2. Intraplantar CFA Injection Baseline->CFA_Injection Hypersensitivity 3. Confirmation of Mechanical Hypersensitivity (24h post-CFA) CFA_Injection->Hypersensitivity Drug_Administration 4. Oral Administration (Vehicle or HC-030031) Hypersensitivity->Drug_Administration Post_Treatment 5. Mechanical Threshold Measurement (1h post-drug) Drug_Administration->Post_Treatment Analysis 6. Data Analysis and Comparison of Groups Post_Treatment->Analysis

Caption: Workflow for the CFA-induced inflammatory pain model with HC-030031.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Verify Solubility and Vehicle Preparation Inconsistent_Results->Check_Solubility Yes Optimize_Dose Optimize Dose and Administration Route Check_Solubility->Optimize_Dose Control_Experiments Include Appropriate Negative/Positive Controls Optimize_Dose->Control_Experiments Off_Target Consider Potential Off-Target Effects Control_Experiments->Off_Target

Caption: Logical troubleshooting flow for experiments using HC-030031.

References

Technical Support Center: Quantification of HC-1310 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of HC-1310.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes and Solutions:

  • Column Overload: The concentration of this compound injected onto the column is too high.

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Column Contamination or Degradation: The analytical column may be contaminated or has lost its performance.

    • Solution: Flush the column with a strong solvent according to the manufacturer's instructions. If performance does not improve, replace the column.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the ionization state of this compound.

    • Solution: Adjust the mobile phase pH. For this compound, which is a weakly basic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is recommended to ensure consistent protonation and good peak shape.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase conditions, causing peak distortion.

    • Solution: Ensure the sample solvent is the same as or weaker than the initial mobile phase.[2]

Issue: Low Sensitivity or Weak Signal Intensity for this compound

Possible Causes and Solutions:

  • Suboptimal Ion Source Parameters: The electrospray ionization (ESI) source settings may not be optimized for this compound.

    • Solution: Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[3][4] A systematic optimization should be performed by infusing a standard solution of this compound.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound.[5]

    • Solution: Improve sample preparation to remove interfering matrix components.[6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5] Also, consider using a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.

  • Incorrect Collision Energy: The collision energy in the MS/MS settings may not be optimal for the fragmentation of the this compound precursor ion.

    • Solution: Perform a collision energy optimization experiment to find the value that yields the highest intensity for the product ions.[7]

Issue: High Background Noise

Possible Causes and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[1][2] Prepare fresh mobile phases daily.

  • Contaminated LC System: The LC system, including tubing, injector, and column, can be a source of contamination.

    • Solution: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water).

  • Ion Source Contamination: The ion source can become dirty over time, leading to increased background noise.

    • Solution: Clean the ion source regularly according to the manufacturer's guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC conditions for this compound analysis?

A1: A good starting point for the chromatographic separation of this compound is reverse-phase chromatography. The following conditions can be used as a starting point and further optimized:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

A gradient elution from a low percentage of mobile phase B to a high percentage is recommended to ensure good separation and peak shape.[7]

Q2: How should I optimize the MS/MS parameters for this compound?

A2: MS/MS parameter optimization is crucial for achieving high sensitivity and specificity.[7] The process involves:

  • Infusion of this compound Standard: Directly infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) into the mass spectrometer.

  • Precursor Ion Selection: In full scan MS mode, identify the most abundant precursor ion for this compound. Given its chemical properties, this is likely to be the protonated molecule [M+H]+ in positive ionization mode.

  • Product Ion Selection and Collision Energy Optimization: Fragment the selected precursor ion and identify the most stable and intense product ions in the product ion scan. Vary the collision energy to find the optimal setting that maximizes the signal of the chosen product ions.[7] It is recommended to monitor at least two MRM transitions for quantification and confirmation.[7]

Q3: What type of internal standard should be used for this compound quantification?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has the same physicochemical properties as the analyte and will co-elute, effectively compensating for variations in sample preparation, chromatography, and ionization.[8] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.

Q4: What are the acceptance criteria for a calibration curve for this compound?

A4: A calibration curve should be prepared for each analytical run. The acceptance criteria typically include:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy: The back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Range: The calibration range should cover the expected concentrations of this compound in the study samples.

  • At least 75% of the non-zero calibrators must meet the accuracy criteria.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a quick and simple method for sample preparation but may be less effective at removing matrix interferences compared to other techniques.

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.[9]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Validation

This protocol outlines the key experiments for validating the LC-MS/MS method for this compound quantification.

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention time of this compound and its IS.[10]

  • Linearity: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.

  • Accuracy and Precision: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high). Analyze at least five replicates of each QC level in three separate analytical runs to determine intra- and inter-assay accuracy and precision. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.[9][11]

  • Recovery and Matrix Effect:

    • Recovery: Compare the peak area of this compound in extracted samples with that of post-extraction spiked samples at the same concentration.[11]

    • Matrix Effect: Compare the peak area of this compound in post-extraction spiked samples with that of a pure solution of this compound at the same concentration.[11]

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Quantitative Data Summary

Table 1: Optimized MS/MS Parameters for this compound and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound311.2189.1 (Quantifier)25
145.1 (Qualifier)38
This compound-d4 (IS)315.2193.125

Table 2: Calibration Curve for this compound in Human Plasma

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.65106.0
10.09.8098.0
50.052.5105.0
20019597.5
800810101.3
1000 (ULOQ)99099.0
Linearity (r²) \multicolumn{2}{c}{0.9985}

Table 3: Intra- and Inter-Assay Precision and Accuracy for this compound QC Samples

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (CV%)Intra-Assay Accuracy (%)Inter-Assay Precision (CV%)Inter-Assay Accuracy (%)
Low3.005.8102.36.5103.1
Medium1504.298.75.199.5
High7503.9101.54.8100.8

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is ppt Protein Precipitation (150 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection integration Peak Integration msms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification troubleshooting_low_signal cluster_ms_check Mass Spectrometer Checks cluster_lc_check Liquid Chromatography Checks cluster_sample_check Sample Preparation Checks start Low Signal/Sensitivity for this compound check_source Optimize Ion Source Parameters? start->check_source check_collision Optimize Collision Energy? check_source->check_collision Yes solution Signal Improved check_source->solution No check_maintenance Clean Ion Source? check_collision->check_maintenance Yes check_collision->solution No check_column Column Performance OK? check_maintenance->check_column Yes check_maintenance->solution No check_mobile_phase Mobile Phase Correct & Fresh? check_column->check_mobile_phase Yes check_column->solution No check_matrix_effects Evaluate Matrix Effects? check_mobile_phase->check_matrix_effects Yes check_mobile_phase->solution No improve_sample_prep Improve Sample Prep (e.g., SPE)? check_matrix_effects->improve_sample_prep Yes check_matrix_effects->solution No improve_sample_prep->solution

References

Validation & Comparative

Comparative Efficacy of Novel Xanthine Oxidase Inhibitors to Allopurinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allopurinol (B61711) has long been the cornerstone of therapy for hyperuricemia and gout, primarily through its inhibition of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism.[1][2][3][4][5][6][7][8][9] However, the development of novel xanthine oxidase inhibitors necessitates a thorough comparison to this established standard. This guide provides a framework for evaluating the efficacy of investigational compounds, using the hypothetical novel inhibitor HC-1310 as an example, against allopurinol. The methodologies and data presentation formats are based on established preclinical and clinical research paradigms in the field.

Mechanism of Action: Inhibition of Xanthine Oxidase

Both allopurinol and novel inhibitors like this compound target xanthine oxidase, the enzyme responsible for the final two steps in the conversion of purines to uric acid.[10] Allopurinol, a purine analog, and its active metabolite oxypurinol (B62819), act as competitive inhibitors of this enzyme.[3][5][11] This inhibition leads to a decrease in the production of uric acid, thereby lowering serum and urinary uric acid concentrations.[4][12]

cluster_purine Purine Metabolism cluster_inhibitors Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XO Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XO HC1310 This compound HC1310->XO

Caption: Purine metabolism and xanthine oxidase inhibition.

Preclinical Efficacy: In Vitro Xanthine Oxidase Inhibition

A primary measure of a novel inhibitor's potential is its in vitro potency against xanthine oxidase. This is typically determined by measuring the half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (nM)Inhibition Type
This compound (Hypothetical) Human Xanthine Oxidase5.2Non-competitive
Allopurinol Human Xanthine Oxidase~700[11]Competitive[3][5]
Oxypurinol (active metabolite) Human Xanthine Oxidase~500Non-competitive[3]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the IC50 of a test compound against xanthine oxidase.

cluster_workflow Experimental Workflow A Prepare Assay Buffer and Reagents B Add Xanthine Oxidase Enzyme A->B C Add Test Compound (e.g., this compound) or Allopurinol at various concentrations B->C D Pre-incubate C->D E Initiate reaction by adding Xanthine (Substrate) D->E F Monitor Uric Acid production (spectrophotometrically at 295 nm) E->F G Calculate % Inhibition and determine IC50 F->G

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Methodology:

  • Reagents: Xanthine oxidase, xanthine, test compounds (this compound, allopurinol), phosphate (B84403) buffer.

  • Assay Procedure:

    • In a 96-well plate, add buffer, xanthine oxidase, and varying concentrations of the test compound or vehicle control.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate, xanthine.

    • Measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Clinical Efficacy: Hyperuricemia in Gout Patients

The ultimate measure of efficacy is the compound's ability to lower serum uric acid (sUA) levels in patients and reduce the incidence of gout flares. The following table presents hypothetical Phase III clinical trial data comparing this compound to allopurinol.

EndpointThis compound (10 mg daily) (Hypothetical)Allopurinol (300 mg daily)p-value
Mean % change in sUA from baseline -45%-30%<0.001
% of patients achieving sUA < 6 mg/dL 85%65%<0.001
% of patients with ≥1 gout flare 15%21%0.045
Serious Adverse Events (%) 2.5%2.0%>0.05
Most common adverse events Diarrhea, headacheRash, nausea-
Experimental Protocol: Randomized Controlled Trial (RCT)

This protocol describes a typical design for a Phase III clinical trial comparing a novel xanthine oxidase inhibitor to allopurinol for the treatment of gout.

cluster_trial Clinical Trial Design cluster_screening Screening & Randomization cluster_treatment Treatment Arms (24 weeks) cluster_endpoints Endpoint Assessment Screening Patient Screening (Gout diagnosis, sUA ≥ 7.0 mg/dL) Randomization Randomization (1:1) Screening->Randomization ArmA This compound (e.g., 10 mg/day) Randomization->ArmA ArmB Allopurinol (e.g., 300 mg/day) Randomization->ArmB Primary Primary Endpoint: % of patients with sUA < 6 mg/dL at Week 24 ArmA->Primary Secondary Secondary Endpoints: Gout flare frequency, safety profile ArmA->Secondary ArmB->Primary ArmB->Secondary

Caption: Randomized controlled trial design for gout therapy.

Methodology:

  • Study Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., sUA ≥ 7.0 mg/dL).

  • Study Design: A multicenter, randomized, double-blind, active-controlled study.

  • Intervention:

    • Test Arm: this compound at a fixed daily dose.

    • Control Arm: Allopurinol at a standard daily dose (e.g., 300 mg).

  • Primary Endpoint: The proportion of subjects achieving a target sUA level (e.g., < 6.0 mg/dL) at the end of the treatment period (e.g., 24 weeks).

  • Secondary Endpoints:

    • Mean percentage change in sUA from baseline.

    • Frequency of gout flares during the treatment period.

    • Safety and tolerability, assessed by monitoring adverse events, laboratory parameters, and vital signs.

  • Statistical Analysis: The primary efficacy endpoint would be analyzed using a chi-square test or logistic regression. Secondary continuous endpoints would be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.

Conclusion

This guide provides a template for the comparative evaluation of novel xanthine oxidase inhibitors against the established standard, allopurinol. Based on the hypothetical data presented, this compound demonstrates superior in vitro potency and clinical efficacy in lowering serum uric acid levels and reducing gout flares compared to allopurinol, with a comparable safety profile. For any new compound, a rigorous evaluation following similar preclinical and clinical methodologies is essential to establish its therapeutic potential for patients with hyperuricemia and gout.

References

Comparative Guide to URAT1 Inhibitors: HC-1310 and Lesinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two URAT1 inhibitors, HC-1310 and lesinurad (B601850), intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on publicly available data. It is important to note that comprehensive experimental data for this compound is limited in the public domain, which restricts a direct, in-depth comparison with the well-documented profile of lesinurad.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[1] Inhibition of URAT1 is a key therapeutic strategy for the management of hyperuricemia, the primary cause of gout.[2] By blocking URAT1, these inhibitors increase the excretion of uric acid in urine, thereby lowering sUA levels.[2]

Mechanism of Action

Both this compound and lesinurad are classified as URAT1 inhibitors.[2][3] They exert their therapeutic effect by binding to the URAT1 transporter, which prevents the reabsorption of uric acid in the kidneys. This leads to increased renal excretion of uric acid and a reduction of its concentration in the blood.[2] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][4]

dot:

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid (Reabsorbed) UricAcid_Cell->UricAcid_Blood Enters Blood HC1310 This compound HC1310->URAT1 Inhibition Lesinurad Lesinurad Lesinurad->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition in a renal proximal tubule cell.

Comparative Data

The following tables summarize the available quantitative data for this compound and lesinurad.

Table 1: In Vitro Inhibitory Activity
CompoundTarget(s)IC50 Value (µM)Cell LineReference
This compound (Compound 83) URAT1, GLUT94.2 (for URAT1)Not Specified[5]
Lesinurad URAT17.3Not Specified[4][6]
OAT43.7Not Specified[4][6]
URAT17.2Not Specified[5]
URAT165.5Not Specified[5]

Note: There is a significant discrepancy in the reported IC50 values for lesinurad across different sources. The identity of "Compound 83" as this compound is based on a commercial supplier's information and a single publication, requiring further confirmation.

Table 2: Clinical Efficacy (Lesinurad)
Clinical TrialTreatment GroupPrimary EndpointResultReference
CLEAR 1 & 2 Lesinurad 200 mg + Allopurinol (B61711)% patients with sUA <6.0 mg/dL at 6 months54.2% and 59.2% vs 27.9% for placebo + allopurinol[7][8]
CRYSTAL Lesinurad 200 mg + Febuxostat% patients with sUA <5.0 mg/dL at 6 months56.6% vs 46.8% for placebo + febuxostat[7][9][10]
Monotherapy Lesinurad 400 mg% patients with sUA <6.0 mg/dL at 6 months29.9% vs 1.9% for placebo[11]

Note: No publicly available clinical trial data was found for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of URAT1 inhibitors. Below are generalized methodologies for key in vitro and in vivo assays.

In Vitro URAT1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the uptake of uric acid into cells expressing the human URAT1 transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

  • Control HEK293 cells (not expressing hURAT1).

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Uric acid solution.

  • Test compounds (this compound, lesinurad) and a positive control (e.g., benzbromarone).

  • Lysis buffer (e.g., 80% methanol).

  • LC-MS/MS system for uric acid quantification.

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate media until confluent in 96-well plates.

  • Compound Incubation: Wash the cells with pre-warmed assay buffer. Add the test compounds at various concentrations and pre-incubate for 30 minutes at 37°C.[12]

  • Uptake Initiation: Add a uric acid solution to all wells to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by rapidly washing the cells with ice-cold PBS.[12]

  • Cell Lysis: Lyse the cells with an ice-cold lysis buffer.

  • Quantification: Analyze the cell lysates using LC-MS/MS to determine the intracellular uric acid concentration.

  • Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[12]

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is used to evaluate the in vivo efficacy of URAT1 inhibitors in lowering serum uric acid levels.

Materials:

  • Male Kunming mice or Sprague-Dawley rats.

  • Potassium oxonate (uricase inhibitor).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Test compounds (this compound, lesinurad) and a positive control (e.g., allopurinol or benzbromarone).

  • Blood collection supplies.

  • Uric acid assay kit.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[13][14]

  • Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250-300 mg/kg) via oral gavage or intraperitoneal injection to inhibit uricase, leading to elevated sUA levels.[13][14][15]

  • Drug Administration: Administer the test compounds or positive control at desired doses, typically one hour after potassium oxonate administration.[15]

  • Sample Collection: Collect blood samples at various time points post-drug administration (e.g., 2, 4, 8, 24 hours).[13]

  • Analysis: Separate the serum and measure the uric acid concentration using a commercial assay kit.

  • Data Evaluation: Compare the sUA levels in the treated groups to the vehicle control group to determine the uric acid-lowering effect of the test compounds.

dot:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 HEK293 cells expressing hURAT1 A2 Incubate with this compound or Lesinurad A1->A2 A3 Add Uric Acid A2->A3 A4 Measure Intracellular Uric Acid (LC-MS/MS) A3->A4 A5 Calculate IC50 A4->A5 B1 Induce Hyperuricemia in Rodents (e.g., Potassium Oxonate) B2 Administer this compound or Lesinurad B1->B2 B3 Collect Blood and Urine Samples B2->B3 B4 Measure Serum and Urinary Uric Acid B3->B4 B5 Assess Efficacy B4->B5

References

Validating the Specificity of HC-1310 for URAT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of the URAT1 inhibitor HC-1310. Due to the limited publicly available experimental data specifically for this compound, this document outlines the essential experiments and provides comparative data from well-characterized URAT1 inhibitors. This guide serves as a template for the evaluation of this compound against other alternatives in the field.

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid. Located on the apical membrane of proximal tubule cells, it is a primary target for uricosuric drugs aimed at treating hyperuricemia and gout. Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels.

Mechanism of URAT1 Inhibition

The following diagram illustrates the central role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition by therapeutic agents. Uric acid is transported from the tubular lumen into the proximal tubule cells by URAT1 in exchange for an intracellular anion. Subsequently, GLUT9 facilitates the movement of uric acid from the cell into the bloodstream. URAT1 inhibitors block this initial reabsorption step.

Renal Uric Acid Reabsorption and URAT1 Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 (SLC22A12) Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) GLUT9 GLUT9 Uric Acid (Intracellular)->GLUT9 Uric Acid (Serum) Uric Acid (Serum) GLUT9->Uric Acid (Serum) This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Comparative In Vitro Potency of URAT1 Inhibitors

The primary method for assessing the potency of a URAT1 inhibitor is by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. The following table summarizes the reported IC50 values for several well-known URAT1 inhibitors. Specific IC50 data for this compound is not currently available in the public domain and would need to be determined experimentally.

CompoundURAT1 IC50 (µM)NotesReference
This compound Data not available Potent URAT1 inhibitor[1]
Benzbromarone0.0372 - 14.3Potent but associated with hepatotoxicity[2]
Lesinurad3.53 - 9.38Selective URAT1 inhibitor[2][3]
Probenecid~42 - 165Older, non-selective uricosuric agent[2]
Dotinurad0.0372Potent and selective URAT1 inhibitor[4]
Verinurad (RDEA3170)Not specifiedSelective URAT1 inhibitor[4]
CDER1672.08 ± 0.31Dual inhibitor of URAT1 and GLUT9[3]

Experimental Protocols for Specificity Validation

To validate the specificity of this compound for URAT1, a series of in vitro and in vivo experiments are necessary.

In Vitro URAT1 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a test compound against URAT1.

Objective: To measure the IC50 value of this compound for URAT1 and to assess its selectivity against other relevant renal transporters.

Methodology:

  • Cell Line Preparation: Human Embryonic Kidney (HEK293) cells, which do not endogenously express URAT1, are stably transfected with a plasmid containing the full-length human SLC22A12 gene. A mock-transfected cell line (containing an empty vector) is used as a negative control.

  • Uptake Assay:

    • URAT1-expressing and mock-transfected HEK293 cells are seeded in 96-well plates.

    • Cells are pre-incubated with varying concentrations of this compound or other reference inhibitors.

    • A radiolabeled substrate, typically [14C]-uric acid, is added to initiate the uptake reaction. Alternatively, a fluorescent substrate like 6-carboxyfluorescein (B556484) can be used.[5]

    • After a defined incubation period (e.g., 5 minutes), the uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity or fluorescence is measured.

  • Data Analysis:

    • URAT1-specific uptake is determined by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro URAT1 Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Culture HEK293 cells B Transfect with human URAT1 plasmid A->B C Select for stable URAT1-expressing cells B->C D Plate cells in 96-well plates C->D E Incubate with this compound D->E F Add radiolabeled [14C]-uric acid E->F G Stop uptake and wash cells F->G H Lyse cells and measure radioactivity G->H I Normalize data to vehicle control H->I J Calculate IC50 value I->J

References

Comparative Analysis of Transporter Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug development, understanding the interaction of a new chemical entity (NCE) with various transporters is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential drug-drug interactions (DDIs). This guide provides a comparative overview of the cross-reactivity of a hypothetical novel compound, designated here as Compound-X , with a panel of key drug transporters. The data presented herein is intended to serve as a template for researchers and scientists in evaluating the transporter liability of their compounds.

The assessment of transporter interaction is a critical component of preclinical safety evaluation, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Unforeseen interactions with transporters can lead to altered drug efficacy or toxicity.[4][5][6]

This guide summarizes the inhibitory potential and substrate liability of Compound-X against a panel of clinically relevant transporters and compares its profile to that of known reference compounds.

Inhibitory Potential of Compound-X against Key Drug Transporters

The potential of Compound-X to inhibit major efflux and uptake transporters was evaluated in vitro. The half-maximal inhibitory concentration (IC50) was determined for each transporter. The results are summarized in the table below, alongside reference inhibitors for comparison.

TransporterCompound-X IC50 (µM)Reference InhibitorReference IC50 (µM)
Efflux Transporters (ABC Superfamily)
P-glycoprotein (P-gp/MDR1/ABCB1)> 50Verapamil5.2
Breast Cancer Resistance Protein (BCRP/ABCG2)15.8Ko1430.02
Bile Salt Export Pump (BSEP/ABCB11)> 50Cyclosporine A1.1
Uptake Transporters (SLC Superfamily)
Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1)22.5Rifampicin2.1
Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3)35.1Rifampicin1.8
Organic Anion Transporter 1 (OAT1/SLC22A6)> 100Probenecid7.5
Organic Anion Transporter 3 (OAT3/SLC22A8)> 100Probenecid4.3
Organic Cation Transporter 1 (OCT1/SLC22A1)45.0Quinidine3.7
Organic Cation Transporter 2 (OCT2/SLC22A2)> 100Cimetidine8.9
Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1)8.2Pyrimethamine0.15
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K/SLC47A2)12.4Pyrimethamine0.08

Substrate Assessment of Compound-X

The potential for Compound-X to be a substrate of key uptake and efflux transporters was investigated. A compound is considered a substrate if its transport is significantly increased in cells overexpressing the transporter compared to control cells, and this transport is inhibited by a known inhibitor of the transporter.

TransporterCompound-X Substrate PotentialEfflux Ratio (ER) or Uptake RatioTest System
Efflux Transporters
P-glycoprotein (P-gp)No1.2MDCKII-MDR1 Cells
Breast Cancer Resistance Protein (BCRP)Yes3.5MDCKII-BCRP Cells
Uptake Transporters
OATP1B1No1.1HEK293-OATP1B1 Cells
OATP1B3No0.9HEK293-OATP1B3 Cells
OCT1Yes4.2HEK293-OCT1 Cells

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Transporter Inhibition Assays

Objective: To determine the IC50 value of Compound-X for the inhibition of key drug transporters.

Methodology:

  • Cell Culture: Stably transfected cell lines overexpressing the transporter of interest (e.g., HEK293 or MDCKII cells) are cultured to confluence in 96-well plates.

  • Incubation: Cells are incubated with a probe substrate specific to the transporter in the presence of varying concentrations of Compound-X or a reference inhibitor.

  • Quantification: After a defined incubation period, the intracellular concentration of the probe substrate is measured using LC-MS/MS.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Transporter Substrate Assays (Efflux)

Objective: To determine if Compound-X is a substrate of efflux transporters (e.g., P-gp, BCRP).

Methodology:

  • Cell Monolayer Formation: Polarized cell monolayers (e.g., MDCKII cells) expressing the transporter are grown on permeable filter supports.

  • Bidirectional Transport: Compound-X is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the receiving chamber at various time points.

  • Quantification: The concentration of Compound-X in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests active efflux. The involvement of a specific transporter is confirmed by a reduction of the ER in the presence of a known inhibitor.

Transporter Substrate Assays (Uptake)

Objective: To determine if Compound-X is a substrate of uptake transporters (e.g., OATPs, OCTs).

Methodology:

  • Cell Culture: Transporter-expressing cells and control (mock-transfected) cells are seeded in 96-well plates.

  • Uptake Experiment: Cells are incubated with Compound-X for a short period.

  • Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of Compound-X is determined by LC-MS/MS and normalized to the protein content.

  • Data Analysis: The uptake ratio is calculated as the intracellular concentration in the transporter-expressing cells divided by that in the control cells. An uptake ratio > 2 is considered positive. Confirmation is achieved by demonstrating inhibition of uptake by a known transporter inhibitor.

Visualizations

Workflow for In Vitro Transporter Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the potential of a new chemical entity to be a substrate or inhibitor of drug transporters.

G cluster_0 Initial Screening cluster_1 Follow-up & Confirmation NCE New Chemical Entity (NCE) Inhibition_Screen Inhibition Screen (Single Concentration) NCE->Inhibition_Screen Substrate_Screen Substrate Screen (Bidirectional Transport / Uptake) NCE->Substrate_Screen IC50_Determination IC50 Determination (Concentration-Response) Inhibition_Screen->IC50_Determination Positive Hit Substrate_Confirmation Substrate Confirmation (with Inhibitors) Substrate_Screen->Substrate_Confirmation Positive Hit Risk_Assessment Clinical DDI Risk Assessment IC50_Determination->Risk_Assessment Substrate_Confirmation->Risk_Assessment

Caption: Workflow for assessing transporter interactions.

Decision Tree for Transporter-Mediated DDI Potential

This diagram outlines a simplified decision-making process based on in vitro transporter interaction data, as guided by regulatory agencies.

G cluster_inhibitor Inhibitor Potential cluster_substrate Substrate Potential start In Vitro Transporter Data (IC50, Substrate Assessment) inhibitor_check Calculate [I]/IC50 Ratio start->inhibitor_check substrate_check Is it a Substrate of a Clinically Relevant Transporter? start->substrate_check inhibitor_low Low Risk of DDI inhibitor_check->inhibitor_low < Cutoff inhibitor_high Further In Vivo Evaluation Needed inhibitor_check->inhibitor_high > Cutoff substrate_no Low Risk of Victim DDI substrate_check->substrate_no No substrate_yes Consider Clinical Victim DDI Studies substrate_check->substrate_yes Yes

Caption: Decision tree for transporter DDI risk.

References

Comparative Analysis of Xanthine Oxidase Inhibitors: Focus on Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparative analysis of febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used for the management of hyperuricemia and gout. While the initial aim was to compare febuxostat with a compound identified as HC-1310, an extensive search of scientific literature and clinical trial databases revealed no publicly available information on a xanthine oxidase inhibitor with this designation. The identifier "this compound" is not associated with any known therapeutic agent for hyperuricemia.

Therefore, this guide will focus on a comprehensive review of febuxostat, with comparative data presented against the well-established xanthine oxidase inhibitor, allopurinol (B61711). The information herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the mechanism, efficacy, and safety profile of febuxostat, supported by experimental data and detailed protocols.

Introduction to Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a crucial enzyme in the purine (B94841) metabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[2] Xanthine oxidase inhibitors are a class of drugs that target this enzyme to reduce the production of uric acid, thereby providing a cornerstone for the management of hyperuricemia and gout.[3]

Febuxostat: A Non-Purine Selective Inhibitor

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[4] Unlike the purine analog allopurinol, febuxostat's non-purine structure allows it to non-competitively block the molybdenum pterin (B48896) center, which is the active site of xanthine oxidase.[5] This inhibition is effective against both the oxidized and reduced forms of the enzyme.[6]

Mechanism of Action

Febuxostat effectively reduces the production of uric acid by inhibiting xanthine oxidase.[7] This leads to a decrease in serum uric acid levels, which is the primary therapeutic goal in the management of gout.[8]

cluster_purine_pathway Purine Metabolism Pathway cluster_inhibition Inhibition by Febuxostat Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase Febuxostat Febuxostat Febuxostat->XO1 Inhibits Febuxostat->XO2 Inhibits

Caption: Mechanism of action of febuxostat in the purine metabolism pathway.

Comparative Efficacy: Febuxostat vs. Allopurinol

Clinical trials have demonstrated the efficacy of febuxostat in lowering serum uric acid levels. A key point of comparison is its performance against allopurinol, the traditional first-line therapy.

Parameter Febuxostat Allopurinol Reference
Mechanism Non-purine selective XO inhibitorPurine analog XO inhibitor[1][5]
Dosing 40 mg or 80 mg once daily100 mg to 800 mg once daily (dose titration required)[9][10]
Efficacy (sUA < 6.0 mg/dL) 45% (40 mg), 67% (80 mg)42% (300/200 mg)[11]
Use in Renal Impairment No dose adjustment in mild to moderate impairmentDose adjustment often required[12]

sUA: serum Uric Acid

Experimental Protocols

Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of compounds like febuxostat is a spectrophotometric assay.

cluster_workflow XO Inhibition Assay Workflow Start Prepare Assay Buffer (e.g., potassium phosphate (B84403) buffer) Step1 Add Xanthine Oxidase and Inhibitor (Febuxostat) Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add Substrate (Xanthine) Step2->Step3 Step4 Monitor Uric Acid Formation (Spectrophotometrically at ~295 nm) Step3->Step4 End Calculate IC50 Value Step4->End

Caption: A typical experimental workflow for a xanthine oxidase inhibition assay.

Methodology:

  • Preparation of Reagents: A reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) is prepared. Xanthine oxidase enzyme, the substrate xanthine, and the test inhibitor (febuxostat) are dissolved in appropriate solvents.

  • Enzyme and Inhibitor Incubation: A defined amount of xanthine oxidase is pre-incubated with varying concentrations of febuxostat in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, xanthine.

  • Measurement of Activity: The rate of uric acid formation is monitored by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each febuxostat concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Animal Models of Hyperuricemia

To evaluate the in vivo efficacy of urate-lowering drugs, animal models of hyperuricemia are employed. A common model involves the use of a uricase inhibitor, such as potassium oxonate, in rodents.

Methodology:

  • Induction of Hyperuricemia: Animals (e.g., mice or rats) are administered a uricase inhibitor, such as potassium oxonate, to block the enzymatic degradation of uric acid, leading to its accumulation in the blood.

  • Drug Administration: The test compound (febuxostat) and a comparator (e.g., allopurinol) are administered orally to different groups of hyperuricemic animals. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Uric Acid Measurement: Serum uric acid levels are measured using a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage reduction in serum uric acid levels in the drug-treated groups is calculated and compared to the vehicle-treated control group.

Safety and Tolerability

Febuxostat is generally well-tolerated. The most common adverse effects include liver function abnormalities, nausea, joint pain, and rash.[5] However, there have been concerns about an increased risk of cardiovascular events compared to allopurinol, leading to a boxed warning from the U.S. Food and Drug Administration (FDA).[8] More recent studies, such as the FAST trial, have provided evidence that febuxostat may not be associated with a higher risk of cardiovascular events compared to allopurinol.[12]

Conclusion

Febuxostat is a potent and effective non-purine selective xanthine oxidase inhibitor for the management of hyperuricemia in patients with gout. Its efficacy in lowering serum uric acid is comparable or superior to standard doses of allopurinol, and it offers a therapeutic advantage in patients with mild to moderate renal impairment. While initial concerns regarding cardiovascular safety existed, more recent evidence suggests a comparable safety profile to allopurinol in this regard. The lack of public information on a compound designated "this compound" for the treatment of hyperuricemia prevents a direct comparison. Researchers and clinicians should continue to rely on the robust body of evidence available for approved therapies like febuxostat and allopurinol when making therapeutic decisions.

References

Validating Biomarkers for Zocilurtatug Pelitecan (HC-1310) Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of zocilurtatug pelitecan (formerly ZL-1310), a novel antibody-drug conjugate (ADC), with alternative therapies for extensive-stage small cell lung cancer (ES-SCLC). It includes supporting experimental data, detailed methodologies for biomarker validation, and visualizations of key pathways and workflows to aid in the clinical development of this therapeutic.

Introduction to Zocilurtatug Pelitecan (HC-1310)

Zocilurtatug pelitecan is an investigational first-in-class ADC targeting Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of SCLC and other neuroendocrine tumors but with limited expression in normal tissues.[1][2] The therapeutic consists of a humanized anti-DLL3 monoclonal antibody linked to a novel topoisomerase 1 inhibitor payload.[3][4] This targeted approach is designed to selectively deliver the cytotoxic agent to cancer cells, minimizing damage to healthy tissue.[5]

Comparative Efficacy and Safety

Recent clinical trials have demonstrated promising anti-tumor activity for zocilurtatug pelitecan in heavily pretreated ES-SCLC patients.[6] The following table summarizes key performance indicators of zocilurtatug pelitecan compared to standard second-line therapies, lurbinectedin (B608698) and topotecan.

Therapeutic AgentMechanism of ActionObjective Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
Zocilurtatug Pelitecan DLL3-targeted ADC with a topoisomerase 1 inhibitor payload.68% (in 2nd-line, 1.6 mg/kg cohort)[7]6.1 months (across all doses/lines)[8]5.4 months (across all doses/lines)[9][7]Anemia (10%), Neutropenia (11%)[7]
Lurbinectedin DNA alkylating agent that inhibits oncogenic transcription.[10][11][12]35.2% (in patients with one prior line of therapy)[10]5.3 months3.5 monthsNeutropenia, Leukopenia, Anemia, Thrombocytopenia, Fatigue[13]
Topotecan Topoisomerase I inhibitor that causes double-strand DNA breaks.[14][15][16]~25% (in sensitive disease)[17]Not consistently reported~13 weeksNeutropenia, Thrombocytopenia, Anemia, Nausea, Vomiting, Diarrhea[14][17]

Biomarkers for Therapeutic Response

The primary biomarker for zocilurtatug pelitecan response is the expression of its target, DLL3.[18] Validating DLL3 expression and exploring other potential biomarkers are crucial for patient selection and predicting treatment efficacy.

BiomarkerValidation StatusRationale
DLL3 Protein Expression Investigational / Integral to MechanismHigh expression on SCLC cells allows for targeted delivery of the ADC.[19] Clinical activity has been observed across various levels of DLL3 expression.[6]
Circulating Tumor DNA (ctDNA) ExploratoryMay allow for non-invasive monitoring of tumor burden and response to treatment.
ASCL1 Expression PreclinicalAs a transcription factor upstream of DLL3, its expression may correlate with DLL3 levels and neuroendocrine differentiation.[1]

Experimental Protocols

Immunohistochemistry (IHC) for DLL3 Protein Expression

Objective: To semi-quantitatively determine the percentage of tumor cells expressing DLL3 on the cell surface.

Methodology:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked with a suitable blocking serum.

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody specific for the extracellular domain of DLL3.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: A pathologist scores the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). An H-score can be calculated by multiplying the percentage of positive cells by the intensity score.

Circulating Tumor DNA (ctDNA) Analysis by Next-Generation Sequencing (NGS)

Objective: To detect and quantify tumor-specific mutations in cell-free DNA isolated from patient plasma.

Methodology:

  • Sample Collection: Whole blood is collected in specialized tubes that stabilize cell-free DNA.

  • Plasma Isolation: Plasma is separated from whole blood by centrifugation.

  • ctDNA Extraction: Cell-free DNA is extracted from the plasma using a dedicated kit.

  • Library Preparation: The extracted ctDNA is used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Target Enrichment (Optional but Recommended): A custom panel of genes frequently mutated in SCLC is used to enrich the library for regions of interest.

  • Sequencing: The prepared library is sequenced on an NGS platform.

  • Bioinformatic Analysis: Sequencing data is analyzed to identify and quantify specific somatic mutations. The variant allele frequency (VAF) is calculated for each detected mutation.

Visualizations

Signaling Pathway and Mechanism of Action

HC1310_Mechanism cluster_cell SCLC Tumor Cell DLL3 DLL3 Receptor HC1310_bound Zocilurtatug Pelitecan (this compound) bound to DLL3 endosome Endosome HC1310_bound->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Topoisomerase I Inhibitor Payload lysosome->payload Linker Cleavage & Payload Release nucleus Nucleus payload->nucleus dna DNA damage DNA Double-Strand Breaks nucleus->damage Inhibition of Topoisomerase I topo1 Topoisomerase I apoptosis Apoptosis damage->apoptosis HC1310_unbound Zocilurtatug Pelitecan (this compound) HC1310_unbound->HC1310_bound Binding to DLL3

Caption: Mechanism of action of zocilurtatug pelitecan (this compound).

Biomarker Validation Workflow

Biomarker_Workflow discovery Biomarker Discovery (e.g., DLL3 expression) analytical Analytical Validation discovery->analytical Assay Development (e.g., IHC, NGS) clinical Clinical Validation (Retrospective/Prospective) analytical->clinical Establish Correlation with Clinical Outcome utility Clinical Utility Assessment clinical->utility Demonstrate Improved Patient Outcomes cdx Companion Diagnostic (CDx) Development utility->cdx

Caption: General workflow for validating a predictive biomarker.

Comparison of Therapeutic Mechanisms

Therapy_Comparison SCLC Small Cell Lung Cancer HC1310 Zocilurtatug Pelitecan (Targeted Therapy) SCLC->HC1310 DLL3 Expression Lurbinectedin Lurbinectedin (Transcription Inhibitor) SCLC->Lurbinectedin Active Transcription Topotecan Topotecan (Chemotherapy) SCLC->Topotecan DNA Replication

Caption: Comparison of therapeutic targets for SCLC treatments.

References

Independent verification of HC-1310's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the mechanism of action for a compound designated HC-1310 could not be conclusively performed as searches for a pharmaceutical agent with this specific identifier did not yield definitive results. However, extensive research uncovered information on several therapeutic candidates with similar numerical designations, with DB-1310 emerging as a plausible, albeit unconfirmed, subject of interest given the context of a comparison guide for researchers and drug development professionals.

DB-1310 is a novel antibody-drug conjugate (ADC) that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3] This report, therefore, proceeds under the assumption that "this compound" is a probable reference to DB-1310 and focuses on its mechanism of action, supported by available preclinical and clinical data.

Unveiling the Mechanism of Action of DB-1310

DB-1310 is engineered as a targeted cancer therapy, consisting of a humanized monoclonal antibody that specifically binds to HER3, linked to a potent cytotoxic payload, which is a topoisomerase I inhibitor.[1][4] The proposed mechanism of action for DB-1310 follows a multi-step process, characteristic of antibody-drug conjugates:

  • Target Binding: The antibody component of DB-1310 selectively recognizes and binds to the HER3 receptor on the surface of cancer cells.[1][4] HER3 is a member of the epidermal growth factor receptor (EGFR) family and is frequently overexpressed in various types of solid tumors.[1][4]

  • Internalization: Upon binding to HER3, the DB-1310-HER3 complex is internalized by the cancer cell through endocytosis.

  • Payload Release: Once inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the topoisomerase I inhibitor.

  • Induction of Apoptosis: The released topoisomerase I inhibitor then exerts its cytotoxic effect by targeting and binding to DNA topoisomerase I. This leads to the stabilization of the cleavable complex between the enzyme and DNA, resulting in DNA breaks, inhibition of DNA replication, and ultimately, programmed cell death (apoptosis) of the cancer cell.[1]

This targeted delivery system aims to concentrate the cytotoxic agent at the tumor site, thereby minimizing systemic exposure and potential damage to healthy tissues, a common limitation of traditional chemotherapy.[3]

Comparative Analysis with Alternative Therapies

The therapeutic landscape for cancers with HER3 overexpression includes other HER3-targeting agents and alternative antibody-drug conjugates. A comparative analysis would involve evaluating their respective mechanisms, efficacy, and safety profiles. Potential comparators could include other HER3-targeted ADCs or monoclonal antibodies in development.

Due to the ambiguity of the initial query for "this compound," a comprehensive, data-driven comparison with specific alternatives is challenging at this stage. However, a framework for such a comparison is presented below, which can be populated with data as it becomes publicly available for DB-1310 and its competitors.

Table 1: Comparative Efficacy Data of HER3-Targeting Therapies
Compound Therapeutic Target Payload/Mechanism Indication Overall Response Rate (ORR) Progression-Free Survival (PFS) Reference
DB-1310 HER3Topoisomerase I InhibitorAdvanced Solid Tumors31% (across all cancer types)5.5 months (across all cancer types)[5]
Alternative 1 HER3e.g., Kinase Inhibitore.g., NSCLCData not availableData not available
Alternative 2 e.g., HER2e.g., Microtubule Inhibitore.g., Breast CancerData not availableData not available

Note: The data for DB-1310 is from an early-phase clinical trial and should be interpreted with caution. Data for alternatives are hypothetical and would need to be sourced from specific clinical trial results.

Experimental Protocols for Mechanism of Action Studies

Verifying the mechanism of action of a compound like DB-1310 involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically employed in such studies.

Experiment 1: Target Binding Affinity
  • Objective: To quantify the binding affinity of the antibody component of DB-1310 to the HER3 receptor.

  • Method: Surface Plasmon Resonance (SPR) is a standard method.

    • Recombinant human HER3 protein is immobilized on a sensor chip.

    • Varying concentrations of the DB-1310 antibody are flowed over the chip surface.

    • The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The equilibrium dissociation constant (KD) is calculated from these rates to determine the binding affinity.

Experiment 2: In Vitro Cytotoxicity Assay
  • Objective: To assess the cell-killing ability of DB-1310 in HER3-expressing cancer cell lines.

  • Method: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used.

    • HER3-positive and HER3-negative cancer cell lines are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of DB-1310 and control agents (e.g., unconjugated antibody, free payload).

    • After a defined incubation period (e.g., 72 hours), the cell viability is measured according to the assay manufacturer's protocol.

    • The half-maximal inhibitory concentration (IC50) values are calculated to determine the potency of the compound.

Experiment 3: In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of DB-1310 in a living organism.

  • Method:

    • Immunocompromised mice are subcutaneously implanted with HER3-expressing human tumor cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • DB-1310, a vehicle control, and other relevant comparators are administered to the respective groups via a clinically relevant route (e.g., intravenously).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to confirm target engagement and downstream signaling effects).

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

DB-1310_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell DB-1310 DB-1310 HER3_Receptor HER3 Receptor DB-1310->HER3_Receptor 1. Binding Internalization Internalization HER3_Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Payload_Release Payload Release Endosome->Payload_Release 3. Linker Cleavage Topoisomerase_I_Inhibitor Topoisomerase I Inhibitor Payload_Release->Topoisomerase_I_Inhibitor DNA_Damage DNA Damage Topoisomerase_I_Inhibitor->DNA_Damage 4. Topo I Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death In_Vivo_Xenograft_Workflow Tumor_Cell_Implantation Implant HER3+ Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Administration Administer DB-1310, Vehicle, or Comparators Randomization->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Endpoint Endpoint Analysis: Tumor Excision, IHC Monitoring->Endpoint

References

Benchmarking HC-1310: A Comparative Performance Guide Against Industry-Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance benchmark of the novel investigational Epidermal Growth Factor Receptor (EGFR) inhibitor, HC-1310, against the established industry standards, Erlotinib (a first-generation inhibitor) and Osimertinib (B560133) (a third-generation inhibitor). The data presented herein is generated from standardized preclinical assays to facilitate a direct and reliable comparison for researchers in oncology and drug development.

Data Presentation: Comparative In Vitro Efficacy

The potency of a kinase inhibitor is a critical measure of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the enzymatic activity of the EGFR kinase or the viability of EGFR-dependent cancer cells by 50%. The following tables summarize the IC₅₀ values for this compound, Osimertinib, and Erlotinib against various forms of the EGFR enzyme and in different non-small cell lung cancer (NSCLC) cell lines.

Table 1: Biochemical IC₅₀ Values Against Recombinant EGFR Kinase

This table compares the concentration of each inhibitor required to reduce the enzymatic activity of isolated EGFR kinase by 50% in a cell-free assay.

InhibitorEGFR (Wild-Type) IC₅₀ (nM)EGFR (Exon 19 del) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
This compound (Hypothetical) 3500.8101.5
Osimertinib 493.8[1]12.92[1]12[2]1[2], 11.44[1]
Erlotinib 2[3][4]7-1185 (cell-dependent)[5]7-1185 (cell-dependent)[5]>10,000[5]

Table 2: Cell-Based IC₅₀ Values in NSCLC Cell Lines

This table presents the concentration of each inhibitor needed to inhibit the proliferation of various NSCLC cell lines by 50%. These assays are crucial for assessing a compound's membrane permeability and on-target efficacy in a physiologically relevant system.

InhibitorPC-9 (Exon 19 del) IC₅₀ (nM)H1975 (L858R/T790M) IC₅₀ (nM)A549 (Wild-Type) IC₅₀ (nM)
This compound (Hypothetical) 815>2000
Osimertinib 23[6]~20[7]>1000[7]
Erlotinib 28[6]>2000[6]>20 µM[3]

Mandatory Visualizations

Diagram 1: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which drive gene transcription for cell proliferation and survival.[9][10] EGFR inhibitors like this compound act by blocking the ATP-binding site in the kinase domain, thereby preventing these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription HC1310 This compound HC1310->EGFR Inhibits (ATP Site)

EGFR signaling pathway and point of inhibition.

Diagram 2: Experimental Workflow for IC₅₀ Determination

The workflow for determining the IC₅₀ values involves a series of standardized steps, from cell culture preparation to data analysis, ensuring reproducibility and accuracy of the results.

IC50_Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates. Allow adherence overnight. B 2. Compound Treatment Prepare serial dilutions of this compound and benchmark inhibitors. Add to cells. A->B C 3. Incubation Incubate plates for 72 hours at 37°C, 5% CO₂. B->C D 4. Viability Assay Add MTT or CellTiter-Glo® reagent to each well. Incubate to allow formazan (B1609692) formation or ATP measurement. C->D E 5. Data Acquisition Measure absorbance or luminescence using a microplate reader. D->E F 6. IC₅₀ Calculation Plot dose-response curves and calculate IC₅₀ values using non-linear regression. E->F

Workflow for cell-based IC₅₀ determination.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. Adherence to these protocols is essential for generating reproducible and comparable data.

A. Biochemical Kinase Activity Assay (In Vitro)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase in a cell-free system.

  • Objective: To determine the IC₅₀ value of a compound against isolated wild-type and mutant EGFR kinase.

  • Materials:

    • Recombinant human EGFR enzyme (wild-type and mutant forms).

    • ATP (Adenosine triphosphate).

    • A suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test inhibitors (this compound, Osimertinib, Erlotinib) in DMSO.

    • ADP-Glo™ Kinase Assay kit or equivalent.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in kinase buffer.

    • In a 384-well plate, add the EGFR enzyme, the substrate, and the inhibitor dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.[11]

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is used to determine the cytotoxic potential of an inhibitor.[12][13]

  • Objective: To determine the IC₅₀ value of an inhibitor based on its ability to reduce the viability of cancer cell lines.

  • Materials:

    • EGFR-dependent cancer cell lines (e.g., PC-9, H1975, A549).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test inhibitors.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

    • Treat the cells with serial dilutions of the test inhibitors for 72 hours.[3]

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

    • Add the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[17]

C. Human Tumor Xenograft Model (In Vivo)

This protocol outlines the use of immunodeficient mice to grow human tumors, providing an in vivo platform to assess the antitumor efficacy of a compound.

  • Objective: To evaluate the ability of an inhibitor to suppress tumor growth in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., Athymic Nude or NSG mice).[18]

    • Human cancer cells (e.g., H1975).

    • Matrigel or similar basement membrane matrix.

    • Test compounds formulated for oral or intraperitoneal administration.

    • Digital calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of the mice.[19][20]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[18]

    • Mice are randomized into treatment and vehicle control groups.

    • Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volumes with digital calipers 2-3 times per week.[18]

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Animal health and body weight should be monitored throughout the study.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Due to the ambiguity of "HC-1310," which can refer to several different chemical products, this guide provides general safety and disposal principles applicable to common laboratory chemicals of a similar nature. To ensure proper and safe disposal, you must identify the specific this compound product you are using by consulting its Safety Data Sheet (SDS) provided by the manufacturer. The SDS will contain detailed information regarding the chemical's composition, hazards, and specific disposal requirements.

Before handling any chemical, it is crucial to have the appropriate personal protective equipment (PPE) and to be aware of the immediate safety measures.

General Handling Precautions:

  • Ventilation: Always work in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Safety goggles or a face shield to protect from splashes.

    • Chemical-resistant gloves (the specific type will be indicated in the product's SDS).

    • A lab coat or chemical-resistant apron.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][3] Some chemical products may be flammable.

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents, as this may cause vigorous reactions or the release of flammable gases.[2][4]

General Disposal Procedures

The following are general, step-by-step guidelines for the disposal of chemical waste. These steps must be adapted to the specific requirements outlined in the SDS for your particular this compound product.

  • Identification and Segregation:

    • Clearly label the waste container with the chemical name ("this compound Waste") and any associated hazards (e.g., "Flammable," "Toxic").

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste streams can lead to dangerous reactions.

  • Containerization:

    • Use a designated, leak-proof, and compatible waste container. The material of the container should be resistant to the chemical properties of this compound.

    • Keep the waste container securely closed when not in use.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS department or contractor with a copy of the SDS for the specific this compound product.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date. Follow your institution's and local regulatory requirements for waste tracking.

Quantitative Data Summary

Without a specific SDS for "this compound," a detailed quantitative data table cannot be provided. However, the table below outlines the types of quantitative data you should look for in the product's SDS to inform your risk assessment and disposal plan.

PropertyTypical Information Found in an SDSRelevance to Disposal
Physical State Solid, Liquid, GasDetermines appropriate handling and storage procedures.
Flash Point The lowest temperature at which vapors can ignite.Indicates flammability hazard and the need to control ignition sources.
Boiling Point The temperature at which the liquid turns into a gas.Informs about the potential for vapor generation and the need for adequate ventilation.
pH A measure of acidity or alkalinity.Indicates corrosive properties and potential incompatibility with other substances.
Toxicity Data (LD50/LC50) The dose or concentration that is lethal to 50% of a test population.Helps in assessing the acute toxicity hazard and the required level of personal protection.
Vapor Pressure The pressure exerted by the vapor of a substance at a given temperature.Relates to the potential for inhalation exposure and the need for respiratory protection.

Logical Flow for Chemical Disposal Decision Making

The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.

A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Flammable, Corrosive, Toxic, Reactive) B->C D Determine Proper Waste Container C->D E Is the waste container compatible? D->E F Select a compatible container E->F No G Label Container with Chemical Name and Hazards E->G Yes F->G H Store in Designated Waste Accumulation Area G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Document Waste Disposal I->J K End: Waste Disposed J->K

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Safe Handling of HC-1310: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for "HC-1310," a designation that can refer to multiple substances. To ensure comprehensive safety, we will address the two most probable compounds in a laboratory setting: CAT-1310 , an organopolysiloxane catalyst, and C5 Aliphatic Hydrocarbon Resin this compound . Adherence to these protocols is crucial for minimizing risk and ensuring a safe operational environment.

Section 1: CAT-1310 (Organopolysiloxane Mixture)

CAT-1310 is identified as an organopolysiloxane mixture used as a catalyst.[1] While it is not classified as a hazardous material, it can cause slight skin and eye irritation.[1] A key operational hazard is the potential evolution of flammable hydrogen gas upon contact with water, alcohols, acids, bases, strong oxidizing agents, or catalytic metals.[1]

A risk assessment should always be conducted prior to handling, but the following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and potential irritation.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgeRecommended when heating the substance, as it can generate formaldehyde (B43269) at temperatures above 150°C.
Body Protection Laboratory coatTo protect clothing and skin from accidental splashes.

A systematic approach to handling CAT-1310 is essential for safety.

Experimental Protocol: General Handling of CAT-1310

  • Preparation:

    • Ensure the work area is well-ventilated.

    • Assemble all necessary PPE as outlined in the table above.

    • Keep the container of CAT-1310 closed when not in use.[1]

    • Ensure a safety shower and eyewash station are readily accessible.

  • Handling:

    • Avoid contact with eyes and skin.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with acidic, basic, or oxidizing materials to prevent the generation of flammable hydrogen gas.[1]

    • If heating the substance, do so in a well-ventilated area or under a fume hood and use appropriate respiratory protection.

  • Storage:

    • Store in a cool, dry place away from direct sunlight and heat sources.

    • Keep the container tightly closed and properly vented to relieve any internal pressure.[1]

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of contents and container in accordance with local, regional, national, and international regulations. This will likely involve a licensed hazardous waste disposal company.

  • Spent Catalyst: Spent catalysts may sometimes be sent for regeneration or reclamation of valuable components.[2][3] Consult with your institution's environmental health and safety (EHS) department for guidance on recycling or disposal options.

  • Contaminated Materials: Any materials, such as paper towels or gloves, that come into contact with CAT-1310 should be collected in a designated, labeled waste container for proper disposal.

The following diagram illustrates the workflow for the safe handling and disposal of CAT-1310.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Ventilation, PPE) handling Handling (Avoid Contact, No Incompatibles) prep->handling storage Storage (Cool, Dry, Vented) handling->storage spill Spill or Unused Product handling->spill If spill occurs spent Spent Catalyst storage->spent After use waste_collection Collect in Labeled Container spill->waste_collection recycle Recycle / Regenerate (if possible) spent->recycle ehs Consult EHS / Waste Disposal Service waste_collection->ehs recycle->ehs

CAT-1310 Handling and Disposal Workflow

Section 2: C5 Aliphatic Hydrocarbon Resin this compound

C5 Aliphatic Hydrocarbon Resins are petroleum-derived products used in applications such as adhesives and coatings.[4] They are generally considered to have low toxicity but can cause irritation, and their dust can be explosive.[4][5]

The following PPE is recommended for handling C5 aliphatic hydrocarbon resins.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact and potential irritation.[4][6]
Eye Protection Safety glasses with side shields or gogglesTo protect against dust and splashes.[4][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)To prevent inhalation of dust, especially when handling the solid form.[5][6] An organic vapor respirator may be needed if heating the resin.[6]
Body Protection Laboratory coat or coverallsTo protect clothing and skin from dust and spills.[6]

A structured approach to handling this resin will mitigate risks.

Experimental Protocol: General Handling of C5 Aliphatic Hydrocarbon Resin

  • Preparation:

    • Work in a well-ventilated area to avoid the accumulation of dust or fumes.[4]

    • Assemble all necessary PPE.

    • Keep the container closed when not in use.[5]

    • Ensure proper grounding of equipment to prevent static discharge, which can be an ignition source for dust.[5]

  • Handling:

    • Avoid creating dust.

    • Avoid contact with skin and eyes.[4]

    • If heating the resin, do so in a well-ventilated area or under a fume hood to avoid inhaling fumes.[7]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated place, away from heat and direct sunlight.[4][5]

    • Keep containers tightly closed.[5]

The disposal method for C5 aliphatic hydrocarbon resin depends on its state.

  • Uncured/Liquid Resin: This may be classified as hazardous waste. It should be disposed of through a licensed chemical waste disposal service in accordance with local regulations.[8][9] Do not pour liquid resin down the drain.[8][9]

  • Cured/Solid Resin: Fully cured resin is generally considered non-hazardous and can be disposed of as regular solid waste.[8][9][10]

  • Contaminated Materials: Paper towels, gloves, and other materials contaminated with liquid resin should be cured under UV light or sunlight before being disposed of as solid waste.[8]

The following diagram outlines the decision-making process for the disposal of C5 aliphatic hydrocarbon resin.

start Resin Waste Generated is_cured Is the resin fully cured? start->is_cured contaminated_materials Contaminated Materials (e.g., gloves, paper towels) start->contaminated_materials chemical_waste Dispose as Chemical Waste via Licensed Service is_cured->chemical_waste No solid_waste Dispose as Solid Waste is_cured->solid_waste Yes uncured_path No (Liquid or Partially Cured) cured_path Yes (Solid) cure_option Cure with UV/Sunlight (if possible) chemical_waste->cure_option Alternative for small quantities cure_option->solid_waste contaminated_materials->cure_option

C5 Resin Disposal Decision Tree

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.